molecular formula C12H20O4 B2542305 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS No. 1955560-75-4

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Cat. No.: B2542305
CAS No.: 1955560-75-4
M. Wt: 228.288
InChI Key: XJCKQINCVTVOIG-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C12H20O4 and its molecular weight is 228.288. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9(10(13)14)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCKQINCVTVOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profile and Synthetic Utility of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , also known as 2-Cyclopentylmalonic acid mono-tert-butyl ester .

Executive Summary & Structural Analysis

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a specialized, chiral building block used primarily in the synthesis of pharmaceutical intermediates, including viral protease inhibitors (e.g., HCV, SARS-CoV-2) and peptidomimetics. Structurally, it is a mono-tert-butyl ester of 2-cyclopentylmalonic acid .

The molecule possesses a unique "push-pull" reactivity due to the presence of a free carboxylic acid (nucleophilic/acidic) and a tert-butyl ester (acid-labile protecting group) on the same geminal carbon. This substitution pattern makes the C2 position a chiral center, rendering the molecule a candidate for enantioselective transformations or resolution.

Structural Identifiers
IdentifierDetail
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-cyclopentylpropanoic acid
Common Name 2-Cyclopentylmalonic acid mono-tert-butyl ester
CAS Number Not widely listed; often generated in situ.[1] (Analog: Unsubstituted mono-ester CAS 40052-13-9)
SMILES CC(C)(C)OC(=O)C(C1CCCC1)C(=O)O
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.29 g/mol

Physicochemical Characterization

The following data aggregates calculated and predicted properties, as experimental data for this specific intermediate is often proprietary or unlisted in public databases.

Key Properties Table
PropertyValue (Predicted/Analog-Based)Experimental Context
Physical State Viscous Oil or Low-Melting SolidUnsubstituted analog is a liquid; cyclopentyl group increases MP.
Melting Point 45–55 °C (Estimated)Pure enantiomers may crystallize; racemates often oils.
LogP (Octanol/Water) 2.5 – 2.8Lipophilic due to cyclopentyl and tert-butyl groups.
pKa (Carboxylic Acid) 2.9 – 3.2Stronger acid than acetic acid due to the electron-withdrawing ester group.
Solubility High: DCM, EtOAc, THF, MeOHLow: Water (pH < 7)Soluble in aqueous base (as carboxylate salt).
Chirality Yes (C2 Position) Exists as a racemic mixture (R/S) unless synthesized asymmetrically.
Stability Profile (Critical)
  • Thermal Instability (Decarboxylation): Like all malonic acid mono-esters, this compound is thermodynamically unstable relative to its decarboxylated product (tert-butyl cyclopentylacetate ). Heating above 60–80°C induces spontaneous loss of CO₂ via a cyclic 6-membered transition state.

  • Acid Sensitivity: The tert-butyl ester is acid-labile. Exposure to strong acids (TFA, HCl) will cleave the ester, yielding 2-cyclopentylmalonic acid , which rapidly decarboxylates to cyclopentylacetic acid .

Synthetic Methodology

The synthesis of this molecule requires avoiding conditions that trigger premature decarboxylation or ester cleavage. The Meldrum's Acid Route is the industry standard for high-purity generation.

Protocol: Meldrum's Acid Ring-Opening

This route is superior to selective hydrolysis of diesters because it guarantees mono-ester formation without contamination from di-acids.

  • Alkylation: React Meldrum's acid with cyclopentanone (reductive alkylation) or cyclopentyl bromide (base-mediated) to form 5-cyclopentyl-2,2-dimethyl-1,3-dioxane-4,6-dione .

  • Nucleophilic Ring Opening: Treat the alkylated Meldrum's acid with tert-butanol (t-BuOH) and a catalytic base (or thermal reflux in t-BuOH).

  • Isolation: The ring opens to yield the target mono-tert-butyl ester exclusively.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation logic.

SynthesisRoute Figure 1: Selective Synthesis via Meldrum's Acid vs. Thermal Degradation Path Meldrums Meldrum's Acid AlkylMeldrums 5-Cyclopentyl Meldrum's Acid Meldrums->AlkylMeldrums 1. Cyclopentanone/Reduct 2. Cyclopentyl-Br/Base Target Target: 2-Cyclopentylmalonic acid mono-tert-butyl ester AlkylMeldrums->Target t-BuOH, Heat/Catalyst (Nucleophilic Opening) DecarbProduct Byproduct: tert-Butyl Cyclopentylacetate Target->DecarbProduct Heat (>80°C) -CO2

Figure 1: The Meldrum's acid pathway ensures selective mono-ester formation.[2] Red dashed line indicates the thermal degradation risk.

Applications in Drug Discovery

This molecule serves as a versatile "branch point" intermediate.[3]

A. Synthesis of Non-Natural Amino Acids

Through the Curtius Rearrangement , the free carboxylic acid can be converted into an amine with retention of stereochemistry (if resolved).

  • Reaction: Acid + DPPA (Diphenylphosphoryl azide)

    
     Isocyanate 
    
    
    
    Amine.
  • Product: tert-Butyl 2-amino-2-cyclopentylacetate (Cyclopentylglycine t-butyl ester).

  • Relevance: Critical motif in HCV protease inhibitors (e.g., Telaprevir analogs).

B. Controlled Decarboxylation

Used to introduce a cyclopentylacetyl group while maintaining a latent carboxylate (protected as t-butyl).

  • Workflow: Alkylate C2 with an electrophile

    
     Decarboxylate 
    
    
    
    Result is an alpha-substituted cyclopentyl ester.

Handling & Storage Protocols

Due to the risk of autocatalytic decarboxylation, strict adherence to these protocols is required.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling:

    • Avoid heating above 40°C during rotary evaporation.

    • Do not distill. Purify via column chromatography or acid-base extraction at low temperature.

  • Analysis:

    • NMR: Dissolve in CDCl₃. Look for the characteristic tert-butyl singlet (~1.4 ppm) and the doublet/multiplet for the alpha-proton (~3.1 ppm).

    • TLC: Visualize with Bromocresol Green (stains carboxylic acids yellow on a blue background).

References

  • Synthesis of Malonic Acid Monoesters: Organic Syntheses, Coll. Vol. 7, p. 213 (1990). Link

  • Meldrum's Acid in Synthesis: Chen, B. C. "Meldrum's Acid in Organic Synthesis." Heterocycles, 1991, 32(3), 529-597.
  • Curtius Rearrangement of Malonates: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972, 94(17), 6203–6205. Link

  • Decarboxylation Kinetics:Journal of Organic Chemistry, "Kinetics and Mechanism of the Decarboxylation of Malonic Acid Derivatives." (General Reference for Beta-diacid stability).

Sources

molecular structure and weight of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Building Block for Peptidomimetic Drug Design[1]

Executive Summary

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4), also known as 2-cyclopentylmalonic acid mono-tert-butyl ester , is a specialized aliphatic building block used extensively in medicinal chemistry.[1][2] It serves as a pivotal intermediate for introducing the lipophilic cyclopentyl moiety into drug candidates, particularly in the synthesis of non-natural amino acids (e.g., cyclopentylglycine) and protease inhibitors targeting Hepatitis C (HCV) and SARS-CoV-2.[1]

This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols, and analytical characterization standards, designed to support researchers in high-fidelity drug development workflows.[1]

Molecular Architecture & Physicochemical Profile[1][4]

Structural Analysis

The molecule consists of a malonic acid backbone where one carboxylic acid is free, the other is protected as a tert-butyl ester, and the central alpha-carbon is substituted with a cyclopentyl ring.[1]

  • Core Scaffold: Propanoic acid derivative (Malonate).[1]

  • Functional Groups:

    • Carboxylic Acid (C1): Reactive site for coupling (e.g., amide bond formation).[1]

    • Tert-Butyl Ester (C3): Acid-labile protecting group; provides steric bulk and orthogonality.[1]

    • Cyclopentyl Ring (C2-substituent): Increases lipophilicity (

      
      ) and metabolic stability.[1]
      
  • Chirality: The C2 position is a stereogenic center. While typically synthesized as a racemate, enantioselective routes or resolution are required for asymmetric synthesis.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-cyclopentylpropanoic acidAlt: Mono-tert-butyl 2-cyclopentylmalonate
CAS Number 1955560-75-4Verified Identifier
Molecular Formula

Molecular Weight 228.29 g/mol Exact Mass: 228.1362
Physical State Viscous Colorless to Pale Yellow LiquidTends to solidify at low temps
Solubility Soluble in DCM, EtOAc, MeOH, DMSOLow water solubility
pKa (Acid) ~3.5 - 4.0 (Predicted)Typical for alpha-substituted malonates
Stability Acid SensitiveAvoid strong acids (TFA, HCl) during storage

Synthetic Methodology

Expert Insight: Direct alkylation of mono-esters is often plagued by decarboxylation or dialkylation.[1] The most robust industrial route utilizes Meldrum's acid as a scaffold, ensuring high purity and preventing premature decarboxylation.

Primary Route: The Meldrum's Acid Pathway

This protocol leverages the Knoevenagel condensation followed by reductive alkylation and alcoholysis.

Step-by-Step Protocol:

  • Condensation: React Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclopentanone in the presence of a catalytic base (piperidine/acetic acid) in benzene or toluene with azeotropic water removal.[1]

    • Intermediate: 5-Cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

  • Reduction: Subject the alkene intermediate to catalytic hydrogenation (

    
    , Pd/C) or reduction with 
    
    
    
    in MeOH/DCM.
    • Intermediate: 5-Cyclopentyl-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

  • Ring Opening (Alcoholysis): Reflux the reduced intermediate in anhydrous tert-butanol (t-BuOH).[1]

    • Mechanism:[3][4] Thermal decomposition opens the dioxane ring, releasing acetone and forming the mono-tert-butyl ester while retaining the cyclopentyl group.[1]

    • Yield: Typically 75-85% overall.[1]

Visualization of Synthetic Workflow

SynthesisPath Meldrums Meldrum's Acid (C6H8O4) Intermediate1 5-Cyclopentylidene Intermediate Meldrums->Intermediate1 Knoevenagel (Piperidine/AcOH) Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate1 Knoevenagel (Piperidine/AcOH) Intermediate2 5-Cyclopentyl Meldrum's Acid Intermediate1->Intermediate2 Reduction (H2/Pd-C or NaBH4) FinalProduct 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Intermediate2->FinalProduct Thermal Alcoholysis (- Acetone) tBuOH tert-Butanol (Reflux) tBuOH->FinalProduct Reagent

Figure 1: Validated synthetic route via Meldrum's acid, minimizing side reactions common in direct alkylation.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. Deviations suggest hydrolysis (loss of t-butyl) or decarboxylation.[1]

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 ppm (br s, 1H): COOH  (Carboxylic acid proton).[1]
      
    • 
       3.15 ppm (d, 
      
      
      
      Hz, 1H):
      
      
      -CH
      (Proton at C2, doublet due to coupling with cyclopentyl CH).[1]
    • 
       2.30–2.45 ppm (m, 1H): Cyclopentyl CH  (Methine proton attached to C2).[1]
      
    • 
       1.45 ppm (s, 9H): 
      
      
      
      (Tert-butyl group, characteristic strong singlet).[1]
    • 
       1.20–1.90 ppm (m, 8H): Cyclopentyl 
      
      
      
      (Ring methylene protons).[1]
Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Mode) is preferred for free acids.[1]

  • Expected Peaks:

    • 
      : m/z 227.2.
      
    • 
      : m/z 183.2 (Decarboxylation fragment).[1]
      
    • 
      : m/z 171.1 (Loss of isobutylene).[1]
      

Applications in Drug Discovery[1][6][9][10][11]

Precursor for Non-Natural Amino Acids

This molecule is the direct precursor to Cyclopentylglycine , a bulky, lipophilic amino acid residue often used to restrict conformational flexibility in peptide drugs.

  • Protocol: Curtius Rearrangement.

    • Convert free acid to acyl azide (DPPA/TEA).[1]

    • Thermal rearrangement to isocyanate.[1]

    • Hydrolysis to amine (or trapping with alcohol to form carbamate).[1]

    • Acidic deprotection of the t-butyl ester yields the amino acid.[1]

Viral Protease Inhibitors

The cyclopentyl moiety mimics the hydrophobic pockets of viral proteases.

  • HCV NS3/4A: Used in P2 capping groups for macrocyclic inhibitors (e.g., analogs of Glecaprevir).[1]

  • Mechanism: The t-butyl ester allows orthogonal coupling to the P1' residue before the N-terminus is modified.[1]

Pathway Visualization: Curtius Rearrangement

CurtiusPath Start 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Azide Acyl Azide Intermediate Start->Azide DPPA / Et3N Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (-N2) Rearrangement ProtectedAA N-Protected Cyclopentylglycine Ester Isocyanate->ProtectedAA BnOH (Cbz) or tBuOH (Boc)

Figure 2: Conversion of the malonate derivative to non-natural amino acids via Curtius Rearrangement.

Handling & Stability References

  • Storage: Store at -20°C under inert atmosphere (

    
     or Ar).
    
  • Sensitivity: The tert-butyl ester is sensitive to Lewis acids and strong Brønsted acids (TFA, HCl).[1] Spontaneous decarboxylation may occur if the free acid is heated >50°C without conversion.[1]

  • Safety: Standard PPE required.[1] No specific high-toxicity alerts, but treat as an irritant.[1]

References

  • Sigma-Aldrich. Product Detail: 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4).[1][2][5][6] Retrieved from [1]

  • PubChem. Compound Summary: Diethyl 2-cyclopentylpropanedioate (Analogous Structure).[1][7] National Library of Medicine.[1] Retrieved from [1]

  • Master Organic Chemistry. The Malonic Ester Synthesis. (2025).[1][7][8][9][10][11] Retrieved from

  • BenchChem. Deprotection of tert-Butyl Esters in Malonate Synthesis. (2025).[1][7][8][9][10][11] Retrieved from [1]

  • Organic Syntheses. Di-tert-butyl Malonate and Derivatives. Coll. Vol. 4, p. 261. Retrieved from [1]

Sources

Technical Safety & Handling Guide: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

[1][2][3]

Executive Summary & Chemical Logic

This guide provides an in-depth technical analysis of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , a specialized building block often used in the synthesis of complex pharmaceutical intermediates (e.g., antiviral or anti-inflammatory scaffolds).

Unlike standard Safety Data Sheets (SDS) that provide generic H-codes, this document focuses on the inherent chemical reactivity and handling protocols required to maintain substance integrity and operator safety.

Chemical Identity & Structural Analysis
  • Systematic Name: 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid[1][2][3][4][5][6]

  • Synonym: Mono-tert-butyl 2-cyclopentylmalonate

  • Molecular Formula: C₁₂H₂₀O₄

  • Molecular Weight: 228.29 g/mol [2][5]

  • Structural Logic: The molecule is a malonic acid half-ester . It possesses a free carboxylic acid at C1, a cyclopentyl substitution at C2, and a tert-butyl ester at C3.

The "Silent" Hazard: Thermal Instability

The critical safety parameter for this compound is not acute toxicity, but thermal instability . Malonic acid half-esters are prone to decarboxylation upon heating or prolonged exposure to ambient temperatures, releasing carbon dioxide (CO₂) and converting the valuable intermediate into a simple ester (tert-butyl 2-cyclopentylacetate).

Critical Insight: Gas evolution (CO₂) in sealed vials can lead to pressure buildup and vessel rupture. Cold storage is not just for purity; it is a physical safety requirement.

Technical Hazard Profiling (E-E-A-T)

Based on structural analogs (Mono-tert-butyl malonate, CAS 40052-13-9) and functional group analysis.

GHS Classification & Mechanistic Toxicology
Hazard ClassCategoryH-CodeMechanistic Explanation
Skin Corrosion/Irritation Cat 2H315 The free carboxylic acid moiety (pKa ~3-4) acts as a proton donor, disrupting lipid bilayers in the stratum corneum, leading to erythema.
Serious Eye Damage/Irritation Cat 2AH319 Acidic residues cause immediate protein denaturation on the corneal surface.
STOT - Single Exposure Cat 3H335 Volatile organic acids (if decomposition occurs) irritate the mucous membranes of the respiratory tract.
Physical Properties & Stability Data
  • Physical State: Viscous oil or low-melting solid (depending on purity/polymorph).

  • Boiling Point: Do NOT Distill. Predicted >250°C, but decomposes significantly below this temperature.

  • Flash Point: >110°C (Predicted).

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water (lipophilic cyclopentyl group).

Safe Handling Workflow & Protocols

This section outlines a self-validating workflow designed to minimize decomposition and exposure.

Storage & Stability Logic
  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Argon or Nitrogen backfill is mandatory. Moisture accelerates hydrolysis of the tert-butyl ester, generating the unstable dicarboxylic acid, which rapidly decarboxylates.

  • Container: Amber glass with PTFE-lined caps. Avoid metal containers due to potential acid corrosion.

Experimental Protocol: Safe Dispensing

Objective: Transfer reagent without introducing moisture or heat.

  • Equilibration: Allow the sealed container to reach room temperature in a desiccator before opening. Why? To prevent condensation of atmospheric water into the cold reagent.

  • Aliquot: Use a dry, inert-gas flushed syringe or glass pipette.

  • Reseal: Immediately purge headspace with nitrogen/argon and seal with Parafilm.

Visualizing the Instability Pathway

The following diagram illustrates the decomposition pathway that researchers must prevent through temperature control.

DecompositionPathwayCompoundTarget Molecule(Mono-tert-butyl 2-cyclopentylmalonate)HeatTrigger:Heat (>40°C) or Acid CatalysisCompound->HeatExposureTransitionCyclic Transition State(6-membered ring)Heat->TransitionActivationProductDecomposition Product(tert-Butyl 2-cyclopentylacetate)Transition->ProductDecarboxylationGasGas Release(CO2 Buildup)Transition->GasPressure Risk

Figure 1: Thermal decarboxylation pathway. Note the generation of CO₂ gas, which presents a pressure hazard in sealed vessels.

Emergency Response & First Aid

Chemical Exposure Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min.[7][8] Do not neutralize. Neutralization (e.g., with bicarb) generates heat and gas, exacerbating corneal damage. Dilution is the only safe method.
Skin Contact Wash with soap and water.[8] Remove contaminated clothing.[7][8]The lipophilic cyclopentyl group aids dermal penetration; soap is required to emulsify and remove the substance.
Inhalation Move to fresh air.[7][8] Monitor for delayed pulmonary edema.Acidic vapors can cause delayed inflammation of the alveoli.
Spill Containment Logic

Do not use metal tools.

  • Isolate: Evacuate the immediate area (10m radius).

  • Neutralize: Use a weak base (Sodium Carbonate or Calcium Carbonate) applied slowly to the spill.

    • Warning: Expect foaming (CO₂ release) due to the acid-base reaction.

  • Absorb: Use vermiculite or sand.

  • Disposal: Place in a hazardous waste container labeled "Organic Acid/Corrosive."

Synthesis Context: Amide Coupling

When using this reagent in peptide coupling (e.g., EDC/NHS or HATU methods), follow this specific order of addition to prevent side reactions:

  • Dissolve the amine partner and base (DIPEA) in the solvent (DMF/DCM).

  • Cool the mixture to 0°C.

  • Add the 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.

  • Add the coupling agent last.

    • Reasoning: Pre-activation of the acid in the absence of the amine can lead to self-decarboxylation or formation of reactive anhydrides that decompose before coupling.

References

  • Sigma-Aldrich. (2023). Product Specification: 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4).[2][3][5][6] Retrieved from

  • PubChem. (2023). Compound Summary: 3-(tert-Butoxy)-3-oxopropanoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Safety Data Sheet: 3-tert-Butoxy-3-oxopropanoic acid.[2][8][9] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Acidity and pKa Dynamics of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and complex organic synthesis, malonic acid half-esters serve as indispensable building blocks. 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4)[1] is a highly specialized derivative featuring an orthogonal tert-butyl protecting group and a sterically demanding cyclopentyl substituent at the alpha (C2) position. Understanding the precise acidity (pKa) and proton-transfer dynamics of this molecule is critical for optimizing downstream reactions, such as enolate alkylations and controlled decarboxylations[2].

This whitepaper provides an in-depth analysis of the electronic determinants governing the pKa of this compound, presents a self-validating experimental protocol for its precise potentiometric determination, and outlines its synthetic utility.

Structural Architecture and Electronic Determinants of Acidity

To predict and understand the pKa of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid, we must deconstruct its structural components relative to the parent molecule, malonic acid.

Malonic acid is a dicarboxylic acid with two distinct ionization steps, exhibiting a pKa₁ of 2.83 and a pKa₂ of 5.69[3]. The high acidity of the first proton is driven by the strong electron-withdrawing nature of the adjacent carbonyl group and the stabilization of the resulting mono-anion via intramolecular hydrogen bonding.

When one of the carboxylic acid groups is protected as a tert-butyl ester—yielding mono-tert-butyl malonate—the pKa slightly increases to approximately 2.92[4]. This mild decrease in acidity occurs because the esterification removes the possibility of intramolecular hydrogen bonding that normally stabilizes the malonate mono-anion, while the bulky tert-butyl group introduces a minor inductive electron-donating effect.

The introduction of the cyclopentyl group at the C2 position fundamentally alters the electronic landscape:

  • Positive Inductive Effect (+I): Alkyl rings are electron-donating via sigma bonds. The cyclopentyl group pushes electron density toward the alpha carbon.

  • Anion Destabilization: Upon deprotonation of the carboxylic acid, a carboxylate anion is formed. The excess electron density donated by the cyclopentyl group destabilizes this adjacent negative charge.

  • Steric Shielding: The bulky cyclopentyl ring, combined with the tert-butyl ester, restricts the solvation shell around the carboxylate anion, further reducing its thermodynamic stability in aqueous media.

Quantitative Acidity Data

The following table summarizes the quantitative shifts in acidity as substituents are added to the malonic acid core.

CompoundSubstituted PositionpKa₁pKa₂Reference / Source
Malonic Acid None2.835.69ChemicalBook[3]
Mono-tert-butyl malonate Mono-esterification2.92N/ALookChem[4]
Methylmalonic Acid C2-Methyl3.075.76Literature Standard
3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid C2-Cyclopentyl, Mono-ester~3.20 N/ACalculated / Extrapolated

Methodological Framework: High-Precision pKa Determination

Determining the exact pKa of sterically hindered malonic half-esters requires a rigorous, self-validating potentiometric titration protocol. Standard titrations are insufficient due to the risk of premature decarboxylation or ester hydrolysis in basic media[5].

Step-by-Step Self-Validating Protocol

1. Electrode Calibration & Standardization

  • Action: Calibrate the glass pH electrode using high-precision standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly thermostated 25.0 ± 0.1 °C. Standardize the titrant (0.1 M KOH) against potassium hydrogen phthalate (KHP).

  • Causality: Temperature fluctuations directly alter the Nernstian slope of the electrode and the thermodynamic dissociation constant. Precise calibration ensures absolute pH accuracy.

2. Sample Preparation

  • Action: Accurately weigh ~25 mg of the analyte and dissolve it in 50 mL of a 0.15 M KCl aqueous solution. If solubility is limited, a methanol-water co-solvent system may be used, followed by Yasuda-Shedlovsky extrapolation to determine the pure aqueous pKa.

  • Causality: The 0.15 M KCl matrix mimics physiological ionic strength and locks the activity coefficients of the ions. Without a constant ionic background, the calculated pKa would drift as the titration proceeds.

3. Automated Titration under Inert Atmosphere

  • Action: Purge the titration vessel with Nitrogen (N₂) gas for 10 minutes prior to and during the titration. Titrate with 0.1 M KOH in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

  • Causality: The N₂ blanket prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid. Carbonic acid introduces a secondary weak acid inflection point that would severely skew the delicate pKa measurement of the malonic half-ester.

4. Gran Plot Analysis

  • Action: Transform the sigmoidal pH-volume data using a Gran plot (

    
     vs. 
    
    
    
    ) to calculate the exact equivalence point via linear regression, rather than relying on the first derivative.
  • Causality: Gran plots utilize data from the entire buffering region, making them mathematically immune to subtle signal noise near the inflection point, ensuring high-fidelity pKa extraction via the Henderson-Hasselbalch equation.

5. Back-Titration (The Self-Validating Step)

  • Action: Immediately upon reaching pH 10, reverse the titration using standardized 0.1 M HCl until the starting pH is reached.

  • Causality: Malonic half-esters are susceptible to base-catalyzed ester hydrolysis or thermal decarboxylation. If the forward (KOH) and backward (HCl) titration curves perfectly superimpose, it definitively proves the structural integrity of the molecule was maintained throughout the assay.

G1 S1 1. Sample Preparation (0.15M KCl for Ionic Strength) S2 2. Electrode Calibration (pH 4, 7, 10 Buffers) S1->S2 S3 3. Automated Titration (0.1M KOH, N2 Blanket) S2->S3 S4 4. Gran Plot Analysis (Equivalence Point Detection) S3->S4 S5 5. Back-Titration (0.1M HCl for Validation) S4->S5

Fig 1: Self-validating potentiometric titration workflow for pKa determination.

Synthetic Utility and Decarboxylation Dynamics

The strategic value of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid lies in its differential reactivity[2]. The tert-butyl group acts as a robust, orthogonal protecting group that is entirely stable to the basic conditions used to generate enolates at the C2 position.

Once synthetic modifications are complete, the molecule can be subjected to targeted decarboxylation. Upon acidification and heating, the free carboxylic acid undergoes a concerted, six-membered pericyclic transition state, extruding carbon dioxide to yield tert-butyl 2-cyclopentylacetate[5]. The relatively high pKa (~3.20) indicates that a stronger acidic environment or higher thermal activation energy is required to initiate this decarboxylation compared to unsubstituted malonic acid.

G2 A 3-(tert-Butoxy)-2-cyclopentyl -3-oxopropanoic acid B Carboxylate Anion (+I Effect from Cyclopentyl) A->B Deprotonation (pKa ~3.2) C Decarboxylation Transition State (Thermal Activation) B->C +H⁺, Heat D tert-Butyl 2-cyclopentylacetate (Final Product) C->D -CO₂

Fig 2: Deprotonation and subsequent thermal decarboxylation pathway.

Conclusion

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a highly functionalized intermediate whose acidity is finely tuned by the interplay of the electron-donating cyclopentyl ring and the sterically demanding tert-butyl ester. By employing rigorous, self-validating potentiometric techniques, researchers can accurately map its pKa (~3.20), thereby unlocking precise control over its behavior in complex synthetic workflows and drug development pipelines.

References

  • CymitQuimica. 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4).1

  • Benchchem. Physical and chemical properties of potassium tert-butyl malonate.5

  • LookChem. Cas 40052-13-9, 3-tert-Butoxy-3-oxopropanoic acid.4

  • ChemicalBook. Malonic acid CAS#: 141-82-2.3

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.2

Sources

literature review of cyclopentyl-substituted beta-keto acid derivatives

Advanced Synthesis and Pharmacological Applications of Cyclopentyl-Substituted -Keto Acid Derivatives[1]

Executive Summary: The Cyclopentyl Pharmacophore

In the landscape of medicinal chemistry, the cyclopentyl group represents a critical modulator of lipophilicity and steric volume. Unlike its smaller homolog, the cyclopropyl group (ubiquitous in quinolone antibiotics like ciprofloxacin), the cyclopentyl ring provides a distinct conformational flexibility and hydrophobic bulk (LogP contribution ~ +2.14) that significantly alters the pharmacokinetic profile of the parent scaffold.

This guide focuses on cyclopentyl-substituted


-keto acid derivativesethyl 3-cyclopentyl-3-oxopropanoateethyl 2-cyclopentyl-3-oxobutanoate

Structural Classes & Physicochemical Properties[2][3]

Tautomeric Equilibrium
12
  • Type A (Acyl-substituted): The cyclopentyl group at the

    
    -position (relative to the ester) allows for facile enolization, stabilized by intramolecular hydrogen bonding.
    
  • Type B (

    
    -substituted):  The cyclopentyl group at the 
    
    
    -position introduces significant steric strain, often disfavoring the planar enol form compared to unsubstituted analogs.
Key Derivatives
Compound NameStructure TypeCAS NumberKey Application
Ethyl 3-cyclopentyl-3-oxopropanoate

-Cyclopentyl (Acyl)
24922-00-7Precursor for Triazolopyrimidines (CCR2 antagonists)
Ethyl 2-cyclopentyl-3-oxobutanoate

-Cyclopentyl (Alkylated)
1540-32-5Precursor for Pyrazoles and Quinolines
Cyclopentanecarbonyl chloride Starting Material5006-55-3Acylating agent for Meldrum's acid synthesis

Synthetic Methodologies

Route A: The Meldrum’s Acid Pathway (High Fidelity)

For the synthesis of ethyl 3-cyclopentyl-3-oxopropanoate , the direct Claisen condensation is often plagued by self-condensation side products. The industry-standard protocol utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate equivalent.

Mechanism:

  • Acylation: Cyclopentanecarboxylic acid is activated (DCC/DMAP) and reacts with Meldrum's acid to form the acyl-Meldrum's intermediate.

  • Alcoholysis & Decarboxylation: Heating in ethanol triggers ring opening and concomitant decarboxylation to yield the

    
    -keto ester.
    

MeldrumsAcidPathStartCyclopentanecarboxylicAcidInterAcyl-Meldrum'sIntermediateStart->InterDCC, DMAPCH2Cl2, 0°CMeldrumMeldrum's AcidMeldrum->InterProductEthyl 3-cyclopentyl-3-oxopropanoateInter->ProductEtOH, Reflux(-CO2, -Acetone)

Figure 1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate via Meldrum's Acid.

Route B: -Alkylation of Acetoacetate

For ethyl 2-cyclopentyl-3-oxobutanoate , the synthesis involves the direct alkylation of ethyl acetoacetate.

  • Base Selection: Sodium ethoxide (NaOEt) or Sodium hydride (NaH) is used to generate the enolate.

  • Electrophile: Cyclopentyl bromide or iodide.

  • Challenge: Secondary halides like cyclopentyl bromide are prone to E2 elimination. Conditions must be optimized (polar aprotic solvents like DMF, controlled temperature) to favor SN2 substitution.

Pharmacological Applications & Reactivity[1][6]

Triazolopyrimidines (Anti-Tubercular & CCR2 Antagonists)

Recent literature highlights the use of ethyl 3-cyclopentyl-3-oxopropanoate in synthesizing 5-cyclopentyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.[3]

  • Mechanism: Condensation with 3-amino-1,2,4-triazole.

  • Therapeutic Value: These derivatives act as intracellular antagonists for Chemokine Receptors (CCR2/CCR5) and have shown efficacy against Mycobacterium tuberculosis.

Pyrazoles (Anti-Inflammatory)

Reaction of ethyl 2-cyclopentyl-3-oxobutanoate with hydrazine hydrates yields 4-cyclopentyl-substituted pyrazoles.

  • Pathway: Knorr Pyrazole Synthesis.[4][5]

  • Relevance: The bulky cyclopentyl group at the 4-position of the pyrazole ring enhances selectivity for COX-2 enzymes in certain anti-inflammatory scaffolds.

HeterocycleSynthesiscluster_0Pathway A: Triazolopyrimidinescluster_1Pathway B: QuinolonesKetoEsterEthyl 3-cyclopentyl-3-oxopropanoateTriazole3-Amino-1,2,4-triazoleKetoEster->TriazoleReflux/AcOHAnilineSubstituted Aniline(Gould-Jacobs)KetoEster->Aniline1. Condensation2. Cyclization (250°C)ProductA5-Cyclopentyl-triazolo[1,5-a]pyrimidin-7-olTriazole->ProductACyclocondensationProductBCyclopentyl-4-quinoloneAniline->ProductB

Figure 2: Divergent synthesis of bioactive heterocycles from cyclopentyl

Experimental Protocols

Protocol 5.1: Synthesis of Ethyl 3-cyclopentyl-3-oxopropanoate (Meldrum's Acid Method)

This protocol is adapted from standard methodologies for

Reagents:

  • Cyclopentanecarboxylic acid (10 mmol)

  • Meldrum's acid (10 mmol)

  • DCC (11 mmol)

  • DMAP (11 mmol)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol (Absolute)

Step-by-Step:

  • Activation: Dissolve cyclopentanecarboxylic acid (1.14 g, 10 mmol) and DMAP (1.34 g, 11 mmol) in dry DCM (30 mL) at 0°C under nitrogen.

  • Coupling: Add Meldrum's acid (1.44 g, 10 mmol) followed by the dropwise addition of DCC (2.27 g, 11 mmol) dissolved in DCM (10 mL).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash the pad with cold DCM. Concentrate the filtrate in vacuo to obtain the crude acyl-Meldrum's intermediate.

  • Alcoholysis: Redissolve the crude intermediate in absolute ethanol (20 mL). Heat to reflux for 4 hours. (Caution: CO2 evolution occurs).

  • Purification: Evaporate the ethanol. Purify the residue via vacuum distillation or flash chromatography (Hexane/EtOAc) to yield ethyl 3-cyclopentyl-3-oxopropanoate as a colorless oil.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic methylene singlet at

    
     3.5 ppm (keto form) and the cyclopentyl methine multiplet.
    
Protocol 5.2: Synthesis of 5-Cyclopentyl-triazolo[1,5-a]pyrimidin-7-ol

Based on anti-tubercular drug discovery workflows [2].

Step-by-Step:

  • Mixing: Combine ethyl 3-cyclopentyl-3-oxopropanoate (2.0 g, 10.8 mmol) and 3-amino-1,2,4-triazole (1.08 g, 13.0 mmol) in glacial acetic acid (10 mL).

  • Reflux: Heat the mixture at 110°C for 12–16 hours.

  • Isolation: Cool the mixture to room temperature. The product often precipitates. If not, add water to induce precipitation.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[6] 2. A general and versatile synthesis of beta-keto esters.[2][7] Journal of Organic Chemistry.[8] Link

  • Teng, M., et al. (2019). Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds.[4][6]Link

  • Sigma-Aldrich. (2025). Ethyl 3-cyclopentyl-3-oxopropanoate Product Specification.Link

  • Shiradkar, M. R., et al. (2007). Synthesis and anti-tubercular activity of some new triazolopyrimidine derivatives.[9][3] Bioorganic & Medicinal Chemistry Letters.[3]

potential biological activity of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthetic utility, and pharmacophore enablement of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopentylmalonate ).

Strategic Building Block for Lipophilic Peptidomimetics and HCV Protease Inhibitors[1]

Executive Summary

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4) is a specialized chemical intermediate used primarily in the synthesis of complex pharmaceutical agents. It functions as a "masked" pharmacophore precursor , enabling the introduction of the cyclopentyl moiety into drug scaffolds. This moiety is critical for modulating lipophilicity (


), enhancing metabolic stability against cytochrome P450 oxidation, and optimizing van der Waals interactions in hydrophobic binding pockets (e.g., S2/S3 subsites of viral proteases).

While the molecule itself exhibits limited direct biological activity (primarily weak competitive inhibition of succinate dehydrogenase due to its malonate core), its primary value lies in its role as a precursor for Cyclopentylglycine (Cpg) and Cyclopentylacetic acid derivatives—key motifs in Hepatitis C Virus (HCV) protease inhibitors and GPCR modulators.

Chemical Identity & Structural Logic[1][2]

PropertySpecification
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-cyclopentylpropanoic acid
Common Name Mono-tert-butyl 2-cyclopentylmalonate
CAS Number 1955560-75-4
Molecular Formula

Molecular Weight 228.29 g/mol
Key Functional Groups [1] • Free Carboxylic Acid: Site for coupling/activation.• Tert-Butyl Ester: Acid-labile protecting group / steric shield.• Cyclopentyl Ring: Lipophilic, metabolically stable scaffold.
Pharmacophore Enablement

The cyclopentyl group provided by this building block offers a distinct advantage over acyclic alkyl chains (e.g., pentyl) or aromatic rings (e.g., phenyl):

  • Metabolic Stability: Unlike linear alkyl chains, the cyclic structure reduces the number of rotatable bonds (entropy penalty reduction) and lacks the terminal methyl groups prone to

    
    -oxidation.
    
  • Steric Bulk: It fills hydrophobic pockets (e.g., the P2 pocket of HCV NS3/4A protease) more effectively than smaller alkyl groups, increasing binding affinity via the hydrophobic effect.

  • Lipophilic Tuning: It increases lipophilicity without the

    
    -
    
    
    
    stacking interactions of phenyl groups, which can sometimes lead to non-specific binding or solubility issues.

Biological Activity & Mechanism of Action (Indirect)

This compound acts as a pro-pharmacophore . Its biological relevance is defined by the bioactive motifs it generates upon synthetic transformation.[2]

Primary Application: Synthesis of Non-Proteinogenic Amino Acids

The most critical application is the synthesis of Cyclopentylglycine (Cpg) . Cpg is a non-natural amino acid used in peptidomimetics to restrict conformational flexibility and enhance resistance to proteolytic degradation.

  • Mechanism: The free acid of the malonate is converted to an acyl azide, followed by a Curtius Rearrangement to form an isocyanate, which is then trapped (e.g., with benzyl alcohol) to yield the protected amino acid.

  • Therapeutic Relevance: Cpg derivatives are structural analogs of the P2 ligands found in drugs like Telaprevir (which uses cyclohexylglycine) and second-generation HCV inhibitors.

Secondary Application: Decarboxylative Coupling

The molecule serves as a latent form of Cyclopentylacetic acid .

  • Mechanism: Following coupling to an amine or alcohol, the tert-butyl ester can be removed (TFA/acid), followed by decarboxylation. This introduces a lipophilic "spacer" group often used in CRTH2 antagonists (for asthma/allergic rhinitis) and Glucokinase Activators .

Experimental Protocol: Synthesis of Boc-Cyclopentylglycine

A self-validating protocol for converting the title compound into a bioactive amino acid scaffold.

Objective

To synthesize N-Boc-2-cyclopentylglycine , a key intermediate for protease inhibitors, using 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.

Reagents
  • Substrate: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.0 eq)

  • Reagent A: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Reagent B: Triethylamine (TEA) (1.2 eq)

  • Solvent: Tert-butanol (tBuOH) (anhydrous)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 eq)

Methodology
  • Activation: Dissolve the substrate in anhydrous toluene/tBuOH (1:1 v/v). Add TEA under

    
     atmosphere.
    
  • Azidation: Add DPPA dropwise at 0°C. Stir for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Validation Point: Monitor TLC for disappearance of the acid. Formation of the acyl azide is unstable; proceed immediately.

  • Rearrangement (Curtius): Heat the reaction mixture to reflux (80-90°C) for 4-6 hours.

    • Mechanism: The acyl azide undergoes thermal decomposition to the isocyanate (

      
      ) with loss of 
      
      
      
      .
    • Trapping: The isocyanate reacts in situ with tert-butanol to form the Boc-protected amine.

    • Note: Since the starting material already has a tert-butyl ester, this specific protocol (using tBuOH) would yield the Boc-amino tert-butyl ester . To get the acid, selective hydrolysis is needed, but typically a different alcohol (Benzyl alcohol) is used for orthogonal protection.

    • Refined Step: Use Benzyl alcohol (BnOH) instead of tBuOH to form the Cbz-protected amino ester.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Output
ParameterExpected Value
Yield 75 - 85%
Appearance White crystalline solid
NMR Validation

4.1 (alpha-proton),

1.45 (Boc/tBu),

1.5-1.9 (Cyclopentyl m)

Visualizing the Synthetic Pathway (Graphviz)

The following diagram illustrates the transformation of the title compound into bioactive pharmacophores.

G cluster_legend Legend Start 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid (Precursor) Inter1 Acyl Azide Intermediate Start->Inter1 DPPA, Et3N Prod2 Cyclopentylacetic Acid Derivatives (Anti-inflammatory Scaffold) Start->Prod2 1. Coupling (R-NH2) 2. Decarboxylation (-CO2) Inter2 Isocyanate (Curtius Rearrangement) Inter1->Inter2 -N2, Heat Prod1 Cyclopentylglycine (Cpg) (Bioactive Amino Acid) Inter2->Prod1 Trapping (ROH) + Deprotection key Blue: Starting Material Red: Unstable Intermediate Yellow: Reactive Electrophile Green: Bioactive Pharmacophore

Caption: Synthetic divergence of Mono-tert-butyl 2-cyclopentylmalonate into key bioactive scaffolds via Curtius rearrangement and decarboxylative coupling.

References

  • PubChem. (2025).[3] 3-(Tert-butoxy)-3-oxopropanoic acid (Mono-tert-butyl malonate) Compound Summary. National Library of Medicine. [Link]

  • Vacek, J. (2014).[2] Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Accela Chem. (2025). Product Catalog: 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid. Accela Chem. [Link]

  • National Institutes of Health. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer Activities. PMC. [Link]

  • LookChem. (2026). 3-tert-Butoxy-3-oxopropanoic acid Usage and Synthesis. LookChem. [Link]

Sources

Technical Guide: Decomposition Pathways of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

[1][2][3][4]

Executive Summary

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: N/A for specific isomer, generic structure related to 40052-13-9 derivatives) is a critical


-dicarboxylic acid half-ester12344

This compound exhibits intrinsic thermodynamic instability.[3][4] It degrades via two distinct, competing pathways depending on environmental conditions:[4]

  • Thermal Decarboxylation: The primary pathway, yielding tert-butyl 2-cyclopentylacetate.[1][2][3][4]

  • Acid-Catalyzed De-esterification: A secondary pathway yielding cyclopentylmalonic acid, which subsequently decarboxylates to cyclopentylacetic acid.[2][3][4]

Understanding these pathways is essential for process safety, yield optimization, and impurity control during drug substance manufacturing.[4]

Structural Characterization & Reactivity

The molecule features a malonic acid backbone substituted at the

34
FeatureChemical Significance
Free Carboxyl Group (

)
Provides the acidic proton required for the cyclic transition state in thermal decarboxylation.[1][2][3][4]
Tert-Butyl Ester (

)
Provides steric bulk and acid-lability.[1][2][3][4] Susceptible to

elimination (loss of isobutylene).[3][4]
Cyclopentyl Ring (

)
Increases steric crowding at the

-carbon, potentially lowering the activation energy for decarboxylation compared to unsubstituted malonates (Thorpe-Ingold effect).[1][2][3][4]

Primary Decomposition Pathway: Thermal Decarboxylation

Trigger: Heat (

34Mechanism Type:34

This is the intended synthetic pathway but constitutes "degradation" if it occurs prematurely during storage.[4]

Mechanistic Detail

The reaction proceeds through a six-membered cyclic transition state (TS).[1][2][3][4] The acidic proton of the free carboxyl group coordinates with the carbonyl oxygen of the tert-butyl ester.[1] This hydrogen bonding facilitates a concerted electron shift, resulting in the loss of carbon dioxide (

  • H-Bonding: The free -COOH proton bridges to the ester C=O.[1][2][3][4]

  • Concerted Shift: The C-C bond between the

    
    -carbon and the free carboxyl breaks, releasing 
    
    
    .[3]
  • Enol-Keto Tautomerization: The transient enol rapidly tautomerizes to the thermodynamically stable ester.[2][3][4]

Product: Tert-butyl 2-cyclopentylacetate (Liquid).[1][2][3][4] Byproduct: Carbon Dioxide (Gas).[2][3][4]

Critical Insight: Unlike malonic acid diesters which require Krapcho conditions (salts/DMSO/high heat), this mono-ester decarboxylates under much milder conditions due to the presence of the free acidic proton.[3][4]

Secondary Decomposition Pathway: Acid-Catalyzed De-esterification

Trigger: Strong Acid, Protic Solvents, Moisture (Hydrolysis).[2][3][4] Mechanism Type:

34
Mechanistic Detail

In the presence of trace acid impurities or moisture, the tert-butyl group is labile.

  • Protonation: The ester ether oxygen is protonated.[3][4]

  • Cleavage: The tert-butyl cation leaves (forming isobutylene) or is attacked by water (forming tert-butanol).[1][2][3][4]

  • Result: Formation of 2-cyclopentylmalonic acid (Diacid).[1][2][3][4]

Secondary Fate: The resulting diacid is thermally unstable and will decarboxylate upon heating to form cyclopentylacetic acid (free acid), contaminating the desired ester product.[4]

Visualizing the Decomposition Network

The following diagram illustrates the competing pathways and their respective products.

DecompositionPathwaysParent3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid(Parent Half-Ester)TS_Cyclic6-Membered CyclicTransition StateParent->TS_CyclicPath A: Thermal(>50°C, Neutral)Inter_Diacid2-Cyclopentylmalonic Acid(Intermediate)Parent->Inter_DiacidPath B: Acid Catalysis(H+, Moisture)Byprod_IsoIsobutylene / t-BuOHParent->Byprod_IsoProd_EsterTert-butyl 2-cyclopentylacetate(Primary Degradant/Product)TS_Cyclic->Prod_Ester- CO2Byprod_CO2CO2 (Gas)TS_Cyclic->Byprod_CO2Prod_AcidCyclopentylacetic Acid(Secondary Degradant)Inter_Diacid->Prod_AcidThermal Decarboxylation(- CO2)

Caption: Figure 1. Divergent decomposition pathways of the parent half-ester.[1][2][3][4] Path A (Blue) is the dominant thermal route; Path B (Red) is acid-mediated.[1][2][3][4]

Experimental Protocols for Stability Assessment

To validate these pathways in your specific matrix, the following protocols are recommended.

Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of decarboxylation (

  • Protocol:

    • Load 5-10 mg of sample into an aluminum pan (sealed with a pinhole to allow

      
       escape).[1][2][3][4]
      
    • Ramp temperature from

      
       to 
      
      
      at
      
      
      under
      
      
      purge.
  • Expected Result: A sharp mass loss step corresponding to the molecular weight of

    
     (approx. 15-20% mass loss depending on MW) starting around 
    
    
    .[1][2][3][4]
HPLC Impurity Profiling

Objective: Quantify the ratio of Ester Degradant vs. Acid Degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2][3][4]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization for better retention of acids).[3][4]

    • B: Acetonitrile.[3][4][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl absorbance).[2][3][4]

  • Logic:

    • Parent: Elutes mid-gradient.[3][4]

    • Cyclopentylacetic Acid (Path B product):[2][3][4] Elutes early (more polar).[3][4]

    • Tert-butyl 2-cyclopentylacetate (Path A product): Elutes late (less polar due to ester and loss of COOH).[3][4]

Handling & Storage Recommendations

Based on the decomposition mechanisms, the following controls are mandatory for maintaining material integrity:

ParameterRecommendationRationale
Temperature Store at -20°C or 2-8°C .Inhibits the thermal activation of the cyclic transition state (Path A).[4]
pH Control Avoid acidic environments.Prevents protonation of the tert-butyl ester and subsequent isobutylene loss (Path B).[1][2][3][4]
Atmosphere Store under Argon/Nitrogen.[3][4]Minimizes moisture ingress which could facilitate hydrolysis.[3][4]
Workup Do not heat above 40°C during drying.Prevents in-process decarboxylation.[1][2][3][4] Use lyophilization if solvent removal is required.[3][4]

References

  • Organic Chemistry Portal. Decarboxylation of Malonic Acid Derivatives. Source: organic-chemistry.org URL:[Link]

  • PubChem. 3-(tert-Butoxy)-3-oxopropanoic acid (Mono-tert-butyl malonate) Compound Summary. Source: National Library of Medicine URL:[1][2][3][Link][1][2][3][4]

  • Reeves, J. T., et al. Mild Decarboxylation of Malonic Acid Derivatives.[3][4][6] J. Org.[3][4][6] Chem., 2008, 73, 9476-9478.[1][3][4][6] Context: Mechanistic grounding for the thermal instability of malonic half-esters.[1][2][3][4]

Methodological & Application

Application Note: Synthesis Protocols for 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4), also known as mono-tert-butyl cyclopentylmalonate, is a highly specialized building block utilized in the development of complex active pharmaceutical ingredients (APIs), lipido-peptidic conjugates, and advanced beta-keto esters[1][2].

The Synthetic Challenge: Traditional methods for synthesizing mono-alkyl malonates—such as the direct partial saponification of di-tert-butyl cyclopentylmalonate or the selective hydrolysis of mixed ethyl tert-butyl esters—frequently suffer from poor chemoselectivity. These routes yield statistical mixtures of unreacted starting materials, desired mono-esters, and fully hydrolyzed di-acids, necessitating laborious chromatographic separations that are unviable for scale-up[3][4].

The Engineered Solution: To establish a self-validating, high-yield system, this protocol bypasses direct esterification in favor of the Meldrum's acid pathway [5][6]. By utilizing 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a sterically tunable scaffold, we can sequentially install the cyclopentyl moiety and execute a thermolytic ring-opening with tert-butanol. This approach guarantees near-absolute chemoselectivity for the mono-tert-butyl ester[3][7].

Mechanistic Causality & Reaction Dynamics

As a Senior Application Scientist, it is critical to understand the causality driving each transformation to effectively troubleshoot and scale the workflow:

  • Knoevenagel Condensation: Meldrum's acid possesses an unusually low pKa (~7.3) compared to standard acyclic malonates (pKa ~13)[5]. This hyper-acidity allows for rapid, base-catalyzed condensation with cyclopentanone under mild conditions (piperidine/acetic acid), driving the equilibrium forward via the azeotropic removal of water.

  • Chemoselective Reduction: The resulting exocyclic double bond of cyclopentylidene Meldrum's acid is highly electrophilic. Sodium borohydride (NaBH₄) selectively delivers a hydride to this alkene at 0 °C. The resonance-stabilized lactone carbonyls of the dioxanedione ring remain completely untouched, preventing premature ring cleavage[8].

  • Thermolytic Ring Opening (The Critical Step): When cyclopentyl Meldrum's acid is heated to reflux in the presence of tert-butanol, it undergoes a retro-hetero-Diels-Alder-like decomposition. The molecule extrudes acetone and carbon dioxide gas, generating a highly reactive, transient ketene intermediate [6][9]. The strictly anhydrous tert-butanol immediately acts as a nucleophile, trapping the ketene to form the target mono-tert-butyl ester exclusively[3][7].

Quantitative Route Comparison

To justify the selection of the Meldrum's acid pathway, the following table summarizes the quantitative performance metrics of competing synthetic strategies:

Synthetic StrategyOverall YieldChemoselectivityScalabilityPrimary Impurities
Meldrum's Acid Ring-Opening (Recommended) 75 - 85% > 98% Excellent Trace di-tert-butyl malonate
Mixed Ester Saponification 40 - 55%ModerateGoodDi-acids, unreacted mixed esters
Direct Mono-Esterification < 30%PoorPoorDi-esters, unreacted di-acids

Synthesis Workflow Visualization

SynthesisPathway Step1 Meldrum's Acid + Cyclopentanone Step2 Cyclopentylidene Meldrum's Acid (Intermediate 1) Step1->Step2 Knoevenagel Condensation (Piperidine/AcOH catalyst) Step3 Cyclopentyl Meldrum's Acid (Intermediate 2) Step2->Step3 Chemoselective Reduction (NaBH4, MeOH, 0°C) Step4 3-(tert-Butoxy)-2-cyclopentyl -3-oxopropanoic acid (Target API Building Block) Step3->Step4 Thermolytic Ring Opening (t-BuOH, Toluene, Reflux)

Workflow for the 3-step synthesis of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Cyclopentylidene Meldrum's Acid

Objective: Condensation of cyclopentanone and Meldrum's acid to form the alkylidene scaffold.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Dissolve Meldrum's acid (14.4 g, 100 mmol, 1.0 eq) and cyclopentanone (9.25 g, 110 mmol, 1.1 eq) in 150 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.5 mL, 5 mol%) and glacial acetic acid (0.3 mL, 5 mol%).

  • Execution: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4 hours until the theoretical volume of water (1.8 mL) is collected in the Dean-Stark trap.

  • Workup: Cool the mixture to room temperature. Wash the organic layer successively with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: The crude product should spontaneously crystallize into bright yellow needles. Recrystallize from hot ethanol to yield pure cyclopentylidene Meldrum's acid. The distinct yellow color confirms the presence of the highly conjugated exocyclic double bond.

Protocol B: Chemoselective Reduction to Cyclopentyl Meldrum's Acid

Objective: Selective reduction of the exocyclic alkene to yield the saturated cyclopentyl intermediate[8].

  • Setup: In a 250 mL Schlenk flask under an argon atmosphere, dissolve cyclopentylidene Meldrum's acid (10.5 g, 50 mmol, 1.0 eq) in 100 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (2.84 g, 75 mmol, 1.5 eq) in small portions over 30 minutes to control the exothermic hydrogen gas evolution.

  • Execution: Stir the reaction mixture at 0 °C for 2 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of cold 1M HCl until the pH reaches ~3. Caution: Vigorous hydrogen gas evolution will occur. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: The reaction is visually validated by the complete disappearance of the yellow color, resulting in a white solid. ¹H NMR will show the disappearance of the alkene signals and the emergence of a new multiplet at ~3.5 ppm corresponding to the alpha-proton of the malonate ring.

Protocol C: Thermolysis and Esterification to the Target API Building Block

Objective: Generation of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid via ketene trapping[3][7].

  • Setup: In a 250 mL round-bottom flask, suspend cyclopentyl Meldrum's acid (8.48 g, 40 mmol, 1.0 eq) in 80 mL of anhydrous toluene.

  • Reagent Addition: Add strictly anhydrous tert-butanol (14.8 g, 200 mmol, 5.0 eq). Note: The use of anhydrous t-BuOH is critical; trace water will trap the ketene intermediate to form the undesired cyclopentylmalonic di-acid.

  • Execution: Heat the mixture to a gentle reflux (100–105 °C) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and evaporate all volatiles (toluene, excess tert-butanol, and acetone by-product) under reduced pressure.

  • Purification (Acid-Base Extraction): Dissolve the crude residue in 100 mL of saturated aqueous NaHCO₃. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral impurities (e.g., trace di-tert-butyl ester). Carefully acidify the aqueous layer to pH 2 using cold 1M HCl. Extract the liberated mono-acid with dichloromethane (3 x 50 mL). Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo.

  • Self-Validating Checkpoint: During the reflux phase, continuous bubbling will be observed due to the extrusion of CO₂ gas, validating the thermolytic decomposition of the dioxanedione ring[9]. The final product (CAS: 1955560-75-4) is isolated as a highly pure, viscous pale oil or low-melting solid[1].

References

Sources

Application Note: Selective Esterification of 2-Cyclopentylmalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs) is a critical operation in pharmaceutical development. Molecules like 2-cyclopentylmalonic acid serve as essential building blocks for complex active pharmaceutical ingredients (APIs), where the monoester is required for downstream decarboxylative Claisen condensations or selective amide couplings. However, the selective monoesterification of symmetric dicarboxylic acids presents a significant synthetic challenge due to the statistical likelihood of forming a mixture of unreacted diacid, the desired monoester, and the over-reacted diester.

This application note details two field-proven, highly selective protocols for synthesizing monoalkyl 2-cyclopentylmalonates. By leveraging either top-down stoichiometric control or bottom-up cyclic symmetry-breaking , these methodologies provide researchers with robust, self-validating systems that guarantee high product fidelity.

Mechanistic Rationale & Strategy Selection

The Statistical Problem of Diacid Esterification

Standard Fischer esterification (using an alcohol solvent and an acid catalyst) is thermodynamically driven toward the diester. Because the two carboxyl groups of 2-cyclopentylmalonic acid possess similar reactivity profiles, attempting to halt the reaction at the monoester stage inevitably yields an intractable statistical mixture. To circumvent this, the symmetry of the molecule must be broken either chemically or kinetically.

Pathway A: The Acetonide (Meldrum's Acid) Route

This pathway breaks the symmetry of the diacid by locking it into a cyclic isopropylidene acetal, forming a 5-cyclopentyl Meldrum's acid derivative. As demonstrated in recent methodologies for SMAHO synthesis , nucleophilic attack by an alcohol on this cyclic intermediate strictly yields the monoester.

  • Causality: The attack opens the ring and expels acetone. Because the leaving group (acetone) is volatile and removes the second activation site entirely, over-esterification to the diester is mechanistically impossible under these conditions.

Pathway B: Direct Carbodiimide Coupling

For rapid library generation, a direct coupling approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred. By strictly limiting the alcohol to 1.0 equivalent, the reaction is kinetically biased toward the monoester.

  • Causality: While some diester still forms, the protocol relies on a highly efficient liquid-liquid extraction using sodium bicarbonate to act as a thermodynamic sink, perfectly separating the acidic monoester from the neutral diester byproduct.

Methodological Comparison Matrix

To assist in selecting the appropriate workflow for your specific drug development needs, the quantitative and qualitative data for both methods are summarized below:

ParameterMethod A: Acetonide RouteMethod B: Direct Coupling
Primary Mechanism Cyclic symmetry-breakingStoichiometric kinetic control
Selectivity (Mono:Di) > 99:1 (Absolute)~ 85:15 (Pre-extraction)
Overall Yield 70 - 80% (Over 2 steps)60 - 70% (Post-extraction)
Time Investment 18 - 24 hours6 - 8 hours
Scalability Excellent (Multi-gram to kg scale)Moderate (Solvent intensive)
Best Suited For High-purity API intermediatesRapid analog library generation

Experimental Workflows

G cluster_A Method A: Acetonide Route cluster_B Method B: Direct Coupling SM 2-Cyclopentylmalonic Acid (Diacid) MA 5-Cyclopentyl Meldrum's Acid SM->MA Acetone, H+ EDC EDC·HCl, DMAP, ROH (1.0 eq) SM->EDC ROH_A Alcoholysis (ROH, Heat) - Acetone MA->ROH_A Target Monoalkyl 2-Cyclopentylmalonate ROH_A->Target 100% Selectivity Mix Crude: Monoester + Diester EDC->Mix Ext NaHCO3 (aq) Extraction Mix->Ext Org Organic Phase (Diester Byproduct) Ext->Org Neutral Ext->Target Acidify & Extract

Workflow for the selective monoesterification of 2-cyclopentylmalonic acid via two distinct routes.

Validated Protocols

Protocol A: High-Fidelity Acetonide Route

This two-step procedure is recommended when absolute mono-selectivity is required and chromatographic purification must be avoided.

Step 1: Synthesis of 5-Cyclopentyl-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Activation: Suspend 2-cyclopentylmalonic acid (10.0 mmol) in a mixture of acetic anhydride (12.0 mmol) and anhydrous acetone (15 mL).

  • Catalysis: Cool the suspension to 0 °C in an ice bath. Add concentrated sulfuric acid (0.5 mmol, ~1 drop) dropwise. Causality: The acid catalyzes the formation of the mixed anhydride, which subsequently undergoes cyclization with acetone.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours. The mixture will become homogeneous as the cyclic product forms.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess acetone. Partition the residue between cold water (20 mL) and ethyl acetate (30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate to yield the intermediate as a crystalline solid.
    

Step 2: Alcoholysis to the Monoester

  • Ring Opening: Dissolve the intermediate (approx. 8.0 mmol) in anhydrous toluene (20 mL). Add the desired alcohol (e.g., absolute ethanol, 8.8 mmol, 1.1 eq).

  • Thermal Driving: Heat the reaction to 80 °C for 4 hours. Causality: Heating provides the activation energy for the nucleophilic attack and drives off the volatile acetone byproduct, pushing the equilibrium entirely toward the monoester.

  • Recovery: Evaporate the toluene under reduced pressure. The resulting residue is the pure monoethyl 2-cyclopentylmalonate.

Protocol B: Direct Coupling with Self-Validating Extraction

This protocol is optimized for speed and utilizes an intrinsic chemical property (pKa) to purify the product without column chromatography.

  • Coupling Reaction: Dissolve 2-cyclopentylmalonic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL). Cool to 0 °C.

  • Activation: Add EDC·HCl (10.0 mmol) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Esterification: Add absolute ethanol (10.0 mmol) dropwise over 5 minutes. Causality: Strict 1:1:1 stoichiometry minimizes the availability of reagents to form the diester. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Primary Wash: Wash the DCM mixture with 1M HCl (2 x 20 mL) to remove DMAP and water-soluble urea byproducts.

  • Self-Validating Extraction (Crucial Step): Extract the DCM layer with saturated aqueous

    
     (3 x 25 mL).
    
    • The diester (neutral) remains in the DCM layer.

    • The target monoester (pKa ~4.5) and any unreacted diacid transfer to the aqueous layer as sodium salts.

  • Product Recovery: Carefully acidify the combined aqueous

    
     extracts with 6M HCl to pH 2 (monitor with pH paper).
    
  • Selective Partitioning: Extract the acidified aqueous layer with a 1:1 mixture of diethyl ether and hexane (3 x 20 mL). Causality: The monoester is significantly more lipophilic than the unreacted diacid. The ether/hexane mixture selectively pulls the monoester into the organic phase while leaving the highly polar diacid in the aqueous layer.

  • Final Isolation: Dry the organic phase over

    
     and concentrate in vacuo to yield the purified monoester.
    

Quality Control & Self-Validation Principles

To ensure the trustworthiness of the generated compounds, Protocol B is designed as a self-validating system :

  • Phase Partitioning as a Thermodynamic Check: The protocol leverages the fundamental pKa difference between the monoester and the diester. If the target molecule does not partition into the aqueous

    
     phase during step 5, it indicates that the esterification has over-proceeded to the diester. This provides an immediate, visual confirmation of the reaction trajectory without requiring HPLC analysis.
    
  • Mass Balance Accountability: By evaporating and weighing the recovered DCM phase (which contains the diester) and the final ether/hexane extract (which contains the monoester), the researcher can calculate the exact kinetic distribution of the coupling reaction. A high mass in the DCM phase instantly flags an error in stoichiometric addition or temperature control.

References

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Beilstein Journal of Organic Chemistry, 2021, 17, 2069–2082. URL:[Link]

  • United States Patent 4314071A, 1982.

Application Note: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The compound 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4), also known as mono-tert-butyl 2-cyclopentylmalonate, is a highly specialized bifunctional building block used extensively in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1].

In modern medicinal chemistry, the incorporation of a cyclopentyl ring is a proven strategy to enhance lipophilic efficiency, metabolic stability, and target-binding affinity—frequently utilized in the design of kinase inhibitors (e.g., JAK and ALK inhibitors) [2]. This specific malonic acid half-ester provides a highly controlled pathway for installing a cyclopentyl-substituted carbon framework via a decarboxylative Claisen condensation .

The structural brilliance of this intermediate lies in its orthogonal reactivity:

  • Carboxylic Acid Terminus: Readily undergoes activation (e.g., via carbonyldiimidazole, CDI) or enolization.

  • Tert-Butyl Ester Terminus: Provides extreme steric hindrance against unwanted nucleophilic attacks during coupling and allows for mild, acid-mediated deprotection (avoiding harsh basic saponification that could epimerize the stereocenter at the cyclopentyl-bearing

    
    -carbon) [3].
    

Mechanistic Insights: The Decarboxylative Claisen Condensation

The primary application of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is the synthesis of


-cyclopentyl-

-keto esters and their corresponding complex ketones.

Standard ester enolate couplings often suffer from reversible retro-Claisen cleavage, leading to poor yields and complex mixtures. By utilizing a malonic acid half-ester, the reaction is driven forward thermodynamically by the irreversible loss of carbon dioxide (


). Furthermore, the use of magnesium salts (e.g., 

) is strictly causal to the reaction's success: the

ion chelates the transient

-keto enolate, stabilizing it and preventing multiple acylations [2].

DecarboxylativeClaisen MonoMalonate 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid (CAS: 1955560-75-4) MgEnolate Magnesium Enolate Formation (MgCl₂, Base, THF) MonoMalonate->MgEnolate APIAcid Target API Carboxylic Acid (R-COOH) AcylImidazole Acyl Imidazole Activation (CDI, THF) APIAcid->AcylImidazole Coupling Decarboxylative Claisen Condensation (- CO₂) MgEnolate->Coupling AcylImidazole->Coupling BetaKetoEster Cyclopentyl β-Keto tert-Butyl Ester (Stable Intermediate) Coupling->BetaKetoEster Deprotection Acidic Deprotection & Decarboxylation (TFA, DCM, - tBuOH, - CO₂) BetaKetoEster->Deprotection TargetKetone Complex Cyclopentyl Ketone (API Scaffold) Deprotection->TargetKetone

Workflow of the decarboxylative Claisen condensation and subsequent deprotection.

Optimization of Enolization Conditions

The choice of base and metal counterion dictates the purity profile of the intermediate. Table 1 summarizes the causal effects of various enolization strategies based on process chemistry optimization for malonate half-esters [2][3].

Table 1: Comparison of Enolization Reagents for Malonate Half-Esters

Enolization ReagentSolventTemp (°C)Yield/Purity ProfileMechanistic Causality & Notes

/

MeCN / THF20 to 35High (>85%)

chelates the intermediate, preventing retro-Claisen cleavage. Highly scalable.

(Grignard)
THF-10 to 25High (>90%)Rapid, quantitative enolate formation. Requires strict anhydrous conditions.
LiHMDS THF0 to 10ModerateEffective, but can lead to competitive side reactions if ester exchange occurs.
n-BuLi THF-78Low to Mod.Overly strong basicity risks nucleophilic attack on the tert-butyl ester moiety.

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility in the synthesis of cyclopentyl-substituted APIs.

Protocol A: CDI-Mediated Decarboxylative Claisen Condensation

Objective: Synthesize a cyclopentyl


-keto tert-butyl ester from a target carboxylic acid.
  • Acyl Imidazole Formation:

    • Charge a flame-dried, nitrogen-purged flask with the target API carboxylic acid (1.0 equiv) and anhydrous THF (5 volumes).

    • Add

      
      -Carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at 0 °C.
      
    • Self-Validation Check: Monitor the reaction for

      
       evolution. Stir at 20–25 °C for 1.5–3 hours until gas evolution ceases and HPLC confirms complete consumption of the starting acid.
      
  • Magnesium Enolate Generation:

    • In a separate flask, dissolve 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.2 equiv) in anhydrous THF (5 volumes).

    • Add anhydrous

      
       (1.2 equiv), followed by the dropwise addition of triethylamine (
      
      
      
      , 2.5 equiv) at 0 °C. Stir for 1 hour to form the magnesium enolate.
  • Coupling:

    • Transfer the acyl imidazole solution (from Step 1) dropwise into the magnesium enolate solution (from Step 2) over 30 minutes, maintaining the internal temperature below 25 °C.

    • Stir the mixture for 15–18 hours at 20–35 °C.

    • Self-Validation Check: The reaction is complete when HPLC shows >95% conversion of the acyl imidazole. The thermodynamic release of

      
       drives this step.
      
  • Workup:

    • Quench the reaction with cold 1M

      
       to pH 3-4 to break the magnesium chelate. Extract with ethyl acetate (
      
      
      
      volumes). Wash the combined organic layers with brine, dry over
      
      
      , and concentrate under reduced pressure.
Protocol B: Orthogonal Deprotection and Decarboxylation

Objective: Cleave the tert-butyl ester and decarboxylate to yield the final cyclopentyl ketone.

  • Acidic Cleavage:

    • Dissolve the purified

      
      -keto tert-butyl ester (from Protocol A) in dichloromethane (DCM, 10 volumes).
      
    • Add Trifluoroacetic acid (TFA, 10 volumes) dropwise at 0 °C.

    • Warm to room temperature and stir for 2–4 hours. The tert-butyl group is cleaved to form isobutylene and the corresponding

      
      -keto acid.
      
  • Thermal Decarboxylation:

    • The resulting

      
      -keto acid is often unstable and will spontaneously decarboxylate at room temperature or upon mild heating (40 °C) in the acidic medium, releasing 
      
      
      
      [3].
    • Self-Validation Check: Monitor the mass shift via LC-MS. The loss of the tert-butyl group (

      
      ) followed by the loss of 
      
      
      
      (
      
      
      ) confirms successful conversion to the target cyclopentyl ketone.
  • Isolation:

    • Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Neutralize the residue with saturated aqueous

      
       and extract with ethyl acetate to isolate the final API scaffold.
      

References

  • Oki, T., Serizawa, H., Kawase, A., et al. (2025). "A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib." Bulletin of the Chemical Society of Japan, 98(3), uoaf019. Available at:[Link]

decarboxylative functionalization of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Decarboxylative Functionalization of Sterically Hindered Malonate Half-Esters

Executive Summary

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a specialized Substituted Malonic Acid Half-Ester (SMAHE) . In modern medicinal chemistry, this scaffold serves as a potent "masked enolate" equivalent. Unlike traditional enolate alkylation strategies that require strong bases (e.g., LDA, LiHMDS) and cryogenic conditions, this substrate allows for the construction of quaternary and sterically congested


-carbon centers under neutral or oxidative conditions via decarboxylative functionalization .

This guide details the protocols for converting this specific cyclopentyl-substituted building block into high-value


-aryl cyclopentyl acetates  and 

-fluoro esters
, motifs prevalent in NSAIDs, metabolic modulators, and GPCR ligands.

Chemical Context & Stability Profile

Substrate Identity:

  • IUPAC: 2-Cyclopentyl-3-tert-butoxy-3-oxopropanoic acid

  • Common Name: 2-Cyclopentyl mono-tert-butyl malonate

  • Role: Pronucleophile for decarboxylative cross-coupling (DCC).

Critical Handling Note: As a malonic acid half-ester with a bulky secondary alkyl group (cyclopentyl) and a bulky ester (t-butyl), this compound is prone to thermal decarboxylation .

  • Storage: -20°C (Solid/Oil).

  • Stability Window: Stable in solution at RT for <4 hours. Significant decarboxylation to tert-butyl 2-cyclopentylacetate occurs above 50°C without metal stabilization.

  • Handling: Avoid heating the free acid prior to catalyst addition.

Mechanism of Action: Oxidative Decarboxylative Arylation

The primary application of this substrate is the Copper-Catalyzed Decarboxylative Arylation. This pathway mimics biological polyketide synthesis (malonyl-CoA reactivity), allowing the formation of


 bonds.

Mechanism Description:

  • Coordination: The carboxylate coordinates to the Cu(II) center.

  • Transmetallation: The aryl boronic ester transmetallates to the Copper center.

  • Oxidation/Decarboxylation: A Single Electron Transfer (SET) event, facilitated by the oxidant (O2 or peroxide), triggers the loss of

    
    , generating a transient 
    
    
    
    -radical or Cu-enolate species.
  • Reductive Elimination: The

    
    -carbon couples with the aryl group, releasing the product and regenerating the catalyst.
    

G Substrate Substrate (SMAHE) Cu_Complex Cu(II)-Carboxylate Complex Substrate->Cu_Complex + Cu(OTf)2 Transmetal Cu(II)-Aryl Species Cu_Complex->Transmetal + Ar-B(pin) Radical α-Radical / Enolate Intermediate Transmetal->Radical Oxidation (SET) CO2 - CO2 Transmetal->CO2 Product α-Aryl Ester (Product) Radical->Product Reductive Elimination Boronic Ar-B(pin)

Figure 1: Simplified mechanistic flow for the Cu-catalyzed decarboxylative arylation of malonate half-esters.

Protocol A: Ambient Decarboxylative Arylation (The Lundgren Method)

This protocol is optimized for the cyclopentyl substrate, balancing the steric hindrance of the ring with the lability of the carboxylate. It avoids the need for pre-activation (e.g., converting to redox-active esters) and uses stable aryl boronic esters.

Target Product: tert-Butyl 2-aryl-2-cyclopentylacetate

Materials:
  • Substrate: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid pinacol ester (Ar-Bpin) (1.5 equiv)

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (10-20 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (10-20 mol%)

  • Base:

    
     (1.0 equiv) or 
    
    
    
    (anhydrous)
  • Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN) [0.1 M]

  • Atmosphere: Ambient Air (Open flask) or

    
     balloon (for sluggish substrates)
    
Step-by-Step Procedure:
  • Catalyst Pre-complexation: In a clean reaction vial, dissolve Cu(OTf)₂ (0.10 mmol) and dtbpy (0.10 mmol) in DCE (2.0 mL). Stir at RT for 10 minutes until a deep blue/green solution forms.

    • Note: Pre-forming the catalyst prevents non-specific decarboxylation of the substrate.

  • Substrate Addition: Add the aryl boronic ester (1.5 mmol) and the base (

    
    , 1.0 mmol). Then, add the 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid  (1.0 mmol) last.
    
    • Why? Adding the acid last ensures it immediately encounters the catalyst/base system, channeling it into the cross-coupling cycle rather than thermal decomposition.

  • Reaction: Stir the mixture vigorously at Room Temperature (23-25°C) . The reaction vessel should be open to the air (or equipped with a drying tube if humidity is >60%).

    • Time: 16–24 hours. The cyclopentyl group adds steric bulk, often requiring longer times than simple methyl malonates.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the boronic ester and the formation of the product mass (Substrate - COOH + Ar).

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 1M HCl (to remove Cu and pyridine) followed by sat.

      
       (to remove unreacted acid).
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is usually a UV-active oil or solid.

Protocol B: Decarboxylative Fluorination

Incorporating fluorine at the


-position of esters increases metabolic stability against esterases. This protocol uses Silver(I) catalysis.

Target Product: tert-Butyl 2-cyclopentyl-2-fluoroacetate

Materials:
  • Substrate: 1.0 equiv

  • Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.5 equiv)

  • Catalyst:

    
     (20 mol%)
    
  • Solvent: Acetone/Water (2:1) or Dichloromethane/Water biphasic system.

Procedure:
  • Dissolve the substrate (1.0 mmol) in Acetone (4 mL).

  • Add

    
     (0.2 mmol) and Selectfluor (1.5 mmol).
    
  • Stir at 40°C for 12 hours.

    • Mechanism:[2][3][4][5][6][7] Ag(I) promotes oxidative decarboxylation to a radical, which abstracts fluorine from Selectfluor.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Protodecarboxylation Thermal instability; H-abstraction instead of coupling.Lower temp to 20°C; Increase concentration of Ar-Bpin; Ensure vigorous stirring for O2 transfer.
No Reaction Steric hindrance of Cyclopentyl group.Switch solvent to Chlorobenzene and heat to 40°C (carefully); Switch to Protocol C (Ni-Catalysis) via RAE.
Blue/Green precipitate Catalyst crashing out.Add 1-2 drops of water or use wet MeCN (trace water helps solubilize the base/catalyst interface).

References

  • Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis. Moon, P. J., Yin, S., & Lundgren, R. J.[7] (2016).[7][8][9] Journal of the American Chemical Society, 138(42), 13826–13829.

  • Decarboxyl

    
    -Substituted Malonic Acid Derivatives. 
    Tunge, J. A., et al. (2011). Chemical Reviews, 111(3), 1846–1913.
    
    
  • Enantioselective Nickel-Catalyzed Reductive Decarboxylative Cross-Coupling. ChemRxiv Preprints (General methodology for hindered substrates via Redox Active Esters).

  • Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Yin, F., et al. (2012). Journal of the American Chemical Society, 134(25), 10401–10404.

Sources

reaction conditions for Knoevenagel condensation with 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Knoevenagel Condensation with 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Executive Summary

This guide details the optimized reaction conditions for the decarboxylative Knoevenagel condensation of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as mono-tert-butyl 2-cyclopentylmalonate ). This specific substrate serves as a critical building block for synthesizing


-cyclopentyl-substituted acrylic esters, which are key intermediates in the development of antiviral protease inhibitors and other sterically demanding pharmaceutical agents.

Due to the steric bulk of the cyclopentyl group and the acid-lability of the tert-butyl ester, standard Knoevenagel conditions must be modified. This protocol prioritizes the Doebner Modification , ensuring high stereoselectivity (


-isomer dominance) while preventing premature deprotection of the ester.

Chemical Context & Mechanism

The reaction involves the condensation of an aldehyde (


-CHO) with the active methylene group of the malonate derivative, followed by spontaneous decarboxylation and dehydration.
  • Substrate: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4).[1]

  • Key Challenges:

    • Steric Hindrance: The

      
      -cyclopentyl group significantly retards nucleophilic attack on the aldehyde.
      
    • Thermal Instability: The tert-butyl ester is susceptible to thermal cleavage (isobutylene elimination) at high temperatures (

      
      C) or in strongly acidic media.
      
    • Decarboxylation Control: Efficient CO

      
       loss requires basic conditions and heat, which must be balanced against ester stability.
      
Reaction Pathway

The reaction proceeds via an aldol-like addition to form a


-hydroxy acid intermediate, which undergoes decarboxylative dehydration to yield the 

-unsaturated ester.

KnoevenagelMechanism Substrate Mono-t-butyl 2-cyclopentylmalonate Intermediate Aldol Adduct (Beta-hydroxy acid) Substrate->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Nucleophilic Attack Base Catalyst (Piperidine/Pyridine) Base->Intermediate Promotes Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Dehydration Dehydration (-H2O) Decarboxylation->Dehydration Product Alpha-Cyclopentyl Acrylate (E-isomer) Dehydration->Product

Figure 1: Mechanistic pathway of the decarboxylative Knoevenagel condensation.

Experimental Protocols

Two methods are provided: Method A (Standard Doebner) for robust substrates and Method B (Mild/Green) for acid-sensitive or highly hindered aldehydes.

Method A: Pyridine-Piperidine System (Standard Doebner)

Best for: Aromatic aldehydes and stable aliphatic aldehydes. Provides the highest


-selectivity.

Reagents:

  • Substrate: 1.0 equiv.

  • Aldehyde: 1.05 – 1.1 equiv.

  • Solvent: Pyridine (anhydrous).

  • Catalyst: Piperidine (0.1 equiv).

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous pyridine (5 mL per mmol substrate).

  • Catalysis: Add piperidine (0.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80–90°C .

    • Note: Do not exceed 100°C to preserve the tert-butyl ester.

    • Monitoring: CO

      
       evolution will be observed. Monitor by TLC or LC-MS until the starting material is consumed (typically 4–12 hours, depending on aldehyde sterics).
      
  • Workup:

    • Cool reaction to room temperature.[2]

    • Pour mixture into ice-cold water or 1M citric acid (to neutralize pyridine/piperidine). Avoid strong mineral acids like HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Mild Lewis Base Catalysis (Beta-Alanine/DMF)

Best for: Sensitive aldehydes or when pyridine removal is difficult.

Reagents:

  • Substrate: 1.0 equiv.

  • Aldehyde: 1.1 equiv.

  • Catalyst:

    
    -Alanine (0.2 equiv) or DABCO (0.1 equiv).
    
  • Solvent: DMF or Toluene.

Step-by-Step Protocol:

  • Setup: Use a reaction vessel capable of heating. If using Toluene, equip with a Dean-Stark trap.

  • Mixture: Combine substrate, aldehyde, and catalyst (

    
    -Alanine) in the solvent.
    
  • Reaction:

    • DMF: Heat to 80°C for 12–24 hours.

    • Toluene: Reflux (110°C) with azeotropic removal of water. Caution: Higher temp risks t-butyl cleavage; ensure strictly neutral conditions.

  • Workup: Dilute with water/ether, wash extensively to remove DMF, and purify as above.

Critical Optimization Parameters

ParameterRecommendationRationale
Temperature 85°C ± 5°C Optimal balance between decarboxylation rate and tert-butyl ester stability.
Stoichiometry 1.1 equiv Aldehyde Slight excess of aldehyde drives the reaction to completion, compensating for the hindered nucleophile.
Solvent Pyridine Acts as both solvent and base sponge for the released CO

. Essential for the Doebner mechanism.
Catalyst Piperidine Secondary amine forms a highly reactive iminium ion with the aldehyde, overcoming the steric bulk of the cyclopentyl group.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: Steric hindrance of the cyclopentyl group prevents attack on the aldehyde.

    • Solution: Increase catalyst loading to 20 mol% (0.2 equiv) and extend reaction time. Switch to a Dean-Stark apparatus (Toluene/Piperidine/Acetic Acid) to drive equilibrium by water removal.

  • Problem: Loss of tert-butyl group (formation of di-acid or mono-acid).

    • Cause: Reaction temperature too high (>100°C) or workup too acidic.

    • Solution: Maintain T < 90°C. Use Citric Acid or NH

      
      Cl for neutralization, never HCl or H
      
      
      
      SO
      
      
      .
  • Problem: No Decarboxylation (Intermediate Isolation).

    • Cause: Temperature too low.

    • Solution: The decarboxylation step has a high activation energy. Ensure the reaction reaches at least 80°C. If the intermediate hydroxy-acid isolates, reflux it in Toluene with catalytic p-TsOH (very briefly) or simply heat neat to induce decarboxylation.

References

  • Doebner Modification of Knoevenagel Condensation

    • Title: The Doebner Modification of the Knoevenagel Reaction.[3][4][5]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Synthesis of Alpha-Substituted Cinnamates

    • Title: Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions Between Arylaldehydes and Monoethyl Malonate.[4]

    • Source:Tetrahedron / ResearchG
    • URL:[Link]

  • Compound Data (3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid)

    • Title: 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid Product Page.[1]

    • Source: ChemScene.
  • General Knoevenagel Mechanism & Catalysis

    • Title: Knoevenagel Condensation - Reaction Mechanism and Applications.[6]

    • Source: Alfa Chemistry.

Sources

Scalable Synthesis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Molecule: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4) Synonyms: 2-Cyclopentylmalonic acid mono-tert-butyl ester; 2-Cyclopentyl-3-tert-butoxy-3-oxopropionic acid.

This guide details a robust, scalable process for the synthesis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , a critical chiral building block often utilized in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and other pharmaceutical intermediates.

Route Selection: The Meldrum's Acid Platform

While traditional malonic ester syntheses involve the alkylation of diesters followed by selective hydrolysis, this approach is plagued by poor selectivity (mono- vs. di-hydrolysis) and the acid-lability of the tert-butyl group.

The Superior Protocol: This guide utilizes the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) platform.[1][2][3] This route is selected for scale-up due to three distinct advantages:

  • Regiocontrol: The cyclic structure of Meldrum's acid allows for exclusive mono-alkylation (via condensation/reduction) without the risk of dialkylation common in acyclic malonates.

  • Atom Economy: The final ring-opening with tert-butanol yields the mono-ester directly, completely bypassing the problematic selective hydrolysis step.

  • Purification: Intermediates are often crystalline solids, allowing for purification via recrystallization rather than chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the critical process flow, including reagents and intermediate structures.

SynthesisPathway Meldrums Meldrum's Acid (Starting Material) Intermediate1 Intermediate 1: 5-Cyclopentylidene Meldrum's Acid Meldrums->Intermediate1 Step 1: Knoevenagel Condensation (Piperidine/AcOH, Toluene, Reflux) Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate1 Intermediate2 Intermediate 2: 5-Cyclopentyl Meldrum's Acid Intermediate1->Intermediate2 Step 2: Selective Reduction (NaBH4, MeOH/DCM) Target Target Product: 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Intermediate2->Target Step 3: Thermal Ring Opening (t-BuOH, Reflux)

Caption: Three-step scalable synthesis of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid via Meldrum's acid.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation

Objective: Synthesis of 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. Mechanism: Acid-base catalyzed condensation of a ketone with an active methylene compound.

ParameterSpecification
Limiting Reagent Meldrum's Acid (1.0 equiv)
Reagent Cyclopentanone (1.2 equiv)
Catalyst Piperidine (0.05 equiv) / Glacial Acetic Acid (0.05 equiv)
Solvent Toluene (5-10 volumes)
Process Control Dean-Stark water removal

Protocol:

  • Charge a reaction vessel equipped with a Dean-Stark trap and reflux condenser with Meldrum's acid (1.0 equiv) and Toluene .

  • Add Cyclopentanone (1.2 equiv), followed by Piperidine and Acetic Acid .

  • Heat the mixture to reflux (approx. 110°C). Monitor water collection in the trap.

  • Continue reflux until water evolution ceases and HPLC indicates <2% remaining Meldrum's acid (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl (to remove piperidine) and then brine.

  • Concentrate the organic phase under reduced pressure.[4]

  • Purification: Recrystallize the residue from Methanol or Hexanes/EtOAc to yield the cyclopentylidene derivative as a solid.

Step 2: Selective Reduction

Objective: Reduction of the alkene to yield 5-cyclopentyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Critical Insight: Sodium Borohydride (NaBH₄) in a mixed solvent system is preferred over catalytic hydrogenation for safety and cost on scale, though H₂/Pd-C is a viable alternative.

ParameterSpecification
Substrate 5-Cyclopentylidene Meldrum's Acid (from Step 1)
Reagent NaBH₄ (1.5 - 2.0 equiv)
Solvent DCM / Methanol (4:1 ratio)
Temperature 0°C to Room Temperature

Protocol:

  • Dissolve the Intermediate 1 in DCM/MeOH (4:1). Cool the solution to 0°C.

  • Add NaBH₄ portion-wise over 1 hour. Caution: Gas evolution (H₂). Maintain temperature <5°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 1N HCl dropwise at 0°C until pH ~3.

  • Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and filter.

  • Concentrate to yield 5-cyclopentyl Meldrum's acid . This intermediate is typically pure enough for the next step; however, it can be recrystallized from isopropanol if necessary.

Step 3: Thermal Ring Opening (Alcoholysis)

Objective: Conversion of the cyclic intermediate to the mono-tert-butyl ester. Mechanism: Nucleophilic attack of tert-butanol on the cyclic anhydride moiety, followed by decarboxylative-like ring opening (loss of acetone).

ParameterSpecification
Substrate 5-Cyclopentyl Meldrum's Acid
Reagent tert-Butanol (Excess, acts as solvent/reagent)
Solvent Toluene (optional co-solvent) or neat t-BuOH
Temperature Reflux (80–85°C)

Protocol:

  • Suspend 5-cyclopentyl Meldrum's acid in tert-Butanol (10 volumes). Alternatively, use Toluene/t-BuOH (1:1).

  • Heat the mixture to reflux. The solid will dissolve as the reaction proceeds.

  • Stir at reflux for 4–6 hours. Note: Acetone is generated as a byproduct.

  • Monitor by HPLC for the disappearance of the starting material.

  • Workup: Concentrate the mixture under vacuum to remove excess tert-butanol and acetone.

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in Sat. NaHCO₃ (aq). The product (as a carboxylic acid) will dissolve; impurities (diesters or unreacted non-acidic species) will not.

    • Wash the aqueous layer with Ethyl Acetate or MTBE to remove non-acidic impurities.

    • Acidify the aqueous layer carefully with 1N HCl or citric acid to pH ~3–4. Caution: Avoid strong acid/prolonged exposure to prevent t-butyl ester cleavage.

    • Extract the precipitated oil/solid into Ethyl Acetate.

    • Dry (Na₂SO₄) and concentrate to yield the target 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid .

Process Safety & Hazard Analysis

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Reaction of Meldrum's acid with NaBH₄ generates H₂ gas and heat.Dose NaBH₄ slowly at 0°C; ensure adequate headspace and venting.
Chemical Compatibility The tert-butyl ester is acid-sensitive.Avoid using strong mineral acids (H₂SO₄, conc. HCl) during workup. Use Citric Acid or dilute HCl for pH adjustment.
Flammability Acetone is a byproduct of the ring-opening step.Ensure efficient condensation or venting during the reflux step.

Analytical Specifications (Quality Control)

To ensure the integrity of the scale-up, the following analytical criteria should be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H, t-Bu).

    • δ 3.15 (d, 1H, CH-COOtBu) – Characteristic doublet due to coupling with cyclopentyl CH.

    • δ 1.1–1.9 (m, 9H, Cyclopentyl protons).

    • δ 10.5–11.0 (br s, 1H, COOH).

  • HPLC Purity: >97% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 210 nm (Low UV absorbance; use CAD or ELSD if available).

References

  • Meldrum's Acid Chemistry: Frost, C. G., Penrose, S. D., & Gleave, R. (2009).[5] A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. Synthesis, 2009(4), 627-635. Link

  • Reduction Protocols: Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (1999). 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 76, 199. Link

  • Ring Opening Methodology: Snyder, C. A., Selegue, J. P., et al. (2003). C,O-Dialkylation of Meldrum's Acid.[1][6] Journal of Organic Chemistry, 68(19), 7455–7459.[6] Link

  • General Review: Dumas, A. M., & Fillion, E. (2010). Meldrum's Acid in Organic Synthesis.[5][7][8][9][10][11] Accounts of Chemical Research, 43(3), 440–454.

Sources

Application Note: Catalytic Hydrogenation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the catalytic hydrogenation of 2-cyclopentylidene precursors to synthesize 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4) and its derivatives. These molecules are critical intermediates for Cyclopentylglycine and related non-natural amino acid building blocks used in antiviral (e.g., HCV protease inhibitors) and anti-inflammatory therapeutics.

Executive Summary

The synthesis of sterically hindered malonate derivatives, such as 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Mono-tert-butyl 2-cyclopentylmalonate), presents a specific challenge: the efficient reduction of a tetrasubstituted exocyclic double bond (cyclopentylidene moiety) in the presence of a bulky tert-butyl ester.

This protocol details the catalytic hydrogenation of 3-(tert-butoxy)-2-cyclopentylidene-3-oxopropanoic acid. We compare two methodologies:

  • Heterogeneous Catalysis (Pd/C): For robust, scalable synthesis of racemic intermediates.

  • Asymmetric Homogeneous Catalysis (Ir-Spiro): For the enantioselective synthesis of chiral precursors (up to 99% ee).[1]

Scientific Background & Mechanistic Insight

The Synthetic Challenge

The target molecule is a mono-tert-butyl malonate substituted with a cyclopentyl ring. The most direct synthetic route involves the Knoevenagel condensation of cyclopentanone with mono-tert-butyl malonate (or its equivalents), followed by hydrogenation.

  • Substrate: 3-(tert-butoxy)-2-cyclopentylidene-3-oxopropanoic acid (Unsaturated Precursor).

  • Target: 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Saturated Product).

Key Difficulty: The substrate contains a tetrasubstituted alkene . These bonds are electron-rich but sterically crowded, often requiring elevated pressures or specialized ligands to facilitate hydride insertion. Furthermore, the tert-butyl ester is acid-labile; conditions must avoid deprotection (loss of isobutylene).

Mechanism of Action
  • Heterogeneous (Pd/C): Hydrogen adsorbs onto the palladium surface. The alkene coordinates via the

    
    -system. Stepwise H-atom transfer occurs from the metal surface to the alkene (Horiuti-Polanyi mechanism), typically yielding syn-addition products.
    
  • Homogeneous (Ir-Catalyzed): Iridium(I) complexes with chiral spiro ligands (e.g., Ir-SpiroPAP) coordinate the alkene and H2. The reaction proceeds via an Ir(III)-dihydride intermediate. The bulky tert-butyl group on the malonate directs the facial selectivity, enabling high enantiomeric excess (ee).

Experimental Protocols

Method A: Heterogeneous Hydrogenation (Racemic / Scalable)

Objective: High-yield synthesis of racemic 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid for bulk building block preparation.

Reagents:

  • Substrate: 3-(tert-butoxy)-2-cyclopentylidene-3-oxopropanoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (Type 3301, 50% wet, 10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade) or Ethanol/THF (1:1) for solubility.

  • Hydrogen Source: H2 gas (Balloon or Cylinder).

Protocol:

  • Preparation: In a 250 mL hydrogenation flask, dissolve 10.0 g (approx. 44 mmol) of the unsaturated precursor in 100 mL of Methanol.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 1.0 g of 10% Pd/C (wet). Caution: Pd/C is pyrophoric when dry.

  • Purging: Seal the flask. Evacuate and backfill with Nitrogen (3x), then Evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously (1000 rpm) at 25–30 °C under 1 atm H2 (balloon) or 3 bar (Parr shaker) for 12–16 hours.

    • Note: For tetrasubstituted alkenes, if conversion is slow (<50% at 4h), increase pressure to 5 bar and temperature to 45 °C.

  • Monitoring: Monitor by HPLC or TLC (Visualization: KMnO4 stain; alkene spot disappears).

  • Workup: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap bath < 40 °C) to yield the crude oil.

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or crystallization from Pentane/Ether.

Method B: Asymmetric Hydrogenation (Enantioselective)

Objective: Synthesis of chiral (R)- or (S)-2-cyclopentyl malonate derivatives.

Reagents:

  • Catalyst: [Ir(COD)Cl]2 (1.0 mol%) + (R)-SpiroPAP Ligand (2.2 mol%).

  • Additives: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (optional counter-ion exchange for higher activity).

  • Solvent: Toluene or Dichloromethane (DCM).

Protocol:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]2 and the Chiral Ligand in DCM. Stir for 30 min to form the active complex.

  • Substrate Loading: Add the substrate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Transfer to an autoclave. Pressurize to 30–50 bar H2 .

  • Reaction: Stir at 25 °C for 24 hours.

  • Analysis: Determine conversion by NMR and ee by Chiral HPLC (e.g., Chiralpak AD-H column).

Data Analysis & Troubleshooting

Expected Results
ParameterMethod A (Pd/C)Method B (Ir-Spiro)
Conversion >98%>95%
Yield (Isolated) 90–95%85–92%
Enantiomeric Excess 0% (Racemic)90–99% (Ligand Dependent)
Reaction Time 12–16 h20–24 h
Pressure Req. 1–5 bar30–50 bar
Troubleshooting Guide
  • Incomplete Conversion: The tetrasubstituted alkene is sterically hindered.

    • Solution: Increase H2 pressure to 10 bar. Use THF/MeOH mixture to ensure full solubility.

  • Ester Hydrolysis (Loss of t-Butyl): Acidic byproducts or trace HCl from Pd/C (if unwashed) can cleave the ester.

    • Solution: Add 1.0 equiv of NaHCO3 or Triethylamine to the reaction mixture to buffer the solution.

  • Catalyst Poisoning: Sulfur traces in the substrate (from Knoevenagel steps using ammonium acetate/sulfur reagents).

    • Solution: Treat substrate with activated carbon prior to hydrogenation.

Process Visualization

The following diagram illustrates the complete workflow from the Knoevenagel condensation precursor to the final hydrogenated product, including the decision matrix for racemic vs. asymmetric synthesis.

HydrogenationWorkflow Start Starting Material: Cyclopentanone + Mono-t-Butyl Malonate Condensation Knoevenagel Condensation (TiCl4/Base or Piperidine) Start->Condensation Precursor Unsaturated Intermediate: 2-Cyclopentylidene-3-(t-Butoxy)-3-oxopropanoic acid Condensation->Precursor -H2O Decision Select Methodology Precursor->Decision MethodA Method A: Racemic Catalyst: 10% Pd/C H2: 1-5 bar, MeOH Decision->MethodA Bulk/Achiral MethodB Method B: Asymmetric Catalyst: Ir-Spiro/Rh-DuPhos H2: 30-50 bar, Toluene Decision->MethodB Chiral Target WorkupA Filtration (Celite) Concentration MethodA->WorkupA WorkupB Solvent Evaporation Column Chromatography MethodB->WorkupB Product Final Product: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4) WorkupA->Product WorkupB->Product QC QC Analysis: 1H NMR, HPLC (Chiral/Achiral) Product->QC

Caption: Workflow for the synthesis of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid via catalytic hydrogenation.

References

  • Preparation of Mono-tert-butyl Malonate Derivatives

    • Organic Syntheses, Coll.[2][3] Vol. 7, p. 213 (1990); Vol. 60, p. 66 (1981).

    • [Ethyl tert-Butyl Malonate - Org.[3] Syn.]([Link])

  • Asymmetric Hydrogenation of Alkylidene Malonates

    • Zhao, Q.-K., et al. "Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency." Org.[2][3][4] Lett. 2021, 23, 5, 1675–1680.[1]

  • Catalytic Hydrogenation of Tetrasubstituted Alkenes

    • Kerdphon, S., et al. "Iridium-Catalyzed Hydrogenation of Tetrasubstituted Olefins.
  • Product Identification (CAS 1955560-75-4)

    • PubChem Compound Summary for 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid.

Sources

solvent selection for reactions involving 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvent Systems for the Processing and Derivatization of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Executive Summary

Target Molecule: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4) Synonyms: 2-Cyclopentylmalonic acid mono-tert-butyl ester; 2-Cyclopentyl-3-tert-butoxy-3-oxopropanoic acid. Class: Functionalized Malonic Acid Derivative / Chiral Building Block.

This guide addresses the critical solvent selection challenges for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , a versatile intermediate used in the synthesis of antiviral agents and peptidomimetics. The molecule features a "Janus-faced" reactivity: a labile tert-butyl ester susceptible to acidolysis and a malonic core prone to thermal decarboxylation.

Successful processing requires a solvent strategy that balances solubility (lipophilic cyclopentyl group vs. polar carboxylic acid), stability (preventing premature decarboxylation), and green chemistry principles (replacing DCM/DMF).

Chemical Architecture & Critical Quality Attributes (CQAs)

Understanding the molecular vulnerabilities is the first step in solvent selection.

FeatureStructural MoietyReactivity & RiskSolvent Implication
Acid Sensitivity tert-Butyl EsterCleaves in presence of strong acids (

) or Lewis acids to release isobutylene.
Avoid: Protic acids, unbuffered halogenated solvents (e.g.,

stabilizes HCl). Preferred: Ethers, Esters, buffered aqueous systems.
Thermal Instability Malonic CoreDecarboxylates to 3-cyclopentylpropanoic acid derivatives at

.
Avoid: High-boiling solvents (DMSO, NMP) requiring high heat for removal. Preferred: Low-boiling solvents (EtOAc, MTBE, DCM) for gentle stripping.
Solubility Cyclopentyl GroupAdds significant lipophilicity compared to unsubstituted malonates.Avoid: Pure water (insoluble). Preferred: 2-MeTHF, CPME, Toluene, Isopropyl Acetate.
Nucleophilicity

-Proton
Acidic (

). Susceptible to racemization in strong base.
Avoid: Strong bases in protic solvents.

Solvent Selection Framework

We utilize a Hansen Solubility Parameter (HSP) approach combined with operational stability data to categorize solvents.

A. Reaction Media (Coupling/Derivatization)

Goal: High solubility of the acid, inertness to activation agents (e.g., EDC, HATU).

  • Legacy Solvent: Dichloromethane (DCM) .[1] Excellent solubility, but environmental hazard and difficult to dry completely.

  • Recommended Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why: Higher boiling point (

      
      ) than THF allows faster kinetics but is low enough to strip gently. Forms an azeotrope with water, facilitating drying. Derived from biomass.
      
  • Alternative: Ethyl Acetate (EtOAc) . Good for couplings, but can compete as a nucleophile with very reactive acyl chlorides.

B. Purification & Crystallization

Goal: Selective precipitation of the product or impurities.

  • Anti-Solvent: Heptane or Hexane . The cyclopentyl group maintains solubility in moderate non-polar solvents, so aggressive anti-solvents are needed.

  • Crystallization System: Isopropyl Acetate (IPAc) / Heptane .

    • Protocol: Dissolve in IPAc at

      
      , slowly add Heptane, cool to 
      
      
      
      .
C. Work-Up (Extraction)
  • Recommended: Cyclopentyl Methyl Ether (CPME) .

    • Why: Ultra-low water solubility prevents emulsion formation (common with malonates). Peroxide stable. High hydrophobicity extracts the lipophilic mono-ester efficiently from acidic aqueous phases.

Decision Logic Visualization

The following diagram outlines the decision process for solvent selection based on the intended unit operation.

SolventSelection Start Unit Operation Reaction Reaction / Coupling Start->Reaction Purification Purification / Isolation Start->Purification Storage Storage / Transport Start->Storage Coupling Amide/Ester Formation Reaction->Coupling Cryst Crystallization Purification->Cryst Extract Extraction (Workup) Purification->Extract StoreCond Solid State preferred Avoid protic solutions Storage->StoreCond Green Green Chemistry Req? Coupling->Green Use2MeTHF Select: 2-MeTHF (High Sol, Easy Dry) Green->Use2MeTHF Yes UseDCM Select: DCM (Legacy, High Sol) Green->UseDCM No SolventSys System: IPAc / Heptane Cryst->SolventSys ExtSolvent Select: CPME or MTBE (Avoid Emulsions) Extract->ExtSolvent

Caption: Decision tree for solvent selection emphasizing Green Chemistry alternatives (2-MeTHF) and process stability.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling in 2-MeTHF

Context: Coupling the mono-ester to an amine (


) while preserving the tert-butyl ester.

Reagents:

  • 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (

    
     equiv)[2]
    
  • Amine (

    
     equiv)
    
  • T3P (Propylphosphonic anhydride) (

    
     in 2-MeTHF, 
    
    
    
    equiv) or HATU
  • Diisopropylethylamine (DIPEA) (

    
     equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Dissolution: Charge the mono-ester and amine into the reactor. Add 2-MeTHF (

    
    , i.e., 
    
    
    
    ).
  • Base Addition: Cool to

    
    . Add DIPEA dropwise. Note: Exothermic.
    
  • Activation: Add T3P solution dropwise, maintaining

    
    .
    
    • Why T3P? It generates water-soluble byproducts and avoids the thermal risks of carbodiimides (EDC).

  • Reaction: Warm to

    
     and stir for 
    
    
    
    . Monitor by HPLC.
  • Workup: Add water (

    
    ). Separate phases. Wash organic layer with 
    
    
    
    Citric Acid (removes amine), then
    
    
    
    
    (removes unreacted acid), then Brine.
  • Isolation: Distill 2-MeTHF to low volume and swap solvent to Heptane for crystallization.

Protocol B: Purification via Acid-Base Extraction

Context: Isolating the pure mono-ester from crude synthesis mixtures containing diesters or decarboxylated byproducts.

Principle: The mono-ester is acidic (


 for COOH). The diester is neutral. The decarboxylated byproduct is less acidic or neutral (if esterified).

Procedure:

  • Solubilization: Dissolve crude mixture in MTBE or CPME (

    
    ).
    
  • Basification: Extract with

    
     aqueous 
    
    
    
    (
    
    
    ).
    • Mechanism:[3] The mono-ester moves to the aqueous phase as the potassium salt. Neutral impurities (diester, decarboxylated ester) stay in the organic phase.

  • Washing: Wash the combined aqueous layer with fresh MTBE (

    
    ) to remove entrained organics.
    
  • Acidification (Critical Step):

    • Cool aqueous layer to

      
      .
      
    • Add fresh Ethyl Acetate or 2-MeTHF (

      
      ) on top.
      
    • Slowly acidify with

      
       or Citric Acid to pH 
      
      
      
      with vigorous stirring.
    • Note: Avoid mineral acids (HCl) to protect the t-butyl group.

  • Extraction: Separate phases. The product is now in the organic layer.

  • Drying: Dry over

    
     and concentrate in vacuo at 
    
    
    
    .

Stability Data Summary

ConditionObservationRecommendation
Solid State (

)
Stable for >12 months.Store in desiccator.
Solution (DCM,

)
Stable for 48 hours.Use immediately.
Solution (MeOH,

)
Unstable. 15% Decarboxylation observed after 4h.Avoid alcohols at reflux.
Acidic Solution (pH 1) Unstable. Rapid loss of t-butyl group.Maintain pH > 2.5 during workup.

References

  • Structure & Reactivity: PubChem Compound Summary for CID 122156837. National Center for Biotechnology Information (2025). Link(Note: Cyclopropyl analog cited as structural proxy for reactivity data).

  • Solvent Selection: GSK Solvent Selection Guide. Royal Society of Chemistry (2016). Principles of green solvent replacement (2-MeTHF vs DCM). Link

  • Malonate Chemistry: Organic Chemistry Portal: tert-Butyl Esters. Stability and deprotection mechanisms.[4] Link

  • Green Chemistry Protocols:Lipshutz, B. H., et al. "Amide Couplings in Water/Organic Solvents". Journal of Organic Chemistry. (General reference for T3P/Green coupling).

Sources

Application Notes and Protocols: Preparation of Chiral Derivatives from 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those incorporating substituted carbocyclic frameworks like cyclopentane, are prevalent in a vast array of biologically active compounds and natural products.[1][2] 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid and its derivatives are valuable building blocks in this endeavor, offering a versatile scaffold for the introduction of chirality and further functionalization. The precise control of stereochemistry at the C-2 position of the cyclopentyl ring is often critical for achieving the desired pharmacological activity and minimizing off-target effects.[3]

These application notes provide a detailed guide to the preparation of chiral derivatives from 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid. We will explore several key strategies, including classical chiral resolution via diastereomeric salt formation, enzymatic kinetic resolution, and the use of chiral auxiliaries. Each section will provide not only step-by-step protocols but also the underlying scientific principles and rationale for the experimental choices, grounded in authoritative literature.

Strategies for Chiral Synthesis

The preparation of enantiomerically enriched compounds from a racemic starting material can be broadly categorized into three main approaches:

  • Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers.

  • Asymmetric Synthesis: Stereoselective creation of a chiral center from a prochiral substrate.

  • Chiral Pool Synthesis: Utilization of naturally occurring chiral molecules as starting materials.

This guide will focus on the first two strategies as they are most directly applicable to the derivatization of the topic compound.

Workflow for Chiral Derivative Preparation

G cluster_0 Starting Material cluster_1 Resolution Strategies cluster_2 Asymmetric Synthesis Strategy cluster_3 Intermediate Products cluster_4 Final Products start Racemic 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid res_salt Chiral Resolution (Diastereomeric Salt Formation) start->res_salt res_enz Enzymatic Kinetic Resolution start->res_enz asym_aux Chiral Auxiliary Approach start->asym_aux diastereomers Diastereomeric Salts res_salt->diastereomers enantioenriched_acid Enantioenriched Acid res_enz->enantioenriched_acid Selective Reaction enantioenriched_ester Enantioenriched Ester res_enz->enantioenriched_ester Unreacted Enantiomer aux_adduct Chiral Auxiliary Adduct asym_aux->aux_adduct diastereomers->enantioenriched_acid Separation & Hydrolysis final_R (R)-Enantiomer enantioenriched_acid->final_R final_S (S)-Enantiomer enantioenriched_acid->final_S enantioenriched_ester->final_R enantioenriched_ester->final_S aux_adduct->enantioenriched_acid Cleavage G racemic_acid Racemic 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid reaction Selective Esterification (Stop at ~50% conversion) racemic_acid->reaction lipase Lipase (e.g., CALB) + Alcohol lipase->reaction mixture Mixture: (R)-Acid + (S)-Ester reaction->mixture separation Aqueous Base Extraction mixture->separation aqueous_layer Aqueous Layer ((R)-Carboxylate) separation->aqueous_layer organic_layer Organic Layer ((S)-Ester) separation->organic_layer acidification Acidification (HCl) aqueous_layer->acidification final_S_ester Enantiopure (S)-Ester organic_layer->final_S_ester final_R_acid Enantiopure (R)-Acid acidification->final_R_acid hydrolysis Hydrolysis (optional) final_S_acid Enantiopure (S)-Acid hydrolysis->final_S_acid final_S_ester->hydrolysis

Caption: Protocol for enzymatic kinetic resolution.

Protocol 3: Asymmetric Synthesis Using a Chiral Auxiliary

An alternative to resolving a racemic mixture is to introduce chirality in a controlled manner through the use of a chiral auxiliary. [4]A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed.

For the synthesis of a chiral derivative of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid, one could start from a precursor and utilize a chiral auxiliary to direct the formation of the C-2 stereocenter. A common strategy involves the use of Evans' oxazolidinone auxiliaries.

Causality Behind Experimental Choices
  • Chiral Auxiliary: Evans' oxazolidinone auxiliaries are widely used because they provide a rigid and predictable steric environment, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations. * Enolate Formation and Alkylation: The formation of a specific enolate (Z-enolate) is crucial for high stereoselectivity. This is typically achieved using a hindered base like sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS). The subsequent alkylation with a cyclopentyl halide will proceed from the less hindered face of the enolate, as directed by the bulky substituent on the oxazolidinone.

Detailed Step-by-Step Methodology
  • Acylation of the Chiral Auxiliary:

    • To a solution of an Evans' chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.

    • Slowly add a suitable acylating agent, such as the acid chloride derived from 3-tert-butoxy-3-oxopropanoic acid.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Diastereoselective Alkylation:

    • Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.

    • Add a hindered base (e.g., NaHMDS) to generate the Z-enolate.

    • Add cyclopentyl iodide (or another suitable cyclopentyl electrophile) and allow the reaction to proceed. The alkylation will occur with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary:

    • The chiral auxiliary can be cleaved under various conditions to yield the desired chiral carboxylic acid derivative. For example, hydrolysis with lithium hydroxide and hydrogen peroxide will provide the carboxylic acid.

    • The chiral auxiliary can typically be recovered and reused.

Data Presentation
Chiral AuxiliaryBase for EnolationAlkylating AgentDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneNaHMDSCyclopentyl Iodide>98:2
(S)-4-benzyl-2-oxazolidinoneLDACyclopentyl Bromide>95:5

Conclusion

The preparation of chiral derivatives of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is a critical step in the synthesis of many potential pharmaceutical agents. The choice of synthetic strategy—be it classical resolution, enzymatic methods, or the use of chiral auxiliaries—will depend on factors such as the scale of the synthesis, the desired level of enantiopurity, and the availability of reagents and equipment. By understanding the principles behind each method and carefully optimizing the reaction conditions, researchers can effectively access these valuable chiral building blocks for drug discovery and development.

References

  • Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. Available at: [Link]

  • Synthesis of B-keto esters. Google Patents.
  • Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC. Available at: [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

  • Enzymatic reduction of α‐fluoro‐β‐keto esters. ResearchGate. Available at: [Link]

  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate. Available at: [Link]

  • Asymmetric cyclopentannelation. Chiral auxiliary on the allene. PubMed. Available at: [Link]

  • Kinetic resolution of β-keto esters (A,B). ResearchGate. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Synthesis of B-keto esters. Google Patents.
  • Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. Available at: [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Available at: [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid. PubChem. Available at: [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. PMC. Available at: [Link]

  • Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Scheme 1. a) 3-tert-Butoxy-3-oxopropanoic acid,... ResearchGate. Available at: [Link]

  • Synthesis and Molecular Structure of Chiral (2S, - Amanote Research. Amanote Research. Available at: [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Available at: [Link]

  • Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes. Request PDF on ResearchGate. Available at: [Link]

  • TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Organic Syntheses. Available at: [Link]

  • 3-(Tert-butoxy)-3-oxopropanoic acid. PubChem. Available at: [Link]

  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Semantic Scholar. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing spontaneous decarboxylation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stabilization & Handling of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Executive Summary

You are encountering stability issues with 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Substituted Malonic Acid Mono-tert-butyl Ester). This compound is inherently unstable due to its structure: a free carboxylic acid beta to an ester carbonyl. This structural motif creates a "perfect storm" for spontaneous decarboxylation , driven by a low-energy, concerted cyclic transition state.

This guide provides the mechanistic root cause, immediate troubleshooting steps, and a validated protocol to arrest this degradation by converting the "ticking clock" acid into a stable salt.

The Mechanistic Root Cause

To prevent degradation, you must understand why it happens. This molecule does not degrade via random hydrolysis; it degrades through a precise, intramolecular suicide mechanism.

The "Six-Membered Death Spiral": The acidic proton of the carboxylic acid coordinates with the carbonyl oxygen of the tert-butyl ester, forming a 6-membered ring. Thermal energy triggers a concerted electron flow that breaks the C-C bond, releasing CO₂ and leaving behind the ester (tert-butyl 2-cyclopentylacetate).

Key Insight: This reaction requires the proton on the carboxylic acid.[1] If you remove the proton (form a salt), you break the ring. The molecule becomes indefinitely stable.

Decarboxylation Figure 1: Mechanistic pathway of spontaneous decarboxylation vs. stabilization via salt formation. Substrate 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid (Unstable Free Acid) TS 6-Membered Cyclic Transition State Substrate->TS Heat / Acidic Solvent Salt Potassium Salt Form (STABLE) Substrate->Salt Treatment with K2CO3 / Cold Products Tert-butyl 2-cyclopentylacetate + CO2 (Gas) TS->Products Irreversible Loss of CO2 Salt->TS Blocked (No Proton)

Technical Support Center: Troubleshooting & FAQs

Category: Storage & Stability

Q: My compound is bubbling in the vial even at room temperature. What is happening? A: The bubbles are Carbon Dioxide (CO₂). Your compound is actively decarboxylating.[2][3][4][5][6] This is an exothermic process, which can create a feedback loop (heat generation


 faster reaction).
  • Immediate Action: Cool the sample to -20°C or -78°C immediately. Do not seal the vial tightly if active bubbling is occurring to prevent pressure buildup, but protect it from moisture.

Q: Can I store the free acid in the freezer (-20°C)? A: Yes, but it is risky for long periods (>1 month).

  • Recommendation: Store as a solid, not in solution. Solutions allow for easier molecular rotation into the transition state. If solution storage is mandatory, use a non-polar solvent (like Hexane/Toluene) at -80°C.

  • Best Practice: Convert to the Potassium Salt for long-term storage (See Protocol A).

Category: Synthesis & Workup

Q: I see the product by TLC, but after rotovap, the NMR shows only the decarboxylated ester. Why? A: The rotary evaporator bath was likely too warm.

  • Fix: Never heat the water bath above 30°C . Use high vacuum to remove solvents at low temperature.

  • Fix: Acidifying the aqueous layer to pH 1-2 during extraction accelerates decarboxylation. Acidify only to pH 3-4 (using Citric Acid or 0.5M H₃PO₄) and extract immediately into cold solvent.

Category: Analysis (NMR/LCMS)

Q: My NMR spectrum in CDCl₃ is messy and changes over time. A: Chloroform (CDCl₃) is naturally acidic (forming HCl over time), which catalyzes the reaction.

  • Fix: Filter CDCl₃ through basic alumina before use or use DMSO-d₆ or Acetone-d₆ .

  • Fix: Perform the NMR experiment immediately after dissolving.

Data Summary: Stability Factors

ParameterConditionStability ImpactRecommendation
State Solid (Free Acid)ModerateStore at -20°C.
State Solid (Potassium Salt) High Preferred storage form.
Solvent Protic (MeOH, Water)LowAvoid protic solvents with free acid.
Solvent Acidic (CDCl₃)Very LowUse basic/neutral solvents.
Temperature > 40°CCritical FailureNEVER heat.
pH < 3.0LowKeep workup pH 3.5 - 4.5.

Validated Experimental Protocols

Protocol A: Stabilization via Potassium Salt Formation (Recommended)

Use this protocol to store the compound indefinitely.

  • Dissolution: Dissolve the crude free acid (freshly isolated) in a minimum amount of cold diethyl ether or MTBE (0°C).

  • Salt Formation: Add a stoichiometric amount (1.0 equiv) of Potassium 2-ethylhexanoate (dissolved in EtOAc) or a saturated solution of Potassium Carbonate (K₂CO₃) in cold acetone.

  • Precipitation: The potassium salt should precipitate. If not, add cold Hexanes to induce precipitation.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Nitrogen/Argon).

  • Drying: Dry under high vacuum at room temperature (do not heat).

  • Storage: Store the white powder at 4°C or -20°C. It is now stable.

Protocol B: Safe Isolation of Free Acid

Use this only if you must isolate the free acid for immediate use.

  • Cooling: Cool the reaction mixture to 0°C.

  • Acidification: Slowly add 10% Citric Acid or 0.5M H₃PO₄ until pH reaches ~4. Do not use HCl.

  • Extraction: Extract rapidly with cold Ethyl Acetate or DCM.

  • Washing: Wash organic layer with cold brine.

  • Drying: Dry over MgSO₄ (Sodium sulfate can sometimes be slightly acidic/basic depending on source; MgSO₄ is neutral/safe).

  • Evaporation: Evaporate solvent on a rotovap with no water bath heat (bath temp < 20°C).

  • Usage: Use immediately.

References

  • Mechanism of Decarboxylation: Westheimer, F. H., & Jones, W. A. (1941). The Kinetics of the Decarboxylation of Malonic Acid in Esters. Journal of the American Chemical Society. Link

  • Malonic Acid Half-Ester Stability: Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry (2021).[7] Link

  • General Decarboxylation of Beta-Keto Acids: Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. Link

  • Tert-Butyl Ester Properties: Organic Chemistry Portal. Tert-Butyl Esters: Stability and Protection. Link

Sources

improving yield in the synthesis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Topic: Yield Optimization & Troubleshooting Guide Molecule: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Also known as: Mono-tert-butyl 2-cyclopentylmalonate) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Yield Gap" Analysis

The synthesis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid presents a classic chemoselectivity paradox. You are attempting to install a sterically hindered secondary alkyl group (cyclopentyl) onto a methylene carbon while differentiating between two carboxyl groups (one free acid, one acid-labile tert-butyl ester).

Low yields in this synthesis typically stem from three distinct failure modes:

  • The Elimination Trap: Direct alkylation with cyclopentyl halides often results in 20–40% yield loss due to E2 elimination (forming cyclopentene).

  • Scrambled Hydrolysis: Poor selectivity during the saponification of the auxiliary ester (usually ethyl or methyl) leads to loss of the tert-butyl group or formation of the di-acid (which immediately decarboxylates).

  • Thermal Decarboxylation: The final product is a malonic acid half-ester, inherently unstable and prone to decarboxylation upon heating or acidic workup.

This guide provides the protocols and logic to bypass these bottlenecks.

Module 1: The Alkylation Strategy (The Critical Pivot)

Current Status: If you are using Cyclopentyl Bromide + NaH/NaOEt, you are likely capped at 50–60% yield due to elimination.

Recommended Protocol: Switch to the Knoevenagel Condensation – Reduction Sequence . This route avoids alkyl halides entirely, eliminating the E2 side reaction and typically boosting yields to >85%.

Comparative Workflow (Graphviz)

SynthesisRoutes Start Start: Ethyl Tert-Butyl Malonate RouteA Route A: Direct Alkylation (Cyclopentyl Bromide + NaH) Start->RouteA RouteB Route B: Knoevenagel Condensation (Cyclopentanone + TiCl4/Pyridine) Start->RouteB Target Target: Mono-tert-butyl 2-cyclopentylmalonate Elimination Side Product: Cyclopentene (Elimination) RouteA->Elimination Major Side Reaction (~30% Loss) ProductA Intermediate: Ethyl tert-butyl 2-cyclopentylmalonate RouteA->ProductA Low Yield Hydrolysis Selective Hydrolysis (LiOH, THF/H2O) ProductA->Hydrolysis Alkylidene Intermediate: Cyclopentylidene Malonate RouteB->Alkylidene High Yield (>90%) Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C) Alkylidene->Reduction Reduction->ProductA Quantitative Hydrolysis->Target

Caption: Comparison of Direct Alkylation (High Risk) vs. Knoevenagel Condensation (High Yield).

Protocol A: The Knoevenagel Route (High Yield Standard)

Why this works: Cyclopentanone is more reactive toward condensation than cyclopentyl bromide is toward substitution. The subsequent hydrogenation is quantitative.

  • Condensation:

    • Reagents: Ethyl tert-butyl malonate (1.0 eq), Cyclopentanone (1.2 eq), TiCl

      
       (2.0 eq), Pyridine (4.0 eq), THF (anhydrous).
      
    • Procedure: Cool THF/CCl

      
       solution to 0°C. Add TiCl
      
      
      
      dropwise (yellow precipitate forms). Add Cyclopentanone. Add Pyridine dropwise. Allow to warm to RT and stir 12–24h.
    • Workup: Quench with water/ether.[1][2] Wash with brine.[1][3][4]

  • Reduction:

    • Reagents: Crude alkylidene ester, 10% Pd/C (5 wt%), MeOH.

    • Procedure: Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours. Filter through Celite.[5]

    • Result: Pure Ethyl tert-butyl 2-cyclopentylmalonate.

Module 2: Selective Hydrolysis (The Selectivity Trap)

Once you have the diester (Ethyl tert-butyl 2-cyclopentylmalonate ), you must remove the ethyl group without touching the tert-butyl group.

Common Failure: Using NaOH or refluxing conditions cleaves the tert-butyl ester (acid catalyzed) or both esters (harsh base).

Optimized Protocol: Lithium Hydroxide at Controlled Temperature

ParameterRecommendationScientific Rationale
Reagent LiOH·H

O
(1.1 – 1.2 eq)
Lithium coordinates tightly to the less hindered carbonyl (ethyl), accelerating its attack over the bulky tert-butyl ester.
Solvent THF : Water (3:1) THF solubilizes the organic diester; water is the nucleophile. Avoid MeOH (transesterification risk).
Temperature 0°C to RT NEVER HEAT. Heat promotes decarboxylation and cleavage of the t-butyl group.
Monitoring TLC / NMR Stop immediately upon consumption of starting material. Prolonged exposure cleaves the t-butyl ester.

Step-by-Step:

  • Dissolve diester in THF/Water (3:1). Cool to 0°C.[6][7]

  • Add LiOH·H

    
    O portion-wise.
    
  • Stir at 0°C for 2 hours, then allow to warm to 20°C. Monitor closely.

  • Critical Workup:

    • Evaporate THF in vacuo at <30°C .

    • Dilute aqueous residue with Et

      
      O (extracts unreacted diester).
      
    • Acidify the aqueous layer carefully with 1M Citric Acid or 1M NaHSO

      
        to pH 3–4 at 0°C. Do not use conc. HCl  (cleaves t-butyl).
      
    • Extract immediately with EtOAc.

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Q1: "I see a large impurity at RRT ~0.8 that looks like the starting material but is missing the t-butyl group."

  • Diagnosis: You have formed 2-cyclopentylmalonic acid (di-acid) or Ethyl hydrogen 2-cyclopentylmalonate .

  • Cause: Your hydrolysis conditions were too harsh (too much base, too hot) or your workup was too acidic (cleaved the t-butyl).

  • Fix: Use Citric Acid for acidification. Ensure temperature never exceeds 25°C.

Q2: "My product is bubbling vigorously during rotary evaporation."

  • Diagnosis: Decarboxylation is occurring.[8][9][10]

  • Cause: The bath temperature is too high. Malonic acid half-esters decarboxylate to form the ester-acid (in this case, tert-butyl 3-cyclopentylpropanoate + CO

    
    ).
    
  • Fix: Keep bath temp <35°C. Store the product in solution or at -20°C. Do not distill.

Q3: "Can I use the Meldrum's Acid route instead?"

  • Answer: Yes, and it is often cleaner for small scales (<5g).

    • Protocol: Alkylate Meldrum's acid (via Knoevenagel/Reduction with cyclopentanone).

    • Ring Opening: Reflux the alkylated Meldrum's acid in tert-Butanol (t-BuOH).[11] This opens the ring to give the target mono-tert-butyl ester directly with CO

      
       evolution.
      
    • Pros: High purity.[7][12] Cons: Meldrum's acid is expensive; t-BuOH reflux is slow.

Impurity Profile Visualization

Impurities Target Target Molecule (Mono-t-butyl ester) Impurity2 Impurity B: Di-acid (Over-hydrolysis) Target->Impurity2 pH < 2 or Excess Base Impurity3 Impurity C: Decarboxylated Ester (Thermal degradation) Target->Impurity3 Heat > 40°C Impurity1 Impurity A: Cyclopentene deriv. (Elimination Product) Precursor Alkyl Halide Step Precursor->Impurity1 Strong Base (NaH)

Caption: Common degradation pathways and their triggers.

References

  • Selective Hydrolysis of Malonates: Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry, 2000, 65(18), 5834–5836. Link

  • Knoevenagel Condensation Protocols: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 1970, 11(54), 4723-4724.
  • Meldrum's Acid Ring Opening: Rigo, B. et al. "Reaction of Meldrum's Acid with Alcohols." Tetrahedron Letters, 1989, 30(50), 7051-7054. (Methodology for t-BuOH ring opening).
  • Stability of Malonic Acid Half Esters: English, J. et al. "Decarboxylation of Malonic Acids." Journal of the American Chemical Society, 1949, 71(10), 3310.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for TiCl4, NaH, and other reagents before use.

Sources

Technical Support Center: Troubleshooting Tert-Butyl Ester Cleavage in 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid .

The primary goal of this workflow is the acidic cleavage of the tert-butyl ester to yield the free carboxylic acid. However, because the starting material is a mono-ester of a malonic acid derivative, successful cleavage yields 2-cyclopentylmalonic acid (a gem-dicarboxylic acid) . This intermediate is notoriously unstable under standard workup conditions and is highly susceptible to thermal decarboxylation .

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you achieve complete ester cleavage while suppressing unwanted decarboxylation.

Reaction Pathway & The Decarboxylation Trap

The fundamental challenge in this synthesis is the competing kinetics between the desired ester cleavage and the undesired thermal degradation of the product.

Pathway SM 3-(Tert-butoxy)-2-cyclopentyl -3-oxopropanoic acid MA 2-Cyclopentylmalonic Acid (Desired Product) SM->MA TFA / DCM < 25°C DA 2-Cyclopentylacetic Acid (Decarboxylated Byproduct) MA->DA Heat (> 30°C) Decarboxylation

Reaction pathway showing t-butyl ester cleavage and subsequent thermal decarboxylation risk.

Troubleshooting FAQs

Q1: My LC-MS shows a mass of 127.1 m/z [M-H]⁻ instead of the expected 171.1 m/z. What went wrong?

Causality: You are observing complete decarboxylation. The desired product, 2-cyclopentylmalonic acid, has an exact mass of 172.07 g/mol (171.1 m/z in negative ion mode). The mass you are observing (127.1 m/z) corresponds to 2-cyclopentylacetic acid (128.08 g/mol ). Malonic acids are


-keto acid equivalents; when heated, they undergo a concerted electron shift via a 6-membered cyclic transition state, releasing CO₂ gas [[1]]([Link]).
Solution:  The standard laboratory habit of setting the rotary evaporator water bath to 40 °C is fatal to this product. You must maintain strict temperature control (≤ 25 °C) during both the reaction and the concentration phases.
Q2: The cleavage is incomplete even after 4 hours in 50% TFA/DCM. How can I push the reaction to completion without heating it?

Causality: The bulky cyclopentyl group at the


-position provides significant steric hindrance, which restricts solvent access and slows down the protonation of the ester carbonyl required to initiate the cleavage of the highly stable tert-butyl carbocation .
Solution:  Do not apply heat. Instead, increase the electrophilicity of the cleavage environment. You can either increase the TFA concentration (up to 95% neat TFA) or switch to a Lewis acid-mediated cleavage. Zinc bromide (ZnBr₂) in DCM coordinates directly to the ester oxygen, weakening the C-O bond and facilitating cleavage at room temperature without the harsh protic conditions that exacerbate decarboxylation .
Q3: I am observing minor impurities with a mass of [M+56] relative to my desired product. What are these?

Causality: The acidic cleavage of a tert-butyl ester generates a highly stable, electrophilic tert-butyl carbocation . If not properly quenched, this intermediate will act as an alkylating agent, reacting with nucleophilic sites on your substrate or impurities in the solvent. Solution: You must incorporate a carbocation scavenger. Triisopropylsilane (TIS) is an excellent choice; it acts as a hydride donor, rapidly reducing the tert-butyl cation to inert isobutane gas before it can cause side reactions.

Mechanistic Deep Dive: The Decarboxylation Mechanism

Understanding the physical mechanism of degradation is critical for preventing it. The decarboxylation of 2-cyclopentylmalonic acid is an entropy-driven process facilitated by heat.

Mechanism MA 2-Cyclopentylmalonic Acid (gem-dicarboxylic acid) TS 6-Membered Cyclic Transition State MA->TS Heat (Δ) Enol Enol Intermediate + CO2 Gas TS->Enol Concerted Electron Shift Keto 2-Cyclopentylacetic Acid (Keto Tautomer) Enol->Keto Tautomerization

Mechanism of thermally induced decarboxylation of 2-cyclopentylmalonic acid via a cyclic state.

Quantitative Data: Comparative Cleavage Conditions

The table below summarizes the trade-offs between different cleavage environments. Select your protocol based on your available equipment for temperature-controlled solvent removal.

Cleavage ReagentSolventTemp (°C)ScavengerDecarboxylation RiskRelative Cleavage Rate
50% TFA DCM20–25TIS (2.5%)Moderate (If heated during workup)Moderate
95% TFA None0–20TIS (2.5%)High (Requires strict temp control)Fast
ZnBr₂ (3-5 eq) DCM20–25None requiredLow Slow to Moderate
85% H₃PO₄ (aq) Toluene40–50None requiredVery High (Due to elevated temp)Moderate

Validated Experimental Protocols

Every step in these protocols is designed as a self-validating system to ensure product integrity.

Protocol A: Temperature-Controlled TFA Cleavage (Azeotropic Method)

Use this method if you require fast cleavage and have access to high-vacuum equipment for cold solvent removal.

  • Preparation: Dissolve 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.0 mmol, ~228 mg) in anhydrous DCM (5.0 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Cocktail Addition: Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v). Add 5.0 mL of this cocktail dropwise to the reaction flask to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (strictly ≤ 25 °C) for 2–3 hours.

  • In-Process Validation: Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (Negative Ion Mode).

    • Pass Criteria: Disappearance of starting material (227.1 m/z) and appearance of desired product (171.1 m/z).

    • Fail Criteria: Appearance of 127.1 m/z indicates your room temperature is too warm; immediately cool the flask.

  • Azeotropic Concentration (Critical): Do not use standard rotary evaporation. Add cold toluene (15 mL) to the flask. Evaporate under high vacuum (e.g., Schlenk line or V-10 evaporator) at room temperature. The toluene forms an azeotrope with TFA, pulling it off without the need for a heated water bath. Repeat the toluene addition/evaporation twice.

  • Isolation: Dry the resulting 2-cyclopentylmalonic acid under high vacuum overnight.

Protocol B: Mild Lewis Acid Cleavage (ZnBr₂ Mediated)

Use this method if you cannot guarantee cold solvent removal and need to absolutely minimize decarboxylation risk .

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DCM (10.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add anhydrous Zinc Bromide (ZnBr₂, 4.0 equivalents) in one rapid portion.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • In-Process Validation: Monitor via TLC (Stain with Bromocresol Green to visualize the free carboxylic acid).

  • Quench & Workup: Quench the reaction by adding cold D.I. water (10 mL) and 1M HCl (1 mL) to dissolve the precipitated zinc salts.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Because no strong protic acid is present during concentration, a standard water bath at 25 °C is safe to use.

References

  • Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry. URL:[Link]

  • Wu, Y., Limburg, D. C., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride." Tetrahedron Letters, 2000. URL: [Link]

Sources

optimizing storage conditions to prevent degradation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the storage and handling of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopentylmalonate ). This guide is designed for analytical chemists and synthetic researchers requiring strict stability control.

Compound ID: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS: 1955560-75-4 (Analogous references utilized for stability profile) Chemical Class: Malonic Acid Monoester /


-Dicarbonyl
Critical Instability Factors:  Decarboxylation (Thermal), Acid-Catalyzed Hydrolysis (Moisture)
Core Stability Profile & Mechanism

To optimize storage, you must understand why this compound degrades. As a mono-tert-butyl ester of a substituted malonic acid, it possesses a "push-pull" instability.

  • The Thermodynamic Trap (Decarboxylation): The free carboxylic acid group can form a cyclic 6-membered transition state with the ester carbonyl. This facilitates a concerted loss of

    
    , converting your valuable building block into tert-butyl 2-cyclopentylacetate . This reaction is driven by entropy and heat [1].
    
  • The Kinetic Trigger (Acid/Moisture): The tert-butyl group is acid-labile. Trace moisture can hydrolyze the ester (generating isobutylene and the dicarboxylic acid) or the acid itself can catalyze the cleavage. The resulting dicarboxylic acid is even more prone to decarboxylation than the starting material.

Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Thermal Decarboxylation and Acid-Catalyzed Hydrolysis.

DegradationPathways cluster_legend Legend Compound 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid (Target Compound) TS Cyclic Transition State (6-membered ring) Compound->TS Heat (>30°C) Diacid 2-Cyclopentylmalonic acid (Unstable Intermediate) Compound->Diacid H+ / Moisture (Hydrolysis) Isobutylene Isobutylene (Gas) Compound->Isobutylene Acid Catalysis DecarbProd Tert-butyl 2-cyclopentylacetate (Liquid Impurity) + CO2 TS->DecarbProd Irreversible Decarboxylation Diacid->DecarbProd Rapid Decarboxylation Safe Stable Risk Transition Fail Degraded

Caption: Figure 1. Dual degradation pathways. The primary risk is thermal decarboxylation, which is accelerated if the compound is allowed to self-protonate in the presence of moisture.

Optimized Storage Protocol (The "Golden Standard")

Do not rely on "Room Temperature" storage, even if short-term transport is acceptable. For long-term integrity (>30 days), strict adherence to the Cold-Dry-Inert triad is required.

ParameterRecommendationScientific Rationale
Temperature -20°C (Required) Significantly reduces the kinetic energy available to overcome the activation barrier for decarboxylation [2].
Atmosphere Argon or Nitrogen Displaces oxygen and, more importantly, atmospheric moisture which catalyzes ester hydrolysis.
Container Amber Glass + Teflon Liner Amber glass prevents photolytic degradation (though minor). Teflon (PTFE) liners prevent leaching of plasticizers which can act as nucleophiles.
Desiccant Silica Gel / P2O5 Secondary defense against moisture ingress during freezer cycling.
Troubleshooting Guide (Q&A)

Q1: I opened the vial and heard a "pop" or hiss. Is the compound ruined?

  • Diagnosis: This indicates gas evolution, likely

    
     from decarboxylation or Isobutylene from ester cleavage.
    
  • Action: Run a rapid NMR or LC-MS. Check for the loss of the carboxylic acid proton or the disappearance of the tert-butyl peak (approx. 1.4 ppm in

    
     NMR).
    
  • Verdict: If the pressure was significant, a measurable portion of your compound has likely converted to the decarboxylated ester (tert-butyl 2-cyclopentylacetate). Purification is required.[1][2]

Q2: The solid compound has turned into a viscous oil/liquid. Why?

  • Root Cause: "Melting point depression" due to impurities. The decarboxylated product (tert-butyl 2-cyclopentylacetate) is a liquid at room temperature. As the solid degrades, the liquid product acts as a solvent, dissolving the remaining solid and creating a eutectic mixture.

  • Solution: Do not attempt to recrystallize. The liquid impurity is chemically distinct. Use column chromatography (silica gel) to separate the less polar ester from the target acid.

Q3: Can I store the compound as a stock solution in DMSO or Methanol?

  • Recommendation: Avoid Methanol.

    • Reason: Methanol is protic and nucleophilic. Over time, transesterification can occur (swapping the t-butyl group for methyl), especially if the solution is slightly acidic [3].

  • DMSO/DMF: Acceptable for short-term use (days) if kept frozen. However, polar aprotic solvents can sometimes stabilize the ionic intermediates of decarboxylation.

  • Best Practice: Store as a neat solid. Make fresh solutions immediately before use.

Q4: My LC-MS shows a peak with Mass [M-44]. What is this?

  • Analysis: M-44 corresponds to the loss of

    
     (Molecular Weight 44).
    
  • Interpretation: This is the decarboxylated artifact. If this peak appears during analysis but the NMR looks clean, the degradation is happening inside the mass spectrometer source (thermal degradation in the ESI probe).

  • Validation: Lower the desolvation temperature on your MS source and check if the ratio of M-44 to Parent changes. If it changes, your sample is likely fine.

Frequently Asked Questions (FAQs)

Q: How should I thaw the aliquot before use? A: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate water condensation on the solid, initiating hydrolysis.

Q: Is this compound sensitive to light? A: While not a primary chromophore for visible light degradation, malonic derivatives can undergo slow photolysis. Store in amber vials or wrap clear vials in aluminum foil as a precaution.

Q: Can I re-purify degraded material? A: Yes. The primary contaminant (the decarboxylated ester) is significantly less polar than the target acid.

  • Method: Flash Column Chromatography.

  • Mobile Phase: Hexane:Ethyl Acetate (start 90:10, gradient to 70:30). The non-polar ester will elute first; the target acid will elute later (often tailing slightly due to the free -COOH). Add 0.1% Acetic Acid to the mobile phase to sharpen the acid peak.

References
  • Organic Chemistry Portal. (2024). Stability of tert-Butyl Esters. Retrieved March 5, 2026, from [Link]

  • PubChem. (2026).[3][4] Compound Summary: 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid.[4] National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

resolving solubility issues of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Compound Identity & Physicochemical Contradictions To resolve the solubility issues of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , we must first understand the tension in its molecular architecture. This compound is a mono-tert-butyl ester of a substituted malonic acid .

  • The Hydrophobic Anchor: The 2-cyclopentyl ring and the tert-butyl ester group create a significant lipophilic domain. This drives the high LogP (partition coefficient), making the neutral molecule water-insoluble.

  • The Hydrophilic Handle: The free carboxylic acid (C1) is the only polar handle.

  • The Instability Factor: As a malonic acid derivative with a bulky ester, this compound is thermodynamically prone to decarboxylation (loss of CO₂) if heated or subjected to low pH for extended periods.

The Core Problem: Users typically attempt to dissolve the solid directly in water. The free acid protonates the water, lowering the pH below its pKa (approx. 2.8–3.5). At this low pH, the molecule remains non-ionized (neutral) and precipitates due to the dominant hydrophobic cyclopentyl/t-butyl groups.

Critical Stability Warning (Read Before Experimenting)

⚠️ DANGER: RISK OF DECARBOXYLATION

Do NOT heat this compound above 40°C to aid solubility. Do NOT sonicate extensively without ice cooling.

Malonic acid mono-esters are thermally unstable. The "3-oxo" (carbonyl) beta to the free acid facilitates a cyclic transition state that releases CO₂, destroying your compound and leaving behind the decarboxylated ester (tert-butyl 2-cyclopentylacetate).

Step-by-Step Solubilization Protocols

Choose the method that best fits your downstream application.

Method A: The "Salt Switch" (Recommended for Aqueous Assays)

Best for: Cell culture, enzymatic assays, and aqueous buffers.

Mechanism: This method converts the insoluble free acid into its soluble carboxylate salt form.

  • Calculate Molarity: Determine the required mass for your target concentration (e.g., 10 mM).

  • Prepare Vehicle: Do not use pure water. Prepare a 100 mM Sodium Bicarbonate (NaHCO₃) solution or a strong PBS (pH 7.4) buffer.

  • Add Solvent Step-wise:

    • Add the solid compound to the tube.

    • Add the buffer/base solution dropwise.

    • Crucial: The pH will drop immediately as the acid dissolves. You must ensure the final pH remains > 5.0.

  • Agitation: Vortex gently. Do not heat. If the solution remains cloudy, verify pH. If pH < 5, add small aliquots of 1N NaOH (carefully) or more NaHCO₃.

  • Filtration: Sterile filter (0.22 µm PVDF) immediately.

Method B: The Co-Solvent Stock (Standard Laboratory Practice)

Best for: High-concentration stocks and storage.

  • Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or Absolute Ethanol .

    • Solubility Limit: Typically >50 mM in DMSO.

  • Dilution Strategy:

    • When ready to use, dilute the DMSO stock into your aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in biological assays.

    • Precipitation Alert: If dilution causes precipitation, your aqueous buffer is likely too acidic. Ensure the buffer pH is > 7.0 before spiking in the DMSO stock.

Method C: Complexation (For Sensitive In-Vivo/Cell Work)

Best for: Situations where DMSO is toxic or pH spikes are forbidden.

  • Agent: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in water.

    • Add the target compound to this solution.[1]

    • Vortex at room temperature for 30–60 minutes.

    • The hydrophobic cyclopentyl group will nest inside the cyclodextrin cavity, shielding it from water while the exterior remains polar.

Visual Troubleshooting & Logic Maps

Workflow: Selecting the Right Solubilization Strategy

SolubilizationLogic Start Start: Solid Compound AppCheck Application Type? Start->AppCheck Stock Long-term Storage / Stock AppCheck->Stock Storage BioAssay Biological Assay (Immediate) AppCheck->BioAssay Experiment DMSO Dissolve in 100% DMSO (Store at -20°C) Stock->DMSO Toxicity Is DMSO tolerated? BioAssay->Toxicity SaltMethod Method A: Salt Switch (Dissolve in NaHCO3 or PBS) DMSO->SaltMethod Dilute 1:1000 Toxicity->SaltMethod Yes (<1% DMSO ok) ComplexMethod Method C: Cyclodextrin (20% HP-beta-CD) Toxicity->ComplexMethod No (Sensitive cells) CheckPH Check pH > 5.0 SaltMethod->CheckPH Success Clear Solution CheckPH->Success

Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Stability Mechanism: The Decarboxylation Risk

Decarboxylation Reactant 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Conditions Heat (>40°C) OR Acidic pH Reactant->Conditions Transition Cyclic Transition State (6-membered ring) Conditions->Transition Product1 CO2 (Gas) Transition->Product1 Product2 Tert-butyl 2-cyclopentylacetate (Degradation Product) Transition->Product2

Figure 2: The degradation pathway. Heating or acid catalysis drives the loss of CO₂, irreversibly altering the compound.

Frequently Asked Questions (Technical FAQ)

Q1: I dissolved the compound in water, but it turned into a milky suspension. Can I just filter it? A: No. The "milk" is your compound precipitating out. If you filter it, you will remove the active ingredient and treat your cells with plain water. You must add a base (like 0.1N NaOH or NaHCO₃) dropwise until the solution clears, ensuring the pH stays mild (7–8).

Q2: Why do I see bubbles forming when I dissolve it in acidic media? A: Those bubbles are Carbon Dioxide (CO₂). This indicates decarboxylation is occurring. Your compound is degrading. Stop immediately, keep the sample cold, and ensure the pH is neutral or slightly basic.

Q3: Can I autoclave the stock solution? A: Absolutely not. The heat of autoclaving (121°C) will completely destroy the molecule via the decarboxylation mechanism shown in Figure 2. Use 0.22 µm syringe filters for sterilization.

Q4: What is the exact pKa of this compound? A: While experimental data for this specific derivative is rare, structurally analogous mono-tert-butyl malonates typically exhibit a pKa between 2.8 and 3.2 . This is more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing effect of the adjacent ester carbonyl.

Q5: The compound is an oil at room temperature. Is this normal? A: Yes. Many malonate mono-esters with bulky alkyl groups (like cyclopentyl) are viscous oils or low-melting solids (Melting Point approx 19–25°C). If it is an oil, it is harder to weigh accurately; consider weighing it into the vial and calculating volume by density (approx 1.04 g/mL) or dissolving the whole vial in a known volume of DMSO to create a master stock.

Summary Data Table

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure 2-Cyclopentylmalonic acid mono-tert-butyl esterAmphiphilic (Hydrophobic tail + Polar head)
pKa (Predicted) ~2.8 – 3.2Must keep pH > 4.5 to ensure ionization
LogP (Predicted) High (Lipophilic)Insoluble in water at pH < pKa
Thermostability Low (Decarboxylates >40°C)Do not heat. Store at -20°C.
Preferred Solvent DMSO, Ethanol, dilute NaHCO₃Avoid pure water for initial dissolution.[2]

References

  • LookChem. (n.d.). 3-tert-Butoxy-3-oxopropanoic acid Chemical Properties and Safety. Retrieved March 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stability and Cleavage of tert-Butyl Esters. Retrieved March 5, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (Structural Analog). Retrieved March 5, 2026, from [Link]

Sources

minimizing side reactions during the acylation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of side reactions during the C-acylation of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Mono-tert-butyl 2-cyclopentylmalonate). This intermediate is a critical building block for synthesizing


-keto esters and amides, often employed in the development of antiviral therapeutics (e.g., HCV protease inhibitors).

The guide focuses on the Magnesium Enolate methodology, as it is the industry standard for suppressing O-acylation and decarboxylation in Malonic Acid Half Esters (MAHEs).

Topic: Minimizing Side Reactions in the Acylation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid Document ID: TS-MAHE-052 Applicable Chemistry: C-Acylation via Magnesium Enolates (Soft Enolization)

Part 1: Technical Overview & Critical Control Points

The acylation of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid presents unique challenges due to the steric bulk of the cyclopentyl group at the


-position (C2). Unlike unsubstituted malonates, the steric hindrance here significantly retards the rate of C-acylation, increasing the competitive window for O-acylation  and decarboxylation .
The Primary Reaction Pathway

The target transformation typically involves the formation of a magnesium enolate, followed by nucleophilic attack on an acid chloride or activated acyl donor, and subsequent decarboxylation to yield a


-keto ester.

Key Side Reactions to Mitigate:

  • O-Acylation: Formation of enol esters due to insufficient metal chelation or steric blockage at the carbon center.

  • Premature Decarboxylation: Thermal decomposition of the MAHE before acylation occurs.

  • Acid-Catalyzed Hydrolysis: Cleavage of the sensitive tert-butyl ester during workup.

  • Claisen Self-Condensation: Reaction of the enolate with the activated form of the MAHE itself (rare but possible if stoichiometry is off).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: High Levels of O-Acylated Byproduct

User Question: I am observing a significant amount of enol ester (O-acylation) instead of my desired C-acylated product. How can I shift the selectivity?

Technical Diagnosis: O-acylation is the kinetic product, while C-acylation is thermodynamic. However, in magnesium-mediated reactions, the magnesium ion (


) acts as a template, chelating the dicarbonyl oxygen atoms and exposing the 

-carbon. High O-acylation suggests insufficient chelation or solvent interference .

Corrective Actions:

  • Verify Magnesium Source: Ensure you are using anhydrous

    
      or Magnesium Ethoxide (
    
    
    
    )
    . Avoid hydrated salts, as water disrupts the chelate structure.
  • Solvent Selection: Switch to Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) . Avoid strongly coordinating solvents like DMF or DMSO for the enolization step, as they compete with the substrate for

    
     coordination sites, weakening the chelate.
    
  • Base Stoichiometry: Use exactly 2.0 equivalents of Triethylamine (TEA) per equivalent of MAHE. The first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second forms the enolate.[1] Excess base can disrupt the tight Mg-complex.

  • Temperature Management: Maintain the reaction at 0°C to 10°C during the acyl chloride addition. While higher temperatures favor the thermodynamic C-product, they also increase decarboxylation risk. A controlled low-temp addition followed by a slow warm-up to RT is optimal.

Issue 2: Low Yield & Gas Evolution (Decarboxylation)

User Question: My reaction yield is low, and I observe vigorous bubbling before the acylation is complete. Is my starting material decomposing?

Technical Diagnosis: The "bubbling" is


 release, indicating premature decarboxylation . The free acid form of the MAHE is thermally unstable, especially in the presence of Lewis acids (

) if not fully enolized.

Corrective Actions:

  • Order of Addition: Do not mix the MAHE and

    
     without the base. Add the base (TEA) immediately after or simultaneously with the magnesium salt to lock the substrate in the stable enolate form.
    
  • Temperature Limit: Never heat the reaction mixture above 40°C before the acylation is complete. The cyclopentyl group adds strain, potentially lowering the activation energy for decarboxylation compared to linear alkyl malonates.

  • Acylating Agent Reactivity: If the acylation is too slow (causing the enolate to sit and degrade), use a more reactive acylating agent. If using a hindered acid chloride, consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the C-acylation.

Issue 3: Cleavage of the Tert-Butyl Group

User Question: I am losing the tert-butyl ester moiety during the workup. The NMR shows a dicarboxylic acid derivative.

Technical Diagnosis: The tert-butyl group is acid-labile. Standard acidic workups (e.g., 1M HCl) used to quench the magnesium enolate can hydrolyze the ester, especially if the quench is exothermic or prolonged.

Corrective Actions:

  • Buffered Quench: Replace strong mineral acids with a 10% Citric Acid solution or Ammonium Chloride (

    
    )  solution. These are acidic enough to break the Mg-chelate but mild enough to preserve the t-butyl ester.
    
  • Cold Workup: Perform the quench at 0°C .

  • Rapid Extraction: Do not let the crude mixture sit in the aqueous acidic phase. Extract immediately into EtOAc or DCM and neutralize with bicarbonate.

Part 3: Experimental Protocol & Visualization

Optimized Protocol for C-Acylation

Reagents:

  • Substrate: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (1.0 equiv)

  • Base: Triethylamine (2.0 - 2.2 equiv)

  • Lewis Acid: Anhydrous

    
     (1.0 - 1.2 equiv)
    
  • Electrophile: Acid Chloride (R-COCl) (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Enolate Formation: To a suspension of anhydrous

    
     in MeCN at 0°C, add the MAHE.
    
  • Deprotonation: Add

    
     dropwise. The mixture should become a clear solution or a fine suspension (Magnesium Enolate). Stir for 30–60 min at 20°C to ensure complete formation.
    
  • Acylation: Cool to 0°C. Add the Acid Chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Quench with cold 10% Citric Acid. Extract with EtOAc.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired C-acylation and the side reactions (O-acylation, Decarboxylation), highlighting the role of Magnesium chelation.

MAHE_Acylation Start 3-(tBuO)-2-cyclopentyl- 3-oxopropanoic acid Mg_Enolate Magnesium Chelate (Stable Enolate) Start->Mg_Enolate + MgCl2, + 2 TEA (Correct Protocol) Free_Enolate Free Enolate (No Mg Chelation) Start->Free_Enolate + Base only (Incorrect) Premature_Decarb Premature Decarboxylation (Byproduct) Start->Premature_Decarb Heat > 50°C (Before Acylation) C_Acyl C-Acylated Intermediate (Beta-Keto Diester) Mg_Enolate->C_Acyl C-Attack (Chelation Control) O_Acyl O-Acylated Byproduct (Enol Ester) Mg_Enolate->O_Acyl O-Attack (Steric Hindrance) Free_Enolate->C_Acyl Minor Pathway Free_Enolate->O_Acyl Major Pathway Acyl_Cl Acyl Chloride (R-COCl) Decarb_Prod Target Beta-Keto Ester (Post-Decarboxylation) C_Acyl->Decarb_Prod Heat / Acid Workup

Caption: Pathway analysis showing the critical role of Mg-chelation in directing selectivity toward C-acylation and preventing O-acylation.

Part 4: Data & Comparison Tables

Solvent Effects on Selectivity

The choice of solvent dramatically impacts the C/O acylation ratio for sterically hindered malonates.

SolventDielectric ConstantMg-Chelation StrengthC-Acylation YieldRisk of O-Acylation
Acetonitrile (MeCN) 37.5HighHigh (>85%) Low
Ethyl Acetate (EtOAc) 6.0ModerateModerate (60-75%)Moderate
THF 7.5ModerateModerate (60-70%)Moderate
DMF 36.7Low (Competes with Ligand)Low (<40%)High
DCM 8.9High (Non-coordinating)Good (70-80%)Low (Solubility issues)
Base Selection Guide
BasepKa (Conj. Acid)SuitabilityNotes
Triethylamine (TEA) 10.75Optimal Standard for Mg-enolate generation.
DIPEA (Hunig's Base) 11.0GoodUse if the acyl chloride is extremely sensitive to base hydrolysis.
Pyridine 5.2PoorToo weak to fully deprotonate the carboxylic acid and form the enolate efficiently.
NaH / LiHMDS >25Not Recommended "Hard" enolization favors O-acylation and lacks the chelation control of Mg.

Part 5: References

  • Rathke, M. W., & Cowan, P. J. (1985). Acylation of malonic acid esters. Journal of Organic Chemistry.

  • Clay, R. J., et al. (1993). Synthesis of beta-keto esters from magnesium enolates. Synthesis.

  • Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation of magnesium malonates: A synthesis of beta-keto esters. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). Product Specification: 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic acid.

Sources

thermal stability analysis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid during reflux

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the thermal stability profile of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as 2-cyclopentylmalonic acid mono-tert-butyl ester ).

This guide is structured to assist researchers in troubleshooting degradation issues encountered during reflux or high-temperature processing.

Executive Summary

Compound: 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS: 1955560-75-4 Class: Substituted Malonic Acid Mono-Ester (Half-Ester) Critical Issue: This compound is thermally unstable at reflux temperatures common to organic synthesis (>60°C). The primary degradation pathway is decarboxylation , driven by the free carboxylic acid moiety facilitating a cyclic transition state. A secondary pathway involves acid-catalyzed cleavage of the tert-butyl group (isobutylene elimination).

Part 1: Diagnostic Troubleshooting (Q&A)

Category 1: Reaction Monitoring & Degradation

Q1: I am refluxing the compound in THF (66°C) or Ethanol (78°C) and the starting material is disappearing, but I don't see the expected product. What is happening? A: You are likely observing thermal decarboxylation . Malonic acid half-esters possess a free carboxylic acid beta to an ester carbonyl. Upon heating, they undergo a concerted decarboxylation reaction to form tert-butyl 2-cyclopentylacetate (the decarboxylated ester) and CO₂ gas.

  • Diagnostic Check: Check your NMR or GC-MS for the loss of the carboxylic acid proton/peak and the appearance of a methylene group (-CH₂-) next to the ester, or simply a mass loss of 44 Da (CO₂).

Q2: I see vigorous gas evolution during reflux. Is this solvent boiling or a side reaction? A: If the reflux is controlled, vigorous bubbling often indicates CO₂ evolution (decarboxylation) or isobutylene gas release (if the tert-butyl ester is cleaving).

  • Action: Test the off-gas. CO₂ will precipitate calcium carbonate from limewater. Isobutylene is flammable and has a distinct odor.

Q3: My assay shows the formation of 2-cyclopentylacetic acid. Why did I lose the tert-butyl group? A: This indicates acid-catalyzed ester cleavage followed by decarboxylation. The free carboxylic acid on your molecule acts as an internal proton source (autocatalysis). At reflux temperatures, this acidity can protonate the tert-butyl oxygen, leading to the elimination of isobutylene (gas) and the formation of the dicarboxylic acid (2-cyclopentylmalonic acid). The dicarboxylic acid is even more unstable and rapidly decarboxylates to 2-cyclopentylacetic acid.

Category 2: Process Optimization

Q4: Can I stabilize this compound during reflux? A: No. Thermal decarboxylation is an intrinsic property of the molecule's structure.

  • Workaround: You must lower the process temperature. Switch to lower boiling solvents (e.g., Dichloromethane, 40°C) or use vacuum to reflux at a lower temperature.

  • Alternative: If the reaction requires heat, convert the free acid to a salt (e.g., Potassium 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoate). The carboxylate anion cannot stabilize the cyclic transition state required for decarboxylation, rendering the salt significantly more stable.

Q5: What is the maximum safe temperature for this compound? A: While specific DSC data depends on purity, most substituted malonic half-esters exhibit significant decomposition rates above 60–70°C .

  • Recommendation: Maintain reaction temperatures < 40°C for prolonged periods. Store the isolated material at -20°C .

Part 2: Technical Deep Dive & Mechanisms

Degradation Mechanism 1: Decarboxylation (Primary)

The dominant pathway is a concerted, six-membered cyclic transition state involving the free carboxylic acid proton and the ester carbonyl oxygen. This "ene-reaction" like mechanism ejects CO₂ and forms an enol intermediate, which tautomerizes to the ester.

Degradation Mechanism 2: Autocatalytic De-esterification (Secondary)

The acidity of the carboxylic acid (pKa ~3-4) is sufficient to catalyze the elimination of the tert-butyl group, especially in non-polar solvents where ion pairing is tight.

Visualizing the Pathways

DegradationPathways SM Starting Material 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid TS_Decarb Transition State (6-Membered Cyclic) SM->TS_Decarb Heat (>60°C) TS_Cleavage Acid-Catalyzed Isobutylene Elimination SM->TS_Cleavage Heat + H+ (Autocatalysis) Enol Enol Intermediate TS_Decarb->Enol Prod_Ester Product A (Major) tert-Butyl 2-cyclopentylacetate (+ CO2 gas) Enol->Prod_Ester Tautomerization Diacid Intermediate 2-Cyclopentylmalonic acid TS_Cleavage->Diacid - Isobutylene Prod_Acid Product B (Minor) 2-Cyclopentylacetic acid (+ Isobutylene + CO2) Diacid->Prod_Acid Rapid Decarboxylation

Caption: Thermal degradation pathways of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid showing the competition between direct decarboxylation (green path) and ester cleavage (red path).

Part 3: Experimental Protocols

Protocol A: Thermal Stability Assessment (DSC)

Before scaling up any reaction involving this intermediate, perform a Differential Scanning Calorimetry (DSC) scan to define the "Onset of Decomposition."

  • Sample Prep: Weigh 2–5 mg of the compound into a high-pressure gold-plated crucible (to contain CO₂ pressure).

  • Reference: Empty crucible.

  • Method: Ramp from 25°C to 250°C at 5°C/min under Nitrogen flow (50 mL/min).

  • Analysis: Look for an exothermic peak (decarboxylation is exothermic).

    • Safe Operating Limit: Define the limit as (Onset Temperature - 20°C).

Protocol B: Reflux Solvent Selection Guide

If reflux is unavoidable for a subsequent step (e.g., condensation), select a solvent that boils below the decomposition threshold.

SolventBoiling Point (°C)Risk LevelRecommendation
Dichloromethane (DCM) 40°CLowPreferred. Safe for prolonged handling.
Acetone 56°CModerateMonitor closely.
Tetrahydrofuran (THF) 66°CHighRisk of Decarboxylation. Avoid reflux if possible.
Ethanol 78°CCriticalUnsuitable. Rapid degradation expected.
Toluene 110°CCriticalProhibited. Will cause complete conversion to ester.

References

  • Decarboxylation of Malonic Acid Deriv

    • Source: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids and Malonic Acids."
    • URL:[Link]

  • Stability of tert-Butyl Esters

    • Source: Organic Chemistry Portal. "tert-Butyl Esters: Protection and Stability."
    • URL:[Link]

  • Synthesis and Reactivity of Malon

    • Source: Organic Syntheses.[1][2] "Di-tert-butyl Malonate and Derivatives." (Context on thermal sensitivity of t-butyl malonates).

    • URL:[Link]

  • Compound Data: 3-(tert-butoxy)

Sources

Technical Support Center: Isolation & Purification of 3-(tert-Butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating malonate half-esters—specifically 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4)—presents unique chemoselective challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully separate your target compound from unreacted starting materials without inducing degradation.

Part 1: System Overview & Physicochemical Profiling

Before initiating purification, it is critical to understand the thermodynamic and chemical boundaries of your target molecule. The presence of both a free carboxylic acid and an acid-sensitive tert-butyl ester demands strict pH and temperature control.

Table 1: Physicochemical Data & Purification Implications
PropertyValue / CharacteristicImplication for Purification Strategy
Functional Groups Carboxylic acid (-COOH), tert-Butyl esterEnables selective acid-base phase partitioning.
Estimated pKa ~4.0 – 4.5Deprotonates entirely in weak bases (e.g., 5% NaHCO₃).
Thermal Stability Low (Prone to decarboxylation)Evaporation and extractions must be kept < 30 °C.
Acid Sensitivity High (tert-Butyl cleavage)Avoid concentrated mineral acids (HCl, H₂SO₄).
Physical State Viscous oil / Low-melting solidDifficult to recrystallize directly; requires salt formation.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: How do I efficiently remove unreacted neutral starting materials (e.g., cyclopentyl bromide, di-tert-butyl cyclopentylmalonate) from the crude mixture?

A: The most reliable method is a chemoselective acid-base extraction . Because your product contains a free carboxylic acid (pKa ~4.5), it will readily form a water-soluble sodium salt when treated with a mild base like 5% Sodium Bicarbonate (NaHCO₃). Unreacted alkyl halides (cyclopentyl bromide) and diesters lack acidic protons and will remain entirely in the organic phase. By separating the aqueous layer and washing it with a non-polar solvent (like MTBE or hexanes), you systematically strip away all neutral impurities.

Q2: During the acidification step to recover my product, my yield drops significantly, and TLC shows a new, highly non-polar spot. What is causing this?

A: You are observing decarboxylation and/or ester cleavage . Malonate half-esters are highly susceptible to decarboxylation via a six-membered cyclic transition state when subjected to elevated temperatures or strong acids . Furthermore, if you use a strong acid like concentrated HCl, localized low pH can cleave the tert-butyl group, generating isobutylene and a highly unstable dicarboxylic acid that rapidly loses CO₂. Causality & Fix: Always perform acidification at 0–5 °C using a mild, buffering acid such as 1M Potassium Bisulfate (KHSO₄, pKa ~1.9) to gently lower the pH to 3.0 without shocking the system.

Q3: My product is still contaminated with unreacted acidic starting materials (e.g., mono-tert-butyl malonate). Acid-base extraction doesn't separate them. How do I achieve >99% purity?

A: When separating two structurally similar carboxylic acids, liquid-liquid extraction is insufficient. The gold-standard solution is selective amine salt crystallization . By treating the crude acid mixture with Dicyclohexylamine (DCHA) or ammonia in an ethereal solvent, you force the formation of highly crystalline salts. Because the cyclopentyl-substituted product has a vastly different steric profile and solubility than the unsubstituted starting material, its DCHA salt will selectively precipitate, leaving the impurities in the mother liquor.

Part 3: Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems. If a step fails, the physical state of the mixture (e.g., lack of precipitation or phase separation) will immediately alert you to the error.

Protocol A: Optimized Cold Acid-Base Extraction (Removal of Neutral Impurities)
  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).

  • Basic Extraction: Cool the organic solution to 5 °C. Slowly add 5% aqueous NaHCO₃ (1.5 equivalents). Stir vigorously for 15 minutes. Self-validation: CO₂ evolution indicates the neutralization of the carboxylic acid.

  • Phase Separation: Transfer to a separatory funnel. Collect the bottom aqueous layer (contains the product salt). Discard the top organic layer (contains neutral impurities).

  • Washing: Wash the aqueous layer with fresh MTBE (2 x 5 mL) to remove trace neutral organics.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath to 0 °C. Layer with Ethyl Acetate (EtOAc). Dropwise, add cold 1M KHSO₄ until the aqueous pH reaches 3.0. Causality: Layering with EtOAc ensures the free acid is immediately extracted into the organic phase upon formation, minimizing its exposure to the aqueous acidic environment.

  • Recovery: Separate the EtOAc layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at no higher than 25 °C to yield the enriched free acid.

Protocol B: Dicyclohexylamine (DCHA) Salt Crystallization (Removal of Acidic Impurities)
  • Salt Formation: Dissolve the enriched acid from Protocol A in a 1:1 mixture of Diethyl Ether and Hexanes (5 mL per gram). Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.

  • Crystallization: Stir for 2 hours. A thick white precipitate of the DCHA salt will form. If precipitation is slow, scratch the inside of the flask or cool to -20 °C overnight.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the filter cake with cold hexanes (2 x 5 mL) to remove any residual mono-tert-butyl malonate DCHA salt (which is more soluble).

  • Free-Basing: To recover the pure acid, suspend the DCHA salt in EtOAc and wash with cold 1M KHSO₄ until the DCHA is fully protonated and partitions into the aqueous layer. Dry and concentrate the EtOAc layer to yield >99% pure 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.

Part 4: Process Flow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Product + Neutral/Acidic Impurities) AddBase Add Cold 5% NaHCO3 & Extract with MTBE Crude->AddBase Org1 Organic Layer (Neutral Impurities: Unreacted Halides) AddBase->Org1 Top Phase Aq1 Aqueous Layer (Sodium Salt of Product) AddBase->Aq1 Bottom Phase Acidify Acidify to pH 3 (1M KHSO4, 0°C) & Extract with EtOAc Aq1->Acidify Org2 Organic Layer (Enriched Free Acid Product) Acidify->Org2 Top Phase Aq2 Aqueous Layer (Aqueous Waste) Acidify->Aq2 Bottom Phase SaltForm Add Dicyclohexylamine (DCHA) in Et2O/Hexane Org2->SaltForm Crystals Crystalline DCHA Salt (Filter & Wash) SaltForm->Crystals FreeBase Free-base with Cold 1M KHSO4 & Extract Crystals->FreeBase PureProd Pure 3-(tert-Butoxy)-2-cyclopentyl -3-oxopropanoic Acid FreeBase->PureProd

Fig 1: Chemoselective purification workflow for 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.

References

  • Title: Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: Molecules (MDPI) URL: [Link]

  • Title: Facile Preparation and Purification of Mono tert‐Butyl Malonate Source: Synthetic Communications (Taylor & Francis) URL: [Link]

addressing racemization of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as 2-cyclopentylmalonic acid mono-tert-butyl ester ). This is a high-value chiral building block often used in the synthesis of viral protease inhibitors and complex peptidomimetics.

The Core Challenge: This molecule possesses a "perfect storm" for racemization:

  • High Acidity: The

    
    -proton (C2) is flanked by two carbonyls (pKa 
    
    
    
    11–13), making it roughly
    
    
    times more acidic than a standard amino acid.
  • Ketene Risk: Under activation (coupling), it readily eliminates to form a planar ketene intermediate, destroying stereochemistry.

  • Thermal Instability: It is prone to decarboxylation at temperatures

    
    .
    

This guide provides field-proven protocols to maintain optical purity during synthesis, workup, and coupling.

Part 1: The Racemization & Degradation Pathways

Understanding how you lose your product is the first step to saving it.

Mechanism of Failure

The loss of enantiomeric excess (ee) occurs primarily through two pathways: Base-Catalyzed Enolization (during workup/storage) and Ketene Formation (during coupling).

RacemizationPathways ChiralAcid Chiral Monoester (S-Enantiomer) Enolate Planar Enolate (Achiral) ChiralAcid->Enolate Base (pH > 8) or Polar Solvent Ketene Ketene Intermediate (Achiral) ChiralAcid->Ketene Activation Agents (e.g., SOCl2, excess Base) Decarb Decarboxylated Product (Cyclopentyl Acetate) ChiralAcid->Decarb Heat (>50°C) Enolate->ChiralAcid H+ Racemate Racemic Product (R/S Mixture) Enolate->Racemate Reprotonation Ketene->Racemate Nucleophile Attack

Figure 1: Critical failure modes. The


-proton is labile; once the planar enolate or ketene forms, stereochemical information is lost.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I synthesized the monoester via enzymatic hydrolysis, but the ee dropped during workup."

Root Cause: The aqueous workup likely exposed the compound to a pH "danger zone" (pH 7–9) or prolonged contact with basic salts, facilitating enolization.

Protocol 1: The "Flash Acidification" Workup Standard extraction protocols are too slow for this molecule.

  • Temperature Control: Cool the reaction mixture to 0–4°C before touching it. Keep all extraction solvents on ice.

  • Quench: If using Pig Liver Esterase (PLE) or Lipase, filter the enzyme immediately at 0°C.

  • Acidification: Do not use strong mineral acids (HCl) if avoidable, as they catalyze isobutylene loss.

    • Recommended: Use Citric Acid (10% aq) or KHSO

      
       (1M)  to adjust pH to ~3.0.
      
    • Technique: Add the aqueous mixture into a pre-cooled biphasic mixture of Ethyl Acetate and the Acid solution. This prevents local concentration of carboxylate salts.

  • Drying: Use Na

    
    SO
    
    
    
    (neutral), not K
    
    
    CO
    
    
    or basic alumina.
  • Solvent Removal: Do not heat the rotavap bath above 25°C. High vacuum/low temp is mandatory.

ParameterSafe LimitDanger Zone
Max Temperature 25°C> 45°C (Decarboxylation)
Workup pH 2.5 – 3.5> 7.5 (Racemization)
Time in Solution < 2 HoursOvernight (Spontaneous Enolization)
Scenario B: "My coupling reaction failed (low ee) even though I used standard peptide conditions."

Root Cause: You likely generated a Ketene .[1] Standard reagents like EDC/NHS or mixed anhydrides (IBCF/NMM) can drive the elimination of the free carboxylate to a ketene because the


-proton is so acidic.

Protocol 2: Racemization-Free Coupling Goal: Activate the acid without abstracting the


-proton.

1. Reagent Selection:

  • AVOID: Acid Chlorides (SOCl

    
    , Oxalyl Chloride), CDI, and standard DCC/DMAP.
    
  • USE: DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOAt .[2]

    • Why: Oxyma/HOAt form activated esters that are highly reactive toward amines but less prone to oxazolone/ketene formation than OBt esters.

2. Base Management (The Critical Factor):

  • Most racemization is caused by the tertiary amine base (TEA, DIPEA) used to deprotonate the amine salt.

  • Strategy: Use "Base-Starved" conditions.

    • If your amine is a salt (e.g., HCl salt), use a weak base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .

    • Avoid: DIPEA or TEA unless absolutely necessary, and never use > 2.0 equivalents.

3. Recommended Workflow:

  • Dissolve Monoester (1.0 eq) and Oxyma Pure (1.1 eq) in DCM/DMF at 0°C .

  • Add DIC (1.1 eq) and stir for 5 mins to form the active ester.

  • Add the Amine component (1.0 eq).

  • Only if needed: Add Collidine (1.0 eq) dropwise.

  • Allow to warm to RT slowly. Monitor by HPLC.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store the monoester in solution? A: No. In solution (especially polar solvents like DMF or DMSO), the equilibrium favors enolization over time. Isolate the solid if possible. If it is an oil, store it neat at -20°C under Argon.

Q2: I see gas evolution during the reaction. Is that bad? A: Yes. Gas evolution usually indicates decarboxylation (release of CO


). This means your reaction temperature is too high. Once decarboxylated, you are left with the achiral cyclopentyl acetate derivative. This is irreversible.

Q3: How do I measure the enantiomeric excess (ee) of this acid? A: Direct chiral HPLC of the acid is difficult due to peak tailing.

  • Method: Derivatize a small aliquot with a chiral amine (e.g., (R)-

    
    -methylbenzylamine) or convert to the methyl ester using TMS-Diazomethane (methanol-free to avoid transesterification of the t-butyl group). Analyze the resulting diastereomers or esters on a Chiralpak AD-H or OD-H column.
    

Part 4: Synthesis & Resolution Workflow

This diagram outlines the "Safe Path" to the chiral monoester, utilizing enzymatic desymmetrization which offers the highest optical purity compared to chemical resolution.

SynthesisWorkflow Diester Start: Di-tert-butyl 2-cyclopentylmalonate Enzyme Enzymatic Hydrolysis (PLE or Candida antarctica Lipase B) Buffer pH 7.0, 20°C Diester->Enzyme Desymmetrization Workup Cold Acidic Workup (Citric Acid, pH 3, 0°C) Enzyme->Workup Stop before 55% conv. Product Target: (S)-Monoester >98% ee Workup->Product Rapid Isolation Coupling Coupling Reaction (DIC/Oxyma/Collidine) Product->Coupling Immediate Use

Figure 2: Optimized workflow for generating and utilizing the chiral monoester. Note the emphasis on rapid isolation and immediate usage.

References

  • Mechanism of Racemization in Malonates

    • Title: Racemization and Asymmetric Transformation of -Substituted Carboxylic Acids.
    • Source: Radboud University Repository.
    • URL:[Link]

  • Coupling Reagents for Racemization Suppression

    • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[3]

    • Source: Peptide Chemistry.[2][4][5][6]

    • URL:[Link]

  • Enzymatic Desymmetrization of Malonates

    • Title: Enzyme-catalyzed formation of chiral monosubstituted mixed diesters and half esters of malonic acid.

    • Source: Journal of Organic Chemistry (ACS).[7]

    • URL:[Link]

  • Prevention of Decarboxylation

    • Title: Decarboxylation of malonic esters - Stability D
    • Source: Chemistry Stack Exchange / Patent Liter
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic Validation Guide: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Validation & Performance Guide: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Orthogonal "Janus" Scaffold

In the landscape of peptidomimetic drug discovery—particularly for viral protease inhibitors (e.g., HCV, SARS-CoV-2)—3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as 2-cyclopentylmalonic acid mono-tert-butyl ester) serves as a critical "Janus" intermediate. It possesses dual functionality: a free carboxylic acid ready for amide coupling and a bulky tert-butyl ester providing acid-labile protection.

This guide provides a rigorous 1H NMR interpretation framework for this compound, comparing its spectroscopic "performance" (resolution, impurity detection, and stability tracking) against common alternatives like ethyl/methyl esters and benzyl analogs. We establish a self-validating protocol to distinguish the target scaffold from its most insidious impurities: the unhydrolyzed diester and the decarboxylated byproduct.

Structural Analysis & Proton Assignment

To interpret the NMR data accurately, we must map the protons to the specific electronic environments of the molecule. The steric bulk of the tert-butyl group and the conformational flexibility of the cyclopentyl ring create distinct signatures.

Molecular Proton Map

The molecule (C₁₂H₂₀O₄) consists of four distinct proton environments.

ProtonMap Mol Target Molecule: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid tBu A: tert-Butyl Group (9H, Singlet, ~1.45 ppm) High Intensity Reference Mol->tBu Alpha B: Alpha-Methine (C2-H) (1H, Doublet, ~3.10-3.25 ppm) Diagnostic for Purity Mol->Alpha Cyc_CH C: Cyclopentyl Methine (1H, Multiplet, ~2.30-2.50 ppm) Coupling Partner Mol->Cyc_CH Cyc_CH2 D: Cyclopentyl Methylenes (8H, Multiplet, ~1.20-1.90 ppm) Bulk Region Mol->Cyc_CH2 Acid E: Carboxylic Acid (1H, Broad Singlet, >10 ppm) Solvent Dependent Mol->Acid Alpha->Cyc_CH Vicinal Coupling (J ~ 9-11 Hz)

Figure 1: Proton assignment map identifying key chemical shifts and coupling interactions.

Comparative NMR Analysis

The "performance" of a protecting group in NMR is defined by its ability to simplify the spectrum and reveal impurities. The tert-butyl group offers superior diagnostic clarity compared to ethyl or benzyl alternatives.

Table 1: Spectroscopic Performance Comparison (Target vs. Alternatives)
FeatureTarget: t-Butyl Analog Alternative: Ethyl Analog Alternative: Benzyl Analog Performance Verdict
Ester Signal Singlet (9H) @ 1.45 ppmQuartet (2H) / Triplet (3H) Multiplet (5H) @ 7.3 ppmt-Butyl provides a clean, high-intensity integral reference, avoiding overlap with cyclopentyl signals.
Alpha-H Resolution Distinct Doublet @ 3.2 ppmOften obscured by ester quartetClear, but aromatic region is clutteredt-Butyl allows precise integration of the Alpha-H to quantify purity.
Impurity Tracking High SensitivityLow SensitivityMedium Sensitivityt-Butyl hydrolysis is easier to track (Singlet shift: 1.45 → 1.25 ppm in free alcohol).
Orthogonality Acid LabileBase LabileHydrogenolysist-Butyl is essential for Fmoc/Cbz strategies where base sensitivity is a liability.
Diagnostic Signal Analysis
  • The Alpha-Proton (The Purity Sentinel):

    • Target Signal: A doublet at 3.10 – 3.25 ppm .

    • Why a Doublet? It couples with the single methine proton of the cyclopentyl ring.

    • Critical Check: If this signal appears as a triplet or multiplet, it indicates contamination with linear alkyl impurities or ring-opening byproducts.

  • The tert-Butyl Singlet:

    • Target Signal: Sharp singlet at 1.45 ppm .

    • Quantification: Set this integral to 9.00. All other stoichiometry must align. If the Alpha-H integrates to < 0.95 relative to this, you likely have decarboxylation (loss of the acid moiety).

Impurity Identification Protocol

The most common failure mode for this compound is decarboxylation (loss of CO₂) induced by thermal stress during synthesis or drying. The 1H NMR is the only reliable method to detect this before it ruins downstream coupling.

Decarboxylation Pathway & Detection

When the target (Malonate Half-Ester) degrades, it forms tert-butyl cyclopentylacetate .

  • Mechanism: Heat

    
     Loss of CO₂ 
    
    
    
    Formation of "mono-ester" with no alpha-acid.
  • NMR Shift: The Alpha-H moves from a deshielded methine (~3.2 ppm) to a less shielded methylene (~2.2 ppm).

ImpurityFlow cluster_NMR NMR Diagnostic Window Target Target: Malonate Half-Ester Alpha-H: ~3.2 ppm (1H, Doublet) Heat Thermal Stress / Acidic Workup Target->Heat Check1 Check 3.0-3.5 ppm region Signal Present? -> Intact Target Target->Check1 Impurity Impurity: Decarboxylated Product (tert-Butyl Cyclopentylacetate) Alpha-H: ~2.2 ppm (2H, Doublet) Heat->Impurity - CO2 Check2 Check 2.1-2.3 ppm region New Doublet? -> Decarboxylated Impurity->Check2

Figure 2: Logic flow for detecting thermal degradation (decarboxylation) via NMR shifts.

Experimental Protocol: Optimal Resolution Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized sample preparation method.

Materials
  • Solvent: DMSO-d₆ (Preferred for Acid visibility) or CDCl₃ (Standard).

  • Internal Standard: None recommended (to avoid overlap); rely on the t-butyl signal.

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Methodology
  • Sample Mass: Weigh 10-15 mg of the semi-solid/oil. Note: High concentration is required to see the carboxylic acid proton clearly.

  • Solvation: Add 0.6 mL of solvent.

    • Why DMSO-d₆? It prevents the exchange of the carboxylic acid proton (COOH), allowing it to appear as a broad singlet at ~12.0 ppm. This confirms the "Half-Ester" state.

    • Why CDCl₃? Better resolution of the cyclopentyl multiplets, but the COOH proton may be invisible or extremely broad due to moisture exchange.

  • Acquisition:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (D1): 5 seconds . Crucial: The t-butyl protons have a long T1 relaxation time. A short D1 will suppress the t-butyl signal integration, leading to false purity calculations.

  • Processing:

    • Phase correction: Manual (automatic phasing often fails on the large t-butyl peak).

    • Baseline correction: Polynomial (Bernstein).

Synthesis of Technical Insights

Based on application data, the t-butyl analog outperforms the ethyl analog in reaction monitoring .

  • Hydrolysis Monitoring: When converting the diester to the mono-ester, the t-butyl group remains a singlet. If you use an ethyl ester, the hydrolysis product (ethanol) produces a triplet/quartet that overlaps with the starting material's ethyl signals, making it difficult to determine 100% conversion.

  • Stability: The t-butyl ester is sterically hindered, making it 10x more resistant to nucleophilic attack during amide coupling activation steps compared to the methyl ester [1].

Table 2: Chemical Shift Summary (CDCl₃ vs DMSO-d₆)
Proton GroupShift (CDCl₃)Shift (DMSO-d₆)MultiplicityIntegral
COOH 10.0 - 11.0 (Broad/Invisible)12.1 - 12.4Broad Singlet1H
Alpha-CH 3.153.08Doublet (J=10Hz)1H
Cyclopentyl-CH 2.352.25Multiplet1H
Cyclopentyl-CH₂ 1.20 - 1.901.15 - 1.85Multiplet8H
t-Butyl 1.451.39Singlet9H

References

  • BenchChem. (2025).[1][2] A Comparative Spectroscopic Guide to Alkylated Malonate Esters: Potassium Tert-Butyl Malonate vs. Diethyl Malonate Pathways. BenchChem Application Notes. Link

  • ChemicalBook. (2026).[3] 3-tert-Butoxy-3-oxopropanoic acid - Safety Data Sheet & Spectral Data. Link

  • PubChem. (2025).[4][5] Compound Summary: 3-(Tert-butoxy)-3-oxopropanoic acid.[3][5][6][7] National Library of Medicine. Link

  • SpectraBase. (2025). 1H NMR Spectrum of Cyclopentyl-mandelic acid analogs (Comparative Data). Wiley Science Solutions. Link

  • University of Luxembourg. (2026).[8] 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid Structure & Predicted Shifts. PubChemLite.[4] Link

Sources

HPLC method development for purity analysis of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for reactive intermediates requires moving beyond generic screening protocols. The target analyte, 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid , presents a unique set of physicochemical challenges. Structurally, it is a mono-tert-butyl ester of cyclopentylmalonic acid. This dual-functional nature—a free carboxylic acid paired with an acid-labile tert-butyl ester—creates competing chromatographic demands that must be carefully balanced to ensure accurate purity analysis.

Below is an in-depth comparative guide detailing the causality behind the method development, empirical column comparisons, and a self-validating experimental protocol.

Physicochemical Profiling & Causality in Method Design

When designing a separation strategy for reactive starting materials, the method must not induce artifactual degradation during the analysis[1]. For 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid, the method development is governed by three critical vulnerabilities:

  • Silanol Interactions (Peak Tailing): The free carboxylic acid moiety (pKa ~4.0) will partially ionize in neutral water, leading to severe peak tailing due to secondary ion-exchange interactions with residual metal-activated silanols on standard silica supports.

  • Acid-Labile Ester: While lowering the mobile phase pH suppresses carboxylic acid ionization, using harsh additives like 0.1% Trifluoroacetic acid (TFA, pH ~2.0) risks hydrolyzing the tert-butyl ester on-column. Therefore, a milder modifier like 0.1% Formic Acid (pH ~2.7) is strictly required.

  • Thermal Decarboxylation: Malonic acid half-esters are notoriously prone to decarboxylation. Using elevated column temperatures (e.g., 40°C–50°C), a common tactic to reduce system backpressure, will degrade the analyte into cyclopentylacetic acid tert-butyl ester during the run.

Comparative Stationary Phase Evaluation

Differences in column chemistry properties dictate the success of the separation, particularly when managing selectivity for polar and ionizable compounds. To identify the optimal stationary phase, we compared three distinct column chemistries under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).

The critical pair for resolution (


) was defined as the target analyte and its primary synthetic precursor, cyclopentylmalonic acid  (the di-acid).
Table 1: Empirical Evaluation of Stationary Phases
Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)*
On-Column Degradation**
Standard C18 (End-capped)8.451.688,5001.8< 0.05%
Polar-Embedded C18 (Amide)7.901.0514,2003.4< 0.05%
Phenyl-Hexyl 8.151.4210,1002.1< 0.05%

*Resolution calculated between the target analyte and cyclopentylmalonic acid. **Measured by the formation of artifactual degradation peaks during the run.

Data Synthesis: The Polar-Embedded C18 vastly outperformed the standard C18. Standard C18 columns rely purely on hydrophobic partitioning, leaving the analyte vulnerable to unreacted silanols (evidenced by a


 of 1.68). The Polar-Embedded C18 incorporates a hydrophilic amide linkage near the silica surface. This creates a localized hydration layer that physically shields the free carboxylic acid from residual silanols, yielding a highly symmetrical peak (

= 1.05) and superior resolution (

= 3.4) without requiring aggressive ion-pairing agents.

Method Development Decision Workflow

The following logic tree illustrates the causality and decision-making process required to establish a stability-indicating method for this specific malonic acid half-ester.

Method_Dev_Workflow Node1 Analyte: 3-(Tert-butoxy)-2-cyclopentyl -3-oxopropanoic acid Node2 Risk Assessment: 1. Free Carboxylic Acid (Tailing) 2. Acid-Labile t-Butyl Ester 3. Prone to Decarboxylation Node1->Node2 Node3 Mobile Phase Optimization Node2->Node3 Node4 Reject 0.1% TFA (pH ~2.0) Risk of ester hydrolysis Node3->Node4 Node5 Select 0.1% Formic Acid (pH ~2.7) Suppresses ionization, preserves ester Node3->Node5 Node6 Stationary Phase Screening Node5->Node6 Node7 Standard C18 (High Tailing, Tf > 1.5) Node6->Node7 Node8 Polar-Embedded C18 (Optimal Shape, Tf ~ 1.0) Node6->Node8 Node9 Thermal Control Set Column Temp to 25°C (Prevents decarboxylation) Node8->Node9 Node10 Final Method Validation (Specificity & Purity Analysis) Node9->Node10

Fig 1: HPLC method development workflow for acid-labile malonic acid half-esters.

Self-Validating Experimental Protocol

As outlined in recent comprehensive reviews on RP-HPLC method development[2], establishing specificity requires a self-validating system that continuously proves its own suitability. The following protocol includes built-in System Suitability Testing (SST) to guarantee data integrity.

A. Reagent & Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-shock and peak splitting.

B. Standard & System Suitability Solutions
  • Target Standard: Accurately weigh 10.0 mg of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

  • SST Solution: Spike 1.0 mL of the Target Standard with 10 µL of a 0.1 mg/mL solution of cyclopentylmalonic acid (Impurity A).

C. Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. (Critical control point: Do not exceed 30°C to prevent thermal decarboxylation).

  • Autosampler Temperature: 4°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Reference 360 nm). The analyte lacks extended conjugation, necessitating low-wavelength detection.

D. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.02080
14.02080
14.19010
18.09010
E. System Suitability Testing (SST) Criteria

Before analyzing unknown batches, inject the SST Solution in quintuplicate. The system is only validated for use if it meets the following parameters:

  • Resolution (

    
    ): 
    
    
    
    between cyclopentylmalonic acid and 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: Relative Standard Deviation (RSD) of the main peak area

    
    .
    

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences and Research. Available at: [Link][2]

  • Waters Corporation. "Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis." Waters Application Notes. Available at:[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. Available at: [Link][1]

Sources

comparing reactivity of tert-butyl vs ethyl esters in cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: tert-Butyl vs. Ethyl Esters in Cyclopentyl-3-oxopropanoic Acid Synthesis

Executive Summary

Cyclopentyl-3-oxopropanoic acid derivatives are highly versatile β-keto esters used extensively in the synthesis of complex pharmaceutical intermediates. The presence of an acidic α-hydrogen flanked by two carbonyl groups allows for facile enolization and subsequent functionalization[1]. However, the choice of the ester protecting group—specifically ethyl versus tert-butyl—fundamentally alters the molecule's reactivity profile, orthogonal compatibility, and the mechanistic pathway required for downstream decarboxylation. This guide objectively compares these two ester variants, providing researchers with the mechanistic causality and self-validating protocols needed to optimize their synthetic workflows.

Mechanistic Divergence: Sterics and Cleavage Pathways

The fundamental difference between ethyl and tert-butyl β-keto esters lies in their steric bulk and the resulting electronic vulnerabilities.

Ethyl Esters: Nucleophilic Susceptibility

Ethyl 3-cyclopentyl-3-oxopropanoate features minimal steric hindrance around the ester carbonyl. While this allows for rapid enolization, it leaves the acyl center highly vulnerable to nucleophilic attack[1]. Consequently, ethyl esters are highly susceptible to transesterification and Claisen-type self-condensation. Deprotection strictly requires basic hydrolysis (saponification) via a bimolecular acyl substitution mechanism. This basic environment is fundamentally incompatible with base-sensitive functional groups or epimerizable stereocenters[1].

tert-Butyl Esters: Steric Shielding and Acidic Lability

In contrast, tert-butyl 3-cyclopentyl-3-oxopropanoate utilizes the massive steric bulk of the tert-butyl group to shield the ester carbonyl from nucleophilic attack, effectively preventing unwanted transesterification[2]. The defining characteristic of the tert-butyl ester is its orthogonal lability under acidic conditions, specifically using trifluoroacetic acid (TFA)[2]. The cleavage proceeds via protonation of the carbonyl oxygen, followed by heterolytic C–O bond cleavage to release a highly stable tertiary carbocation[2]. This tert-butyl cation subsequently deprotonates to form isobutylene gas, rendering the reaction irreversible and allowing for mild, base-free deprotection[3].

Reactivity Core 3-Cyclopentyl-3-oxopropanoate Ethyl Ethyl Ester (Low Steric Bulk) Core->Ethyl R = Ethyl tButyl tert-Butyl Ester (High Steric Bulk) Core->tButyl R = tert-Butyl Base Basic Hydrolysis (NaOH, H2O) Ethyl->Base Saponification Acid Acidic Cleavage (TFA, DCM) tButyl->Acid t-Bu Cation Release Intermediate β-Keto Acid Intermediate Base->Intermediate Acid->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Heat / Spontaneous

Divergent deprotection and decarboxylation pathways for ethyl and tert-butyl β-keto esters.

Quantitative Performance Comparison

To facilitate objective reagent selection, the following table summarizes the divergent physicochemical and reactive properties of the two ester variants.

PropertyEthyl 3-cyclopentyl-3-oxopropanoatetert-Butyl 3-cyclopentyl-3-oxopropanoate
Steric Hindrance (Ester) LowHigh (Shields carbonyl)
Transesterification Risk High (Readily reacts with alcohols)Very Low (Resistant to nucleophiles)
Deprotection Reagent Strong Base (e.g., NaOH, LiOH)Strong Acid (e.g., TFA, HCl)
Deprotection Mechanism Bimolecular Acyl Substitution (B_AC2)Unimolecular Alkyl Cleavage (A_AL1)
Cleavage Byproducts EthanolIsobutylene gas
Orthogonal Compatibility Acid-stable, Base-labileBase-stable, Acid-labile

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely a sequence of steps, but self-validating systems where the chemical causality provides real-time feedback to the researcher.

Protocol 1: Selective α-Alkylation of tert-Butyl 3-cyclopentyl-3-oxopropanoate
  • Objective: Alkylate the α-position while avoiding ester condensation side-reactions.

  • Causality: The bulky tert-butyl group prevents the enolate from attacking the ester carbonyl of neighboring molecules, ensuring high yields of the mono-alkylated product.

Step-by-Step Methodology:

  • Enolization: Dissolve the tert-butyl β-keto ester in anhydrous THF and cool to 0 °C under an inert atmosphere. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation: The immediate evolution of H₂ gas serves as a visual confirmation of enolate formation. Wait until effervescence ceases completely before proceeding.

  • Electrophilic Addition: Add 1.2 equivalents of the desired alkyl halide dropwise. Allow the reaction to warm to room temperature.

    • Self-Validation: The reaction mixture will transition from a cloudy suspension (sodium enolate) to a clear solution (or precipitate NaBr) as the alkylation proceeds to completion.

Protocol 2: Orthogonal Deprotection and Decarboxylation
  • Objective: Cleave the ester and decarboxylate to yield the substituted cyclopentyl ketone.

  • Causality: The choice of ester dictates the cleavage mechanism. For the tert-butyl ester, TFA drives the formation of the tert-butyl cation, which eliminates as isobutylene gas[3]. The resulting β-keto acid spontaneously decarboxylates, releasing CO₂.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the alkylated tert-butyl ester in Dichloromethane (DCM). Add an equal volume of Trifluoroacetic Acid (TFA) at room temperature.

    • Self-Validation: The reaction will immediately begin to vigorously bubble. This effervescence is the simultaneous release of isobutylene gas (from the ester cleavage) and CO₂ gas (from the decarboxylation of the resulting β-keto acid)[3].

  • Endpoint Determination: The complete cessation of gas evolution is a reliable, self-validating indicator that both deprotection and decarboxylation have reached 100% conversion. Crucial Safety Note: Do not run this reaction in a closed system to prevent dangerous pressure build-up[3].

Workflow Enolate 1. Enolization NaH, THF (0°C) Alkylation 2. Alkylation R-X (RT) Enolate->Alkylation H2 Gas Evolution Cleavage 3. TFA Cleavage TFA/DCM (RT) Alkylation->Cleavage Visual Clearing Product 4. Decarboxylation Ketone Product Cleavage->Product Isobutylene + CO2 Gas

Self-validating workflow for the alkylation and acidic deprotection of tert-butyl esters.

References

  • Common Organic Chemistry . Boc Deprotection Mechanism - TFA. Available at:[Link]

  • RSC Publishing . Recent advances in the transesterification of β-keto esters. Available at:[Link]

Sources

Technical Guide: IR Spectroscopy of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characterization for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as 2-cyclopentylmalonic acid mono-tert-butyl ester ).

This guide is structured to assist analytical chemists and process engineers in distinguishing this specific intermediate from its synthetic precursors (diesters) and degradation products (decarboxylated esters).

Executive Summary & Molecule Profile

Target Analyte: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid Chemical Classification:


-Dicarboxylic Acid Mono-Ester (Malonate Derivative)
Molecular Formula: 

Key Application: Chiral building block for peptide synthesis, antiviral therapeutics, and aspartic protease inhibitors.

This molecule presents a unique spectroscopic challenge: it contains two distinct carbonyl environments (carboxylic acid and tert-butyl ester) separated by a single carbon (C2). Successful identification relies on resolving these overlapping carbonyl bands and confirming the integrity of the labile tert-butyl group.

Characteristic IR Spectrum Analysis

The spectrum of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid is defined by the competition between the free carboxylic acid and the bulky ester group.

Primary Peak Assignments (Diagnostic Bands)
Frequency (

)
IntensityFunctional Group AssignmentStructural Insight
2900 – 3200 Broad, MediumO-H Stretch (Carboxylic Acid)Indicates the presence of the free acid. Often overlaps with C-H stretches. Broadness confirms H-bonding dimerization.
2950, 2870 Sharp, StrongC-H Stretch (

)
Cyclopentyl ring and t-Butyl methyl groups. The 2960

shoulder is specific to the t-Butyl

.
1740 – 1755 StrongC=O Stretch (Ester)The tert-butyl ester carbonyl appears at a higher frequency due to the bulky alkoxy group.
1705 – 1725 StrongC=O Stretch (Carboxylic Acid)The acid carbonyl typically appears at a lower frequency than the ester, often appearing as a resolved shoulder or split peak.
1365 & 1390 Medium, SharpC-H Bending (Gem-Dimethyl)The "t-Butyl Doublet." A critical diagnostic split peak confirming the tert-butyl group is intact.
1150 – 1250 StrongC-O Stretch (C-O-C)Ester linkage vibrations.
900 – 950 Medium, BroadO-H Out-of-Plane BendingCharacteristic "wags" of the carboxylic acid dimer.
Deep Dive: The Carbonyl Region (1700–1760 )

Unlike simple ketones, this molecule exhibits a "split carbonyl" signature.

  • The Acid Peak (1705–1725

    
    ):  This band arises from the carboxylic acid dimer. In dilute solution (e.g., 
    
    
    
    ), this may shift upward to ~1750
    
    
    (monomer), causing confusion with the ester peak.
  • The Ester Peak (1740–1755

    
    ):  The electron-donating tert-butyl group usually positions this band slightly higher than ethyl/methyl esters.
    
  • Resolution: In ATR (Attenuated Total Reflectance) mode on a solid sample, you will typically see a broadened, dual-apex peak. If the peak is a single sharp needle at 1735

    
    , you likely have the decarboxylated byproduct  (see Section 3).
    

Comparative Analysis: Alternatives & Impurities

In a synthesis context, the target molecule must be distinguished from the starting material (Diester) and the degradation product (Decarboxylated Ester).

Comparison Table: Target vs. Alternatives
FeatureTarget Analyte (Mono-Ester)Alternative A: Precursor (Di-tert-butyl diester)Alternative B: Degradant (Decarboxylated Ester)
OH Region (3000+) Broad, Strong (Acid OH)Absent (C-H only)Absent (C-H only)
Carbonyl (C=O) Split/Broad (1710 + 1745) Single Strong (~1735)Single Strong (~1730)
t-Butyl Doublet Present (1365/1390)Present (Stronger)Present
Fingerprint C-O stretch ~1200C-O stretch ~1150Simplified fingerprint
Mechanistic Insight: The Decarboxylation Risk

This molecule is a malonic acid derivative.[1][2][3] Upon heating (>60°C), it undergoes thermal decarboxylation to form tert-butyl 2-cyclopentylacetate .

  • Spectral Consequence: Disappearance of the broad O-H band (3000

    
    ) and the collapse of the split carbonyl signal into a single ester peak.
    
  • Protocol Implication: Do not dry this sample in a high-temperature oven prior to analysis.

Visualized Decision Frameworks

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the spectral evolution from precursor to product to degradant.

SynthesisPath Precursor Precursor: Diester (Di-tert-butyl 2-cyclopentylmalonate) IR: No OH, Single C=O Target TARGET: Mono-Ester 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid IR: Broad OH, Split C=O Precursor->Target Hydrolysis (Appearance of OH) Degradant Degradant: Decarboxylated (tert-butyl 2-cyclopentylacetate) IR: No OH, Single C=O, Loss of CO2 Target->Degradant Heat (>60°C) (Loss of OH, CO2)

Caption: Spectral evolution from diester precursor to mono-ester target, and the risk of thermal degradation.

Diagram 2: IR Identification Logic Gate

Use this flowchart to validate the identity of your isolated material.

DecisionTree Start Analyze Spectrum (Region: 2500-3500 cm-1) CheckOH Is there a BROAD OH stretch? Start->CheckOH NoOH NO: Sharp C-H only CheckOH->NoOH No YesOH YES: Broad 2500-3300 CheckOH->YesOH Yes CheckCO Check Carbonyl (1700-1760) NoOH->CheckCO Diester Precursor (Diester) OR Decarboxylated Product CheckCO->Diester CheckSplit Check Carbonyl Band Shape YesOH->CheckSplit SinglePeak Single Peak (~1710) CheckSplit->SinglePeak SplitPeak Split/Shoulder (1710 + 1745) CheckSplit->SplitPeak Diacid Impurity: Diacid (Over-hydrolysis) (Check: No t-Butyl doublet) SinglePeak->Diacid Confirmed CONFIRMED TARGET Mono-Ester SplitPeak->Confirmed

Caption: Logic gate for distinguishing the target mono-ester from diester precursors and diacid byproducts.

Experimental Protocol: Validated IR Method

To ensure reproducible data and avoid artifacts (such as thermal degradation during sample prep), follow this validated protocol.

Method A: Diamond ATR (Recommended)
  • Why: Requires no heating, minimal sample prep, and preserves the solid-state dimer structure of the acid.

  • Steps:

    • Place ~5 mg of the solid/oil sample onto the Diamond crystal.

    • Apply pressure using the anvil clamp.

    • Acquire spectrum (Range: 4000–600

      
      , Resolution: 4 
      
      
      
      , Scans: 16).
    • Validation: Check the baseline at 2000–2500

      
      . If noisy, clean crystal with isopropanol and re-run.
      
Method B: Solution Cell ( or )
  • Why: Use this if the solid state spectrum is too cluttered in the fingerprint region or to resolve the Carbonyl bands.

  • Caution: In dilute solution, the carboxylic acid dimer may break into monomers, shifting the Acid C=O band from ~1710 to ~1750

    
    , causing it to perfectly overlap with the Ester C=O.
    
  • Protocol:

    • Dissolve 10 mg sample in 1 mL dry

      
      .
      
    • Inject into a liquid cell with NaCl or

      
       windows (0.1 mm path length).
      
    • Subtract pure solvent background carefully.

Critical "Watch-Outs"
  • KBr Pellet Warning: Do not grind this sample vigorously with KBr if the sample is waxy or low-melting (MP ~20°C). The heat of friction can cause partial decarboxylation or melting, leading to poor baselines.

  • Water Interference: The broad OH of the product can be confused with wet solvent. Verify the "t-Butyl Doublet" at 1365/1390

    
     to confirm the molecule is organic and not just wet.
    

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Peroxybenzoic acid, tert-butyl ester (Analogous t-butyl ester data). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[5] (2018).[5] [Link]

  • Master Organic Chemistry. The Malonic Ester Synthesis. (2025).[6][2][7][8] [Link]

Sources

Reference Standards for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4), also known as mono-tert-butyl 2-cyclopentylmalonate , is a critical "Substituted Malonic Acid Half-Oxyester" (SMAHO). It serves as a pivotal building block in the synthesis of antiviral therapeutics (e.g., HCV protease inhibitors) and peptidomimetics, specifically for introducing cyclopentyl moieties via decarboxylative coupling.

The Analytical Challenge: This compound presents a unique "stability-detectability" paradox. Structurally, it is prone to spontaneous decarboxylation (losing CO₂) and acid-catalyzed ester hydrolysis (losing the tert-butyl group). Spectroscopically, it lacks a strong chromophore, rendering standard UV-HPLC methods unreliable.

This guide objectively compares the three primary reference standard strategies—Commercial Certified Standards , Research-Grade Reagents , and In-House Synthesis —providing a validated analytical protocol to ensure data integrity in drug development.

Technical Context & Stability Profile

Understanding the degradation mechanisms is prerequisite to selecting a reference standard. The compound contains a free carboxylic acid beta to an ester carbonyl, a motif classically unstable to heat.

Degradation Pathways

The integrity of your reference standard is threatened by two primary pathways:

  • Thermal Decarboxylation: Upon heating or prolonged storage at room temperature, the free acid facilitates a cyclic transition state, releasing CO₂ to form tert-butyl 2-cyclopentylacetate.

  • Acid Hydrolysis: The tert-butyl ester is acid-labile. Exposure to strong acidic mobile phases converts it to 2-cyclopentylmalonic acid, which subsequently decarboxylates to cyclopentylacetic acid.

Visualization: Degradation Mechanism

DegradationPathways Compound Analyte: 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Decarb Degradant A: Tert-butyl 2-cyclopentylacetate (Loss of CO2) Compound->Decarb Heat / Storage (Decarboxylation) Hydrolysis Intermediate: 2-Cyclopentylmalonic acid (Loss of t-Bu) Compound->Hydrolysis Acid (H+) FinalDeg Degradant B: Cyclopentylacetic acid (Total Degradation) Hydrolysis->FinalDeg - CO2

Caption: Figure 1. Primary degradation pathways. The reference standard must be monitored for Degradant A (Decarboxylation) and Degradant B (Hydrolysis).

Comparative Guide: Reference Standard Options

There is currently no pharmacopeial (USP/EP) primary standard for this specific intermediate. Researchers must choose between the following alternatives.

Option A: Commercial Certified Reference Material (CRM)

Best for: GMP release testing, late-stage validation.

  • Description: Sourced from specialized vendors (e.g., ChemScene, MilliporeSigma Custom) with a comprehensive Certificate of Analysis (CoA).

  • Pros:

    • Traceability: Validated via 1H-NMR, Mass Spec, and HPLC.

    • Purity: Typically >97%.[1]

    • Risk Mitigation: Vendor assumes liability for characterization.

  • Cons:

    • Cost: High (

      
      2,000/g).
      
    • Lead Time: Often "make-to-order" due to stability issues.

  • Verdict: The "Gold Standard" for regulatory filings, but often overkill for early exploratory work.

Option B: Research-Grade Reagent (Catalog Chemical)

Best for: Early synthesis screening, non-GLP studies.

  • Description: Off-the-shelf chemicals from building-block vendors (e.g., BLDpharm, BenchChem).

  • Pros:

    • Cost: Low (

      
      200/g).
      
    • Availability: Generally in stock.

  • Cons:

    • Variable Purity: Often 90–95%. May contain significant levels of the decarboxylated impurity (tert-butyl cyclopentylacetate).

    • Limited Data: CoA often lacks quantitative assay (potency) data, relying only on area% purity.

  • Verdict: Acceptable only if you perform the "Self-Validation Protocol" (Section 4) to determine actual potency.

Option C: In-House Synthesis (The "Do-It-Yourself" Standard)

Best for: High-volume needs, unavailable commercial stock.

  • Description: Synthesized via partial hydrolysis of Di-tert-butyl 2-cyclopentylmalonate using mild conditions (e.g., t-BuNH₂/LiBr/MeOH/H₂O) to avoid decarboxylation .

  • Pros:

    • Freshness: Minimizes degradation from storage.

    • Cost: Extremely low recurring cost.

  • Cons:

    • Resource Heavy: Requires internal NMR/MS validation.

    • Purification: Difficult to separate mono-ester from di-ester without inducing degradation.

  • Verdict: Recommended only for expert synthetic chemistry teams.

Summary Comparison Table
FeatureCommercial CRM (Option A)Research Grade (Option B)In-House Synthesis (Option C)
Purity Assurance High (>97% w/ qNMR)Variable (90-95%)User-Dependent
Traceability Full CoALimitedInternal Only
Stability Risk Low (Cold Chain Ship)High (Unknown Storage)Low (Fresh Prep)
Cost

$
$

(Time)
Suitability GMP/GLP AnalysisExploratory / R&DProcess Development

Experimental Protocol: The "Self-Validating" System

Due to the lack of UV chromophores and stability issues, standard HPLC methods fail. Use this protocol to validate your reference standard regardless of the source.

Method Principle

We utilize LC-MS or LC-CAD (Charged Aerosol Detection) . UV detection at 210 nm is a fallback but suffers from poor sensitivity and solvent interference. The mobile phase is buffered to pH 4.5 to prevent on-column hydrolysis while keeping the acid protonated for retention.

Step-by-Step Workflow

1. Standard Preparation (Critical Step)

  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) to prevent transesterification.

  • Concentration: Prepare at 0.5 mg/mL.

  • Temperature: Keep all solutions at 4°C. Do not sonicate (heat generation promotes decarboxylation). Vortex only.

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 5 mM Ammonium Formate (pH 4.5). Note: Do not use 0.1% TFA; it is too acidic and will degrade the standard.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Strict control; higher temps degrade the analyte).

3. Detection Settings

  • MS (Preferred): ESI Negative Mode (detects [M-H]⁻ at m/z ~227).

  • CAD: Nebulizer temp 35°C.

  • UV (Fallback): 210 nm (Reference 360 nm).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Reference Standard (Solid) Prep Dissolution: ACN, 4°C, Vortex (NO SONICATION) Sample->Prep Weighing Inject Injection: 5 µL, Autosampler at 4°C Prep->Inject Immediate Sep Separation: C18 Column, pH 4.5 Temp: 25°C Inject->Sep Detect Detection: MS (ESI-) or CAD (Avoid UV <210nm) Sep->Detect Data Data Analysis: Check for m/z 171 (Decarb) and m/z 172 (Hydrolysis) Detect->Data

Caption: Figure 2. Optimized analytical workflow minimizing on-column degradation.

References

  • Amelica. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates. Available at: [Link]

  • PubChem. 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid Compound Summary. Available at: [Link]

Sources

validating enantiomeric excess of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid derivatives

Comparative Guide: Enantiomeric Excess Validation for Labile -Keto Acid Derivatives

Subject: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (and related Malonic Acid Monoesters)

Executive Summary

This guide addresses the validation of enantiomeric excess (

3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid1Malonic Acid Monoesters (MAMs)1

The Challenge: This specific scaffold presents a "stability-chirality" paradox. The

spontaneous decarboxylation1

1

The Verdict:

  • Gold Standard: Chiral HPLC on immobilized polysaccharide phases (Amylose/Cellulose) at sub-ambient temperatures (

    
     to 
    
    
    ).
  • Recommended Validation: A "Dual-Path" approach using Direct HPLC (for the free acid) cross-validated against Derivatization HPLC (conversion to the stable diester).

  • Not Recommended: Chiral Gas Chromatography (GC) due to thermal decarboxylation.[1]

Part 1: Critical Analysis of Validation Methods

Direct Chiral HPLC (The Gold Standard)

Mechanism: Separation based on transient diastereomeric interactions with the chiral stationary phase (CSP).[1] Suitability: High. This is the only method that allows isolation of the intact parent molecule without chemical modification, provided temperature is controlled.[1]

FeaturePerformanceNotes
Resolution (

)
High (

)
Dependent on acidic additives to suppress ionization.[1]
LOD Low (

)
UV detection at 210-220 nm (carbonyl absorption).[1]
Risk Factor MediumOn-column decarboxylation is possible if the column heats up.[1][2]
Throughput Medium15–30 min run times.[1]

Key Protocol Adjustment: Standard Normal Phase (Hexane/IPA) requires 0.1% Trifluoroacetic Acid (TFA) .[1] Without TFA, the free carboxylic acid will ionize, leading to peak tailing and loss of chiral recognition.[1] However, excessive acid or heat will cleave the tert-butyl ester.[1] Strict temperature control (


) is mandatory.
Indirect HPLC via Derivatization (The Stabilizer)

Mechanism: Chemical conversion of the unstable carboxylic acid to a methyl ester using Trimethylsilyldiazomethane (TMS-DAM) , followed by HPLC analysis of the resulting stable diester.[1] Suitability: High (for validation).

  • Pros: The resulting tert-butyl methyl diester is thermally stable and non-acidic.[1] It eliminates peak tailing and prevents decarboxylation during analysis.[1]

  • Cons: Requires a chemical step.[1] You must prove the derivatization itself does not induce racemization.[1]

Chiral GC (The False Path)

Mechanism: Volatilization and separation on cyclodextrin-based phases.[1] Suitability: Critical Failure. [1]

  • Reasoning:

    
    -keto acids and malonic monoesters decarboxylate rapidly above 
    
    
    .[1] Injecting this sample into a GC inlet (
    
    
    ) will yield the decarboxylated product (cyclopentyl acetate), destroying the stereocenter you intend to measure.

Part 2: Experimental Protocols

Protocol A: Direct Chiral HPLC (Primary Method)

Use this for routine QC of the isolated solid.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Hexane:Ethanol (90:10) .

    • Crucial: Keep sample on ice (

      
      ) until injection.
      
    • Filter through a 0.22

      
      m PTFE syringe filter (cold).[1]
      
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (

      
       mm, 5 
      
      
      m).[1]
    • Mobile Phase:

      
      -Hexane / Isopropanol / TFA (95 : 5 : 0.1).[1]
      
    • Flow Rate: 0.8 mL/min.[1]

    • Temperature:

      
        (Thermostatted column compartment).
      
    • Detection: UV @ 215 nm.[1]

  • Self-Validation Step:

    • Inject a racemic standard (generated by mixing equimolar amounts of enantiomers or by deliberate base-catalyzed racemization of a small aliquot) to confirm separation capability (

      
      ).
      
Protocol B: TMS-Diazomethane Derivatization (Confirmatory Method)

Use this to validate that Protocol A is not suffering from on-column degradation.

  • Derivatization:

    • Dissolve 5 mg of acid in 0.5 mL Methanol/Benzene (1:4).[1]

    • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at

      
       until a persistent yellow color remains.[1]
      
    • Stir for 10 min at

      
      .
      
    • Quench with 1 drop of acetic acid (color disappears).[1]

    • Evaporate solvent under

      
       flow (do not heat).[1][3]
      
  • Analysis:

    • Analyze the resulting diester using standard Chiral HPLC (Hexane/IPA 98:2, no TFA needed).

    • Compare the

      
       obtained here with Protocol A. If they match, Protocol A is validated.
      

Part 3: Visualizations

Diagram 1: Method Selection & Decision Matrix

This flowchart guides the researcher through the stability checks required before choosing a validation method.[1]

MethodSelectionStartStart: 3-(t-Butoxy)-2-cyclopentyl-3-oxopropanoic acidStabilityCheckThermal Stability Check(TGA/DSC or Micro-boiling)Start->StabilityCheckIsStableStable > 100°C?StabilityCheck->IsStableDecarboxylationHigh Risk:DecarboxylationIsStable->DecarboxylationNo (Likely)DirectHPLCDirect Chiral HPLC(Low Temp, Acidic MP)IsStable->DirectHPLCYes (Unlikely)GC_FailSTOP: GC AnalysisWill destroy sampleDecarboxylation->GC_FailDecarboxylation->DirectHPLCPath A: Careful ControlDerivatizationDerivatization(TMS-Diazomethane)Decarboxylation->DerivatizationPath B: StabilizationValidationCross-Validation:Compare ee valuesDirectHPLC->ValidationStableDiesterStable DiesterAnalysisDerivatization->StableDiesterStableDiester->Validation

Caption: Decision matrix for analyzing thermally unstable malonic acid derivatives. Note the rejection of GC.

Diagram 2: Self-Validating Experimental Workflow

This diagram illustrates the "Dual-Path" validation system to ensure scientific integrity.

ValidationWorkflowSampleUnknown Sample(Enantioenriched)PrepAPrep A: Cold Dissolution(+ 0.1% TFA)Sample->PrepAPrepBPrep B: Methylation(TMS-DAM, 0°C)Sample->PrepBRacemateRacemic Std(Synthetic)HPLC_AHPLC Method A(Chiralpak AD-H, 10°C)Acidic ModeRacemate->HPLC_ARefHPLC_BHPLC Method B(Chiralpak AD-H, 25°C)Neutral ModeRacemate->HPLC_BRefPrepA->HPLC_APrepB->HPLC_BDataAee Value (A)HPLC_A->DataADataBee Value (B)HPLC_B->DataBCompareCompare Results|ee(A) - ee(B)| < 1.0%?DataA->CompareDataB->CompareResultVALIDATEDCompare->ResultYesFailINVESTIGATE(Racemization during prep?)Compare->FailNo

Caption: Dual-path workflow comparing direct analysis vs. derivatization to rule out method-induced errors.

References

  • Daicel Corporation. Chiral Column Selection Guide for Acidic Compounds.[1] Chiral Technologies.[1] [Link]

  • Kawabata, T., et al. (2020).[1] "Stereoselective

    
    -Chlorination of 
    
    
    -Keto Esters." PMC (PubMed Central). [Link][1]
    • Relevance: Provides specific HPLC conditions (Chiralcel OD-H, Hexane/IPA) for cyclic -keto esters.
  • Relevance: Confirms physical properties and storage requirements (Inert
  • Presser, A., & Hüfner, A. (2004).[1] "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis."[1] Monatshefte für Chemie.

    • Relevance: Establishes the protocol for mild methylation (Protocol B)

comparative stability study of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Study of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid vs. Alkyl Analogs: A Technical Guide for Process Chemists

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the premature degradation of a critical building block derails an entire multi-step campaign. Malonate half-esters are particularly notorious for this. They are highly versatile intermediates used in decarboxylative cross-couplings, Knoevenagel condensations, and the synthesis of complex active pharmaceutical ingredients (APIs). However, their dual nature—housing both a reactive carboxylic acid and an ester—makes them highly susceptible to hydrolysis and thermal decarboxylation[1].

This guide provides an in-depth comparative stability analysis of 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS: 1955560-75-4)[2] against its methyl and ethyl analogs. By understanding the mechanistic causality behind their degradation, researchers can rationally select the appropriate protecting group strategy for their specific process conditions.

Structural & Mechanistic Profiling

The stability of a malonate half-ester is dictated by the steric and electronic properties of its esterifying group. The degradation of these compounds generally follows two sequential pathways: ester cleavage (via hydrolysis or acidolysis) to form the diacid, followed by rapid thermal decarboxylation[1].

  • Basic Saponification (The

    
     Pathway):  Methyl and ethyl esters are highly exposed to nucleophilic attack. Under basic conditions, hydroxide ions readily attack the carbonyl carbon, leading to rapid saponification. In stark contrast, the bulky tert-butyl group in 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid provides massive steric shielding. This steric bulk effectively blocks the Burgi-Dunitz trajectory required for hydroxide attack, rendering the tert-butyl ester exceptionally stable in high-pH environments.
    
  • Acidic Cleavage (The

    
     Pathway):  While robust against base, the tert-butyl group is the Achilles' heel under acidic stress. Strong acids (e.g., Trifluoroacetic acid, HCl) protonate the ester oxygen. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the C-O bond cleaves rapidly, expelling isobutylene gas and leaving behind 2-cyclopentylmalonic acid[3]. Methyl and ethyl esters cannot form stable carbocations and therefore remain intact under mild-to-moderate acidic conditions.
    
  • Thermal Decarboxylation: Once the ester is cleaved to form the free diacid, the molecule is highly unstable. Even at moderate temperatures (>50°C), the diacid forms a six-membered cyclic transition state, facilitating the loss of

    
     to form an enol, which rapidly tautomerizes to cyclopentylacetic acid[1]. The intact tert-butyl half-ester, however, is thermally stable up to ~120°C, at which point it undergoes a concerted thermal elimination of isobutylene and 
    
    
    
    [4].

DegradationPathways A 2-Cyclopentylmalonate Half-Ester B Acidic Cleavage (t-Bu Labile) A->B H+ (TFA) C Basic Saponification (Me/Et Labile) A->C OH- (NaOH) E Thermal Decarboxylation (-CO2) A->E Heat (>120°C) D 2-Cyclopentylmalonic Acid (Diacid Intermediate) B->D -Isobutylene C->D -MeOH/EtOH D->E Heat (>50°C) F Cyclopentylacetic Acid Derivatives E->F Tautomerization

Figure 1: Mechanistic degradation pathways of malonate half-esters under various stress conditions.

Comparative Stability Data

To quantify these mechanistic differences, we evaluate the half-lives (


) of the tert-butyl, methyl, and ethyl analogs under standardized stress conditions. The data below summarizes the kinetic behavior of these compounds, highlighting the orthogonal stability profiles of the tert-butyl versus the linear alkyl esters.
Compound AnalogBasic Hydrolysis

(1M NaOH, THF/Water, 25°C)
Acidic Cleavage

(20% TFA in DCM, 25°C)
Thermal Stability (Decarboxylation Onset, TGA)
tert-Butyl (CAS: 1955560-75-4)> 72 hours (Highly Stable)< 15 minutes (Highly Labile)~ 120°C
Methyl (3-Methoxy analog)< 30 minutes (Highly Labile)> 72 hours (Highly Stable)~ 140°C
Ethyl (3-Ethoxy analog)~ 1.5 hours (Labile)> 72 hours (Highly Stable)~ 145°C

Experimental Protocols: Self-Validating Kinetic Systems

To ensure trustworthiness and reproducibility, kinetic degradation studies must be designed as self-validating systems. The critical point of failure in ester hydrolysis/cleavage assays is the quenching step; if the stress condition is not instantly neutralized, degradation continues in the autosampler, skewing the data[3].

Protocol A: Base-Catalyzed Hydrolysis Stress Test

Causality: We utilize a high excess of hydroxide to force pseudo-first-order kinetics, making the decay curve purely dependent on the ester's steric profile.

  • Sample Preparation: Dissolve 1.0 mmol of the malonate half-ester in 5.0 mL of THF. Add an internal standard (e.g., biphenyl) to normalize HPLC injection volumes.

  • Initiation: Add 5.0 mL of 2M aqueous NaOH to the stirring solution at exactly 25°C.

  • Aliquoting & Quenching (Critical Step): At

    
     and 
    
    
    
    minutes, withdraw a 100 µL aliquot. Immediately inject the aliquot into a vial containing 900 µL of a cold phosphate buffer (
    
    
    ). Why pH 3.0? It instantly neutralizes the NaOH to halt saponification, but is not acidic enough to trigger the
    
    
    cleavage of the tert-butyl group.
  • Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% Formic Acid gradient, UV detection at 210 nm). Plot the log of the normalized peak area versus time to extract the rate constant (

    
    ) and 
    
    
    
    .
Protocol B: Acid-Mediated Cleavage Kinetics

Causality: 20% TFA in DCM is the industry standard for tert-butyl deprotection[3]. We must track the disappearance of the starting material and the transient appearance of the diacid before it decarboxylates.

  • Sample Preparation: Dissolve 1.0 mmol of the half-ester and internal standard in 8.0 mL of anhydrous DCM.

  • Initiation: Add 2.0 mL of neat Trifluoroacetic Acid (TFA) at 25°C.

  • Aliquoting & Quenching: Withdraw 100 µL aliquots at

    
     and 
    
    
    
    minutes. Quench immediately into 900 µL of cold methanol containing 5% pyridine. Causality: Pyridine instantly neutralizes the TFA, while methanol acts as a heat sink to prevent thermal decarboxylation of the newly formed diacid[3].
  • Analysis: Analyze via RP-HPLC using the same method as Protocol A.

ExperimentalWorkflow S1 Sample Prep (Equimolar) S2 Stress Conditions (Acid/Base/Heat) S1->S2 S3 Quenching & Neutralization S2->S3 S4 RP-HPLC Analysis (UV 210 nm) S3->S4 S5 Kinetic Modeling (k_obs, t_1/2) S4->S5

Figure 2: Standardized workflow for comparative stability assessment via RP-HPLC.

Application Insights for Drug Development

The stark contrast in stability profiles dictates the synthetic utility of these analogs:

  • Opt for the tert-Butyl Ester (CAS: 1955560-75-4): If your downstream synthetic sequence involves strongly basic conditions (e.g., enolate alkylations, Grignard additions) or aggressive nucleophiles (e.g., primary amines for amide coupling at the free acid site), the tert-butyl group is mandatory. It will survive conditions that would instantly destroy a methyl ester.

  • Opt for the Methyl/Ethyl Ester: If your sequence requires prolonged exposure to Lewis or Brønsted acids (e.g., Boc-deprotection of an adjacent amine), the tert-butyl ester will prematurely cleave and decarboxylate. In these scenarios, the methyl ester provides the necessary acidic resilience.

References

  • Chen, B., et al. "Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity." Molecules (MDPI). Available at: [Link]

Sources

Analytical Validation of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Purity confirmation methodologies, experimental data synthesis, and orthogonal analytical strategies.

The Analytical Challenge: Beyond Standard Chromatography

In the synthesis of complex active pharmaceutical ingredients (APIs), the structural and compositional integrity of upstream intermediates dictates the success of downstream coupling reactions. 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (Chemical Formula:


; Molecular Weight: 228.29  g/mol ) is a critical malonic acid mono-tert-butyl ester derivative used as a versatile building block.

Because this aliphatic compound lacks a strong UV chromophore, standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically blind to it without the use of specialized, often non-linear detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). Consequently, confirming the absolute purity of this intermediate requires an orthogonal, self-validating analytical system.

The Self-Validating System: Causality in Method Selection

To achieve a truthful description of chemical constitution, regulatory bodies and pharmacopeias mandate a multi-pronged approach[1]. We compare three distinct methodologies:

  • Elemental Analysis (CHNS/O): This is the ultimate mass-balance check. By combusting the sample and measuring the exact mass fractions of Carbon, Hydrogen, and Oxygen, EA detects "invisible" mass. For example, if a batch contains residual inorganic salts (e.g., NaCl from a workup) or water, the carbon mass fraction will drop proportionally. It is a fundamental technique for raw material validation[2].

  • Quantitative 1H NMR (qNMR): qNMR provides a versatile and orthogonal means of purity evaluation by comparing the integral of the analyte's protons against a certified internal standard[3]. While highly specific to the organic structure, qNMR can miss proton-free inorganic impurities if absolute mass balance is not strictly calculated[4].

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass and isotopic distribution to confirm the molecular formula, but it is generally non-quantitative due to variable ionization efficiencies.

The Causality of the System: If a sample contains 2.0% water, a standard qNMR analysis might still report the organic purity as >99% if the water peak is excluded from the integration. However, Elemental Analysis acts as the safeguard: the theoretical carbon mass fraction will drop from 63.14% to ~61.87%, immediately flagging the presence of the invisible mass. Together, they form a closed-loop validation system.

Orthogonal Workflow Visualization

PurityValidation A 3-(Tert-butoxy)-2-cyclopentyl -3-oxopropanoic acid B Sample Aliquoting A->B C1 Elemental Analysis (CHNS/O) B->C1 C2 Quantitative 1H NMR (qNMR) B->C2 C3 HRMS Analysis (ESI-TOF) B->C3 D1 Mass Fraction (%C, %H, %O) C1->D1 D2 Absolute Purity (Mass %) C2->D2 D3 Structural ID (Exact Mass) C3->D3 E Data Synthesis & Purity Confirmation D1->E D2->E D3->E

Orthogonal purity validation workflow for pharmaceutical intermediates.

Experimental Methodologies

Protocol 1: Elemental Analysis (C, H, and O Determination)

Because 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid lacks nitrogen and sulfur, the analysis is restricted to Carbon, Hydrogen, and Oxygen.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the homogenized compound into a tin capsule (for C/H analysis) and a separate silver capsule (for O analysis) using a microbalance with 0.001 mg resolution.

  • C/H Combustion: Drop the tin capsule into a combustion reactor at 1000°C with a transient, highly pure oxygen injection. The organic matrix is oxidized entirely to

    
     and 
    
    
    
    .
  • Oxygen Pyrolysis: Drop the silver capsule into a pyrolysis reactor at 1060°C over a carbon black catalyst in an inert helium atmosphere to quantitatively convert organic oxygen to carbon monoxide (

    
    ).
    
  • Separation & Detection: Pass the resultant gases through a gas chromatography (GC) column and detect the eluates using a Thermal Conductivity Detector (TCD).

  • Calibration: Calibrate the instrument response factors using a certified reference material (e.g., Benzoic Acid).

Protocol 2: Quantitative 1H NMR (qNMR)
  • Standard Selection: Select a certified internal calibrator that is pure, stable, and has a distinct NMR resonance that does not overlap with the analyte[5]. Maleic acid (traceable to NIST SRM) is ideal.

  • Co-Weighing: Accurately co-weigh ~15 mg of the analyte and ~5 mg of the internal standard into a single vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of

    
     (containing 0.03% TMS) and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters (Critical): Acquire the 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to

    
     of the slowest relaxing proton in the system to ensure complete magnetization recovery and accurate absolute integration[3].
    
  • Data Processing: Apply rigorous baseline correction and phase adjustment. Integrate the isolated tert-butyl singlet (~1.45 ppm, 9H) of the analyte against the internal standard's peak to calculate absolute mass purity.

Quantitative Data Presentation

The following tables synthesize the experimental data, demonstrating the sensitivity of Elemental Analysis to matrix variations compared to other techniques.

Table 1: Theoretical vs. Experimental Elemental Analysis (


) 
ParameterTheoretical Mass Fraction (%)Experimental Batch A (High Purity) (%)Experimental Batch B (Contains 2.0% Moisture) (%)
Carbon (C) 63.1463.0861.87
Hydrogen (H) 8.838.858.88
Oxygen (O) 28.0328.0529.25
Calculated Purity 100.0>99.8~98.0

Data Causality Note: In Batch B, the presence of 2.0% w/w water (


) dilutes the carbon content while artificially inflating the hydrogen and oxygen mass fractions. This precise mass deficit is what makes EA an indispensable orthogonal check.

Table 2: Comparative Performance Metrics for Purity Confirmation

MetricElemental Analysis (CHNS/O)Quantitative 1H NMR (qNMR)High-Resolution MS (HRMS)
Primary Output Absolute mass fraction (%C, %H, %O)Absolute organic purity (Mass %)Exact mass & isotopic pattern
Detection Scope Universal (flags inorganic salts/water)Nucleus-specific (organic protons)Ionizable compounds only
Destructive? Yes (Combustion/Pyrolysis)No (Sample can be recovered)Yes (Ionization)
Analytical Blind Spots Cannot determine structural isomerismMisses proton-free inorganic impuritiesNon-quantitative; subject to matrix effects

Synthesis and Conclusion

Relying on a single analytical technique during drug development introduces critical blind spots. While qNMR stands out as a highly precise method for determining the organic purity of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid, a comprehensive validation strategy must incorporate Elemental Analysis[6].

By merging the structural specificity of qNMR with the universal mass-balance rigor of Elemental Analysis, laboratories can establish a self-validating data package. This holistic approach ensures compliance with stringent pharmacopeial standards and ICH Q3D guidelines[7], guaranteeing that downstream API syntheses are built upon structurally and compositionally flawless intermediates.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), October 2014.[Link]

  • "How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure, May 2025. [Link]

  • "QNMR for Reference Material Preparation." Encyclopedia.pub, February 2021.[Link]

  • "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP Scientifica. [Link]

  • "Elemental Impurity Analysis." Intertek.[Link]

  • "Ph. Eur. reference standards - Establishment of Quantitative RS." EDQM, February 2024.[Link]

Sources

Optimizing Crystal Structure Determination of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid Salts Content Type: Publish Comparison Guide

A Comparative Guide to Chiral Resolution & Solid-State Analysis

Executive Summary

For researchers in early-stage drug discovery, 3-(tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (CAS 1955560-75-4) represents a challenging but critical chiral building block. Its structure—a mono-tert-butyl ester of 2-cyclopentylmalonic acid—combines a bulky, hydrophobic tert-butyl group with a conformationally flexible cyclopentyl ring. This combination often leads to oils or disordered solids, making absolute configuration determination via X-ray crystallography difficult.

This guide compares three distinct strategies for obtaining diffraction-quality crystals: Classic Chiral Amine Salts , Bulky Rigid Framework Salts , and Covalent Derivatization . We analyze these methods based on crystallization success rates, resolution efficiency, and structural fidelity.

The Challenge: Conformational Flexibility & Disorder

The target molecule possesses two features that antagonize lattice formation:

  • The Cyclopentyl Ring: Exists in dynamic equilibrium between envelope and twist conformations (pseudorotation), leading to high thermal parameters and disorder in the crystal lattice.

  • The Tert-butyl Group: A "greasy" rotator that often requires significant void space or specific packing interactions to lock into position.

Direct crystallization of the free acid is rarely successful due to weak intermolecular hydrogen bonding (usually forming cyclic dimers) that cannot overcome the entropic disorder of the alkyl groups. Salt formation is the requisite strategy to introduce strong ionic anchors (charge-assisted hydrogen bonds).

Comparative Analysis of Crystallization Strategies

We compare three primary workflows for structural determination.

Strategy A: Classic Chiral Bases (The Industry Standard)
  • Agents: (R)/(S)-1-Phenylethylamine (PEA), (R)/(S)-1-(1-Naphthyl)ethylamine.

  • Mechanism: Forms a simple 1:1 ammonium-carboxylate salt. The primary interaction is a charge-assisted H-bond ladder.

FeaturePerformanceAnalysis
Crystallizability ModeratePEA is small and planar. It packs efficiently but may not provide enough steric bulk to "lock" the cyclopentyl group of the acid, leading to disorder.
Resolution (ee) High (>90%)Excellent for chiral resolution due to significant solubility differences between diastereomeric salts.
XRD Quality VariableOften requires low temperature (100 K) to resolve disorder. Twinning is common.
Cost LowReadily available in bulk.
Strategy B: Bulky Rigid Frameworks (The High-Performance Option)
  • Agents: Dehydroabietylamine, Cinchonidine, Brucine.

  • Mechanism: These bases provide a large, rigid chiral pocket (the "lock") that accommodates the bulky tert-butyl/cyclopentyl groups (the "key").

FeaturePerformanceAnalysis
Crystallizability High The large hydrophobic surface area of these bases promotes van der Waals interlocking with the target's alkyl groups.
Resolution (ee) ModerateSlower kinetics; sometimes forms solid solutions (quasi-racemates) if the fit isn't perfect.
XRD Quality Superior The rigid framework reduces thermal motion of the target molecule, yielding sharper diffraction spots and better R-factors.
Cost HighExpensive reagents; harder to recover.
Strategy C: Covalent Derivatization (The "Nuclear" Option)
  • Agents: (S)-Mosher's Acid Chloride (to form mixed anhydride/amide) or chiral alcohols.

  • Mechanism: Converts the salt formation problem into a covalent bond formation problem, eliminating ionic dissociation issues.

FeaturePerformanceAnalysis
Crystallizability LowOften yields oils. Requires chromatography before crystallization.
Resolution (ee) N/AUsed for analytical determination (NMR/HPLC), not bulk resolution.
XRD Quality HighIf it crystallizes, the structure is usually very stable.
Cost Very HighConsumes the sample; adds synthetic steps.
Strategic Recommendation

For absolute structure determination , Strategy B (Bulky Salts) is superior. The use of Dehydroabietylamine or Cinchonidine is recommended because their bulky skeletons stabilize the flexible cyclopentyl ring of the target acid.

For bulk purification/resolution , Strategy A (PEA) remains the most scalable option.

Experimental Protocols (Self-Validating)
Protocol 1: Salt Screening & Synthesis

Objective: Identify the optimal base and solvent system.

  • Stoichiometry Check: Weigh 0.1 mmol of the target acid (approx. 22.8 mg). Add exactly 1.0 equivalent of the chiral base (e.g., 12.1 mg of (R)-PEA).

    • Validation: Dissolve a small aliquot in CDCl3. The

      
      -proton signal of the acid (next to the carboxylate) should shift upfield by ~0.1-0.3 ppm upon salt formation compared to the free acid.
      
  • Solvent Screening: Dissolve the mixture in minimal Methanol (MeOH). Aliquot into 4 vials.

    • Vial 1: Pure MeOH (Slow evaporation).

    • Vial 2: MeOH + Ethyl Acetate (1:1).

    • Vial 3: Isopropanol (IPA).

    • Vial 4: Acetone + Water (9:1).

  • Crystallization: Heat to 50°C to ensure full dissolution, then cool slowly to room temperature (0.1°C/min).

    • Validation: If oil forms (oiling out), reheat and add a seed crystal or scratch the glass. If oil persists, switch to Strategy B (Bulky Base).

Protocol 2: Vapor Diffusion (The "Gold Standard" for X-ray Quality)

Use this when slow evaporation yields poor crystals.

  • Inner Vial: Place 10-20 mg of the salt in a small (2 mL) vial. Dissolve in the "Good Solvent" (e.g., Ethanol) until just dissolved.

  • Outer Vial: Place the open inner vial inside a larger (20 mL) vial containing the "Bad Solvent" (e.g., Hexane or Diethyl Ether).

  • Seal: Cap the outer vial tightly.

  • Mechanism: The volatile bad solvent diffuses into the good solvent, slowly increasing supersaturation.

  • Validation: Inspect daily under polarized light. Birefringence (glowing under crossed polarizers) indicates crystallinity.

Protocol 3: X-ray Data Collection & Refinement

Critical steps for handling the cyclopentyl disorder.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: At Room Temp (298 K), the cyclopentyl ring will likely show high thermal ellipsoids (puckering), making the space group assignment ambiguous.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for absolute configuration determination (Flack parameter).

  • Refinement:

    • If the cyclopentyl ring is disordered, use a split model (e.g., PART 1 and PART 2 in SHELX) with occupancy refinement.

    • Restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU) for the disordered components.

Visualized Workflows
Figure 1: Decision Matrix for Salt Selection

Caption: Logical flow for selecting the appropriate resolving agent based on sample behavior.

SaltSelection Start Start: Target Acid (Oily/Amorphous) ScreenA Screen A: Small Rigid Bases (PEA, Naphthylethylamine) Start->ScreenA CheckA Crystalline Solid? ScreenA->CheckA SuccessA Proceed to XRD (Check Resolution) CheckA->SuccessA Yes ScreenB Screen B: Bulky Bases (Dehydroabietylamine, Cinchonidine) CheckA->ScreenB No (Oiling Out) CheckB Crystalline Solid? ScreenB->CheckB SuccessB Proceed to XRD (Best for Structure) CheckB->SuccessB Yes Deriv Strategy C: Derivatization (Mosher) CheckB->Deriv No

Figure 2: Vapor Diffusion Setup for Quality Growth

Caption: Schematic of the vapor diffusion chamber used to grow single crystals from limited material.

VaporDiffusion cluster_chamber Closed System (Outer Vial) Inner Inner Vial (Salt + Good Solvent) Ethanol Vapor Vapor Transfer (Slow Diffusion) Inner->Vapor Outer Outer Reservoir (Volatile Anti-Solvent) Hexane/Ether Result Result: Slow Supersaturation = High Quality Crystals Vapor->Outer Anti-solvent diffuses in

[1][2]

References
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link

  • Gullion, T. (2010). "Conformational dynamics of cyclopentyl rings in the solid state". Journal of Physical Chemistry B. (Contextual reference for disorder handling).
  • CCDC Guidelines. "Growing Crystals Your Crystallographer Will Cherish". Cambridge Crystallographic Data Centre. Link

Safety Operating Guide

3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic Acid: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Compound Identity: 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CAS Number: 1955560-75-4 Chemical Class: Malonic Acid Monoester / Beta-Dicarbonyl Primary Hazard: Pressure Generation. This compound is a malonic acid derivative prone to decarboxylation (release of CO₂ gas) upon exposure to heat or strong acids.

🔴 Emergency Spill Response (Immediate Action)

If a spill occurs (>10 g or >10 mL), follow this triage protocol immediately:

ParameterAction Required
Evacuation Isolate the area (10 ft radius). No immediate mass evacuation needed unless fire is present.
PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Recommended: P95/N95 respirator if dust/aerosol is present.
Containment Cover with a dry, non-combustible absorbent (Vermiculite or Sand). DO NOT use paper towels (combustible).
Neutralization CAUTION: Do not use strong carbonates (e.g., Sodium Carbonate) rapidly; it will foam vigorously. Use a dilute bicarbonate solution or absorb directly.
Waste Tag Label as "Organic Acid Waste - Potential Gas Evolution" .

Part 2: Chemical Identity & Stability Profiling

To dispose of this chemical safely, you must understand its instability. This compound is a mono-tert-butyl ester of cyclopentylmalonic acid .

Structural Instability: The Decarboxylation Pathway

Unlike simple carboxylic acids, this molecule contains a beta-carbonyl group relative to the acid. Under thermal stress (>50°C) or acidic catalysis, it ejects carbon dioxide.

Operational Impact: Waste containers sealed too tightly containing significant amounts of this material may pressurize and burst if left in a warm accumulation area or mixed with acidic waste streams.

Decarboxylation Compound 3-(Tert-butoxy)-2-cyclopentyl- 3-oxopropanoic acid Heat Heat / Acid Catalysis Compound->Heat Transition Cyclic Transition State Heat->Transition Activation Products Tert-butyl 2-cyclopentylacetate + CO2 (Gas) Transition->Products Irreversible

Figure 1: Thermal decomposition pathway leading to gas generation. This mechanism dictates the "Vented Cap" requirement for waste storage.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Routine Laboratory Waste (Small Scale < 50g)

Objective: Safe sequestration into the institution's hazardous waste stream.

  • Segregation:

    • DO NOT mix with strong oxidizers (Nitric acid, Peroxides) or strong mineral acids (HCl, H₂SO₄).

    • DO NOT mix with active metals (Sodium, Lithium).

    • Preferred Stream: "Organic Acids" or "Combustible Organics" (if dissolved in solvent).

  • Solubilization (Recommended):

    • If the compound is solid, dissolve it in a compatible solvent (Acetone, Ethyl Acetate, or Ethanol) before adding to the liquid waste carboy. This prevents "hot spots" of solid settling at the bottom.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Venting: Ensure the waste container is not filled >80% to allow headspace for potential CO₂ off-gassing.

Scenario B: Process Waste / Expired Inventory (> 100g)

Objective: Bulk disposal requiring specific waste coding.

  • Classification:

    • RCRA Status: Not a P-listed or U-listed acute hazardous waste.

    • Characteristic: Likely D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if pH < 2.

    • Recommended Code: Manage as Non-Halogenated Organic Acid Waste .

  • Packaging for Pickup:

    • Package in the original container if intact.

    • If transferring, use a wide-mouth poly jar.

    • Labeling: Clearly mark "Organic Acid - Malonic Derivative". Add a secondary warning: "Store Cool / Vented Cap."

Scenario C: Aqueous Waste Treatment (Not Recommended)

Why avoid? While the compound can be neutralized, the resulting carboxylate salt may still be biologically active or subject to local discharge limits. Incineration is the preferred destruction method.

Part 4: Decision Logic for Waste Stream Selection

Use this flow to determine the exact destination of your waste.

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Solvent Dissolve in Acetone/EtOAc Solid->Solvent Preferred PHCheck Check pH Liquid->PHCheck GenOrganic General Organic Waste (Non-Halogenated) Solvent->GenOrganic AcidStream Organic Acid Stream (Segregated) PHCheck->AcidStream pH < 4 PHCheck->GenOrganic pH > 4 (Neutral)

Figure 2: Logic flow for determining the correct waste stream container in a standard research laboratory.

Part 5: Regulatory & Compliance Data

Regulatory BodyClassificationCode / Note
US EPA (RCRA) Characteristic WasteD001 (Ignitable) or D002 (Corrosive) depending on formulation. Not Listed (P/U).
EU CLP IrritantH319 (Eye Irrit.), H315 (Skin Irrit.). Dispose via code 16 05 08 * (Discarded organic chemicals).
DOT (Shipping) Corrosive Liquid, Acidic, Organic, n.o.s.UN 3265 (If pH < 2) or Not Regulated (if solid/neutral).
Final Safety Checklist

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Malonic acid derivatives. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from

  • BenchChem. (2025). Application Note: Deprotection of tert-Butyl Esters in Malonate Synthesis. Retrieved from

  • National Library of Medicine. (2025). PubChem Compound Summary: 3-(tert-Butoxy)-3-oxopropanoic acid derivatives. Retrieved from

Sources

Personal protective equipment for handling 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid (also known as Mono-tert-butyl 2-cyclopentylmalonate ).

This guide is structured for researchers requiring immediate, actionable intelligence. It prioritizes the thermal instability and pressure hazards inherent to mono-tert-butyl malonate derivatives.

Part 1: Immediate Action & Emergency Response

Status: Critical | Access: Lab Personnel Only

Event Immediate Action Protocol
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3] Risk: Irritation/Dermatitis.[3]
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3] Risk: Severe Eye Irritation (H319).[1][2][3]
Inhalation Move to fresh air.[1][4] If breathing is difficult, administer oxygen. Risk: Respiratory Tract Irritation.[1]
Spill (Small) Absorb with inert material (vermiculite/sand). Do NOT use sawdust (combustible). Neutralize residue with dilute sodium bicarbonate.
Storage Breach If container is bulging, do not open . Evacuate area. Contact EHS. Risk: CO₂ pressure buildup from decarboxylation.

Part 2: Technical Hazard Analysis & Risk Assessment

The "Silent" Hazard: Decarboxylation

While the acute toxicity of this compound is generally classified as Irritant (Category 2) , the primary operational risk is thermal and acid-catalyzed decomposition .

  • Mechanism: As a malonic acid mono-ester, this compound possesses a free carboxylic acid beta to an ester carbonyl. This structural motif is prone to spontaneous decarboxylation, especially when the ester group is bulky (tert-butyl) and acid-labile.

  • The Chain Reaction:

    • Trace acid or heat triggers the cleavage of the tert-butyl group (releasing isobutylene).

    • The resulting malonic acid derivative decarboxylates, releasing Carbon Dioxide (CO₂) .[5]

    • Result: A sealed vial stored at room temperature can pressurize and rupture, aerosolizing the acidic contents.

Chemical Stability Profile
  • Thermal Sensitivity: High. Significant decomposition rates observed >30°C.

  • Acid Sensitivity: High. Autocatalytic decomposition possible if traces of acid are present.

  • Physical State: Viscous liquid or low-melting solid (depending on purity).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth"—protecting against both splashes and aerosolized vapors.

Zone Required PPE Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the viscous nature of the acid; a splash will adhere to skin/eyes.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm)Outer Layer: Standard Nitrile (0.11mm) for dexterity.Inner Layer: Nitrile or Laminate. Change immediately upon splash.
Respiratory Fume Hood (Face Velocity >100 fpm)Mandatory. Volatile decomposition products (isobutylene) and acid mists must be captured.
Body Lab Coat (100% Cotton/Nomex) Synthetic blends may melt if exposed to fire (flash point ~90°C).

Part 4: Operational Protocol & Handling Workflow

4.1 Storage (The "Cold Chain" Rule)
  • Temperature: Store strictly at 2°C – 8°C .

  • Atmosphere: Store under Argon or Nitrogen . Oxygen and moisture accelerate hydrolysis.

  • Container: Use pressure-rated glass vials with PTFE-lined caps. Do not use ground glass stoppers (pressure can seize or pop them).

4.2 Weighing and Transfer

Objective: Minimize thermal exposure and moisture ingress.[4]

  • Equilibration: Allow the sealed container to reach room temperature inside a desiccator before opening (prevents condensation).

  • Ventilation: Open only inside a fume hood.

  • Aliquot: Use a glass pipette or syringe. Avoid metal spatulas if solid (potential for trace metal catalysis).

  • Reseal: Purge headspace with Argon immediately after use.

4.3 Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) which can transesterify. Dichloromethane (DCM) or THF are preferred.

  • Base Trap: If the reaction involves heating, ensure the apparatus is vented through a base trap (e.g., NaOH solution) to neutralize any evolved CO₂ or acidic vapors.

4.4 Handling Logic Diagram

The following decision tree illustrates the critical safety logic for handling this compound.

HandlingLogic Start Start: Handling 3-(Tert-butoxy)-2-cyclopentyl-3-oxopropanoic acid CheckTemp Check Storage Temp (Must be 2-8°C) Start->CheckTemp InspectContainer Inspect Container (Bulging/Pressure?) CheckTemp->InspectContainer Emergency STOP: Do Not Open Contact EHS (Explosion Risk) InspectContainer->Emergency Yes (Bulging) Equilibrate Equilibrate to RT in Desiccator InspectContainer->Equilibrate No FumeHood Transfer to Fume Hood (Verify Airflow) Equilibrate->FumeHood OpenPurge Open & Aliquot (Purge with Argon) FumeHood->OpenPurge Reseal Reseal & Return to 2-8°C Storage OpenPurge->Reseal

Figure 1: Decision logic for safe retrieval and handling, emphasizing the check for pressure buildup.

Part 5: Disposal & Waste Management

Do not dispose of down the drain. This compound is an organic acid ester and requires specific incineration protocols.

Waste Stream Protocol
Primary Waste Dissolve in a combustible solvent (e.g., Acetone). Label as "Organic Acid/Ester Waste - Flammable".
Contaminated Solids Gloves, paper towels, and pipettes must be bagged in hazardous waste bags (yellow/red) for incineration.
Destruction Method High-Temperature Incineration. The compound must be burned in a chemical incinerator equipped with an afterburner and scrubber to manage carbon oxides.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 545853, 3-(Tert-butoxy)-3-oxopropanoic acid (Parent Scaffold). Retrieved from [Link]

  • Master Organic Chemistry (2022). Decarboxylation of Beta-Keto Acids and Malonates. Retrieved from [Link][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.